3'Ome-m7GpppAmpG
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C33H45N15O24P4 |
|---|---|
分子量 |
1159.7 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C33H45N15O24P4/c1-45-10-48(26-16(45)28(53)44-33(36)42-26)30-19(51)20(62-2)12(68-30)5-65-74(56,57)71-76(60,61)72-75(58,59)66-6-13-21(22(63-3)31(69-13)46-8-39-14-23(34)37-7-38-24(14)46)70-73(54,55)64-4-11-17(49)18(50)29(67-11)47-9-40-15-25(47)41-32(35)43-27(15)52/h7-13,17-22,29-31,49-51H,4-6H2,1-3H3,(H11-,34,35,36,37,38,41,42,43,44,52,53,54,55,56,57,58,59,60,61)/t11-,12-,13-,17-,18-,19-,20-,21-,22-,29-,30-,31-/m1/s1 |
InChIキー |
QLKZOMAEOBMBOC-RKTALREWSA-N |
異性体SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C8N=C(NC9=O)N)O)O)OC)O |
正規SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)OC)O |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the 3'Ome-m7GpppAmpG Cap Analog
for Researchers, Scientists, and Drug Development Professionals
The 3'Ome-m7GpppAmpG cap analog, a meticulously engineered trinucleotide, stands at the forefront of mRNA-based technologies, including the development of vaccines and therapeutics. Its unique chemical structure confers significant advantages in the in vitro synthesis of messenger RNA (mRNA), leading to enhanced stability and translational efficiency. This guide provides an in-depth exploration of its properties, relevant quantitative data, experimental protocols, and the cellular pathways in which it functions.
Core Concepts and Chemical Structure
The this compound cap analog, also known as m7(3'OMeG)(5')ppp(5')(2'OMeA)pG, is a synthetic cap structure incorporated at the 5' end of mRNA molecules during in vitro transcription (IVT).[1][] Its structure features a 7-methylguanosine (m7G) linked via a 5'-5' triphosphate bridge to a 2'-O-methylated adenosine (Am), which is then linked to a guanosine (G). A critical modification is the presence of a methoxy group at the 3'-hydroxyl position of the 7-methylguanosine.
This 3'-O-methylation is the defining feature of an Anti-Reverse Cap Analog (ARCA).[3][] During IVT, RNA polymerase can mistakenly incorporate a standard cap analog in a reverse orientation, rendering the resulting mRNA untranslatable. The 3'-O-methyl group on this compound sterically hinders the formation of a phosphodiester bond, ensuring that the cap analog is incorporated exclusively in the correct, functional orientation.[3] This leads to a homogenous population of correctly capped mRNA molecules, significantly increasing the yield of translatable mRNA.
Furthermore, the presence of the 2'-O-methylation on the adenosine residue results in a Cap-1 structure. This modification is crucial for therapeutic applications as it helps the mRNA evade the innate immune system of the host cell, which would otherwise recognize the foreign RNA and mount an inflammatory response.
Quantitative Data
The efficacy of a cap analog is determined by several key parameters, including its capping efficiency, binding affinity to the cap-binding protein eIF4E, and the resulting translational efficiency of the capped mRNA. While specific quantitative data for this compound is often embedded within proprietary research, data from closely related analogs and commercial kits provide valuable insights.
| Parameter | Value | Analog | Notes | Source |
| Capping Efficiency | >95% | This compound (CleanCap® Reagent AG (3' OMe)) | Co-transcriptional capping with a proprietary RNA polymerase mix. | |
| Binding Affinity to eIF4E (Kd) | 45.6 nM | m7GpppAmpG | This is a closely related analog lacking the 3'-O-methyl group. The Kd for this compound is expected to be in a similar nanomolar range. | |
| Translational Efficiency | "Significant" / "Superior" | This compound | Consistently reported to have high translational efficiency, leading to robust protein expression. Direct quantitative comparisons are often application-dependent. |
Experimental Protocols
The primary application of this compound is in the co-transcriptional capping of mRNA during in vitro transcription. Below is a representative protocol based on commercially available kits that utilize this cap analog.
Co-transcriptional in vitro Transcription with this compound
This protocol outlines the general steps for synthesizing capped mRNA using a linearized DNA template containing a T7 promoter.
Materials:
-
Linearized plasmid DNA or PCR product with a T7 promoter followed by an AGG or AGA start sequence (1 µg)
-
This compound cap analog solution (e.g., CleanCap® Reagent AG (3' OMe), 100 mM)
-
ATP, CTP, GTP, UTP solutions (100 mM each)
-
T7 RNA Polymerase Mix
-
Reaction Buffer (10X)
-
Nuclease-free water
-
(Optional) DNase I, RNase-free
-
RNA purification kit
Procedure:
-
Reaction Setup: Thaw all reagents on ice. In a nuclease-free microfuge tube, assemble the following reaction mixture at room temperature in the order listed.
| Component | Volume (for a 20 µL reaction) | Final Concentration |
| Nuclease-free Water | Up to 20 µL | - |
| 10X Reaction Buffer | 2 µL | 1X |
| ATP (100 mM) | 1.5 µL | 7.5 mM |
| CTP (100 mM) | 1.5 µL | 7.5 mM |
| GTP (100 mM) | 0.6 µL | 3 mM |
| UTP (100 mM) | 1.5 µL | 7.5 mM |
| This compound (100 mM) | 1.2 µL | 6 mM |
| Linearized DNA Template (1 µg) | X µL | 50 ng/µL |
| T7 RNA Polymerase Mix | 2 µL | - |
-
Incubation: Mix the components thoroughly by gentle pipetting. Centrifuge the tube briefly to collect the reaction mixture at the bottom. Incubate the reaction at 37°C for 2-4 hours.
-
(Optional) DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes.
-
RNA Purification: Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions. This step is crucial to remove unincorporated nucleotides, enzymes, and buffer components that can interfere with downstream applications.
-
Quality Control: Assess the integrity and concentration of the purified mRNA using gel electrophoresis and a spectrophotometer or fluorometer. The capping efficiency can be determined using specialized techniques such as RNase H digestion followed by PAGE analysis or mass spectrometry.
Signaling Pathways and Experimental Workflows
Cap-Dependent Translation Initiation
The primary function of the 5' cap is to recruit the translational machinery to the mRNA. The this compound cap analog facilitates this process, leading to efficient protein synthesis. The following diagram illustrates the key steps in cap-dependent translation initiation.
Caption: The cap-dependent translation initiation pathway.
Experimental Workflow: From Gene to Protein using this compound
The following diagram outlines a typical experimental workflow for producing a protein of interest using mRNA capped with this compound.
Caption: A typical experimental workflow for protein production using capped mRNA.
Conclusion
The this compound cap analog represents a significant advancement in the field of synthetic mRNA. Its design, which ensures correct orientation during incorporation and results in a Cap-1 structure, directly translates to higher yields of functional mRNA with reduced immunogenicity. For researchers and developers in the fields of vaccines, protein replacement therapies, and gene editing, a thorough understanding of this cap analog's properties and its proper application is essential for the successful development of next-generation mRNA-based products. As research continues, further refinements and novel cap analog structures are anticipated to further enhance the therapeutic potential of synthetic mRNA.
References
An In-depth Technical Guide to the Structure and Function of 3'Ome-m7GpppAmpG
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the trinucleotide cap analog 3'Ome-m7GpppAmpG, a critical component in the synthesis of high-efficacy messenger RNA (mRNA) for therapeutic and research applications. This document details its chemical structure, biological function, and mechanism of action, and includes quantitative comparisons with other cap analogs, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
The Structure of this compound
This compound is a chemically synthesized trinucleotide cap analog designed to be incorporated at the 5' end of mRNA during in vitro transcription (IVT). Its structure mimics the natural Cap1 structure found in eukaryotic mRNAs, which is essential for efficient translation and stability.[1][2]
Chemical Name: m7(3'OMeG)(5')ppp(5')(2'OMeA)pG
Molecular Formula: C₃₃H₄₅N₁₅O₂₄P₄
Molecular Weight: 1159.69 g/mol
The structure of this compound consists of three key components linked together:
-
7-methylguanosine (m7G) with a 3'-O-methyl modification: This is the 5'-most nucleotide. The 7-methyl group is crucial for recognition by the cap-binding protein eIF4E, a key factor in the initiation of translation. The 3'-O-methyl group prevents the RNA polymerase from incorporating the cap analog in the incorrect, or reverse, orientation, a common issue with simpler cap analogs. This feature classifies it as an Anti-Reverse Cap Analog (ARCA).
-
5'-5' Triphosphate Bridge: This linkage connects the 7-methylguanosine to the first transcribed nucleotide. This inverted linkage is a hallmark of the mRNA cap structure and is essential for its function.
-
2'-O-methylated Adenosine monophosphate Guanosine (AmpG): This dinucleotide represents the first two nucleotides of the transcribed RNA. The 2'-O-methylation on the adenosine residue is what defines the Cap1 structure. This modification is critical for the mRNA to be recognized as "self" by the innate immune system, thereby avoiding an unwanted immune response. The terminal guanosine provides the correct initiation sequence for many RNA polymerases.
A variation of this cap analog incorporates a Locked Nucleic Acid (LNA) moiety, which further enhances its properties by inducing a conformationally restricted state, potentially leading to increased binding affinity for cap-binding proteins and improved translational efficiency.[3][4]
Function and Mechanism of Action
The primary function of this compound is to be co-transcriptionally incorporated at the 5' end of synthetic mRNA to generate a functional Cap1 structure. This cap structure imparts several critical properties to the mRNA molecule:
-
Enhanced Translational Efficiency: The 7-methylguanosine cap is recognized by the eukaryotic translation initiation factor 4E (eIF4E). This binding event is the rate-limiting step in cap-dependent translation initiation. eIF4E, as part of the eIF4F complex, recruits the 40S ribosomal subunit to the mRNA, which then scans for the start codon to begin protein synthesis. The optimized structure of trinucleotide cap analogs like this compound leads to higher binding affinity for eIF4E compared to simpler analogs, resulting in more efficient translation.[5]
-
Increased mRNA Stability: The cap structure protects the mRNA from degradation by 5' exonucleases in the cytoplasm, thereby increasing its half-life and allowing for a longer duration of protein production.
-
Evasion of the Innate Immune System: The 2'-O-methylation on the first nucleotide (the Cap1 structure) is a key determinant for the host's innate immune system to distinguish its own mRNA ("self") from foreign RNA ("non-self"), such as viral RNA. Uncapped or improperly capped RNAs can be recognized by pattern recognition receptors like RIG-I and MDA5, triggering an inflammatory response that can lead to the degradation of the mRNA and a reduction in protein expression. The Cap1 structure generated by this compound helps the synthetic mRNA to evade this immune surveillance.
Signaling Pathways
The following diagrams illustrate the key signaling pathways in which the 5' cap structure plays a crucial role.
References
The Role of 3'Ome-m7GpppAmpG in Enhancing Translation Initiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5' cap structure of messenger RNA (mRNA) is a critical determinant of its stability and translational efficiency. Synthetic cap analogs are widely utilized in the production of therapeutic mRNAs to enhance their protein expression capabilities. Among these, 3'Ome-m7GpppAmpG, a trinucleotide cap analog, has demonstrated significant promise in augmenting translation initiation. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction: The Significance of the mRNA Cap
Eukaryotic mRNA molecules are characterized by a 7-methylguanosine (m7G) cap structure at their 5' end, which is linked to the first nucleotide via a 5'-5' triphosphate bridge. This cap structure is fundamental for several cellular processes, including pre-mRNA splicing, nuclear export, and, most critically, the initiation of translation.[1] The cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a key component of the eIF4F complex, which also includes the scaffolding protein eIF4G and the RNA helicase eIF4A.[2] The binding of eIF4E to the mRNA cap is a rate-limiting step in cap-dependent translation initiation, triggering the recruitment of the 40S ribosomal subunit to the mRNA.[3]
This compound: An Anti-Reverse Cap Analog (ARCA)
This compound is a synthetic trinucleotide cap analog designed to improve the efficiency of in vitro mRNA synthesis and subsequent protein translation. Its key feature is a methyl group at the 3'-hydroxyl position of the 7-methylguanosine. This modification classifies it as an Anti-Reverse Cap Analog (ARCA).[4] During in vitro transcription, standard cap analogs can be incorporated in either the correct (m7GpppN...) or reverse (GpppNm7...) orientation. The reverse orientation is not recognized by the translation machinery, leading to a significant reduction in the yield of functional mRNA. The 3'-O-methylation in this compound blocks the 3'-hydroxyl group of the m7G, preventing its incorrect incorporation by RNA polymerase and ensuring that nearly all capped mRNAs are translatable.[4]
Mechanism of Enhanced Translation Initiation
The primary mechanism by which this compound enhances translation initiation is by increasing the population of correctly capped mRNA molecules available for translation. By preventing reverse incorporation, a higher percentage of the synthesized mRNA can be efficiently recognized and bound by the eIF4E subunit of the eIF4F complex. This leads to more efficient recruitment of the translational machinery and a subsequent increase in protein synthesis.
While the 3'-O-methyl group's primary role is steric hindrance to prevent reverse incorporation, the overall structure of the trinucleotide cap analog may also influence the stability of the eIF4E-cap interaction, although specific structural data on this interaction is limited. The interaction of eIF4E with the m7G cap is a well-characterized stacking of the methylated guanine base between two tryptophan residues in the cap-binding pocket of the protein.
Quantitative Data: A Comparative Analysis
The efficacy of different cap analogs can be quantified by measuring their capping efficiency, binding affinity to eIF4E, and the resulting translational efficiency of the capped mRNA. The following tables summarize available data comparing this compound (often referred to in literature and commercial products as CleanCap® Reagent AG (3' OMe)) with other common cap analogs.
Table 1: Capping Efficiency of Various Cap Analogs
| Cap Analog | Capping Efficiency (%) | Reference(s) |
| m7GpppG (Standard) | ~70% | |
| ARCA (m2 7,3'-OGpppG) | 70-80% | |
| This compound | >95% | |
| m7GpppAmpG | 90% |
Table 2: Comparative Translational Efficiency of Luciferase mRNA with Different Cap Analogs
| Cap Analog | Relative Luciferase Expression (in vivo) | Reference(s) |
| ARCA (Cap0) | Significantly lower than CleanCap analogs | |
| CleanCap® Reagent AG (Cap1) | Significantly higher than ARCA | |
| CleanCap® Reagent AG (3' OMe) (Cap1) | Highest and most sustained expression |
Experimental Protocols
Co-transcriptional Capping of mRNA with this compound
This protocol outlines the synthesis of capped mRNA in a single in vitro transcription (IVT) reaction.
Materials:
-
Linearized DNA template with a T7 promoter followed by an AG initiation sequence
-
This compound (e.g., CleanCap® Reagent AG (3' OMe))
-
ATP, CTP, GTP, UTP solutions
-
T7 RNA Polymerase
-
Transcription Buffer
-
RNase Inhibitor
-
Nuclease-free water
-
DNase I (optional)
-
RNA purification kit (e.g., LiCl precipitation or column-based)
Procedure:
-
Thaw all reagents on ice.
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to final volume
-
Transcription Buffer (to 1X)
-
ATP, CTP, GTP, UTP (final concentration of each will vary depending on the kit, e.g., 5mM)
-
This compound (as per manufacturer's recommendation)
-
Linearized DNA template (e.g., 1 µg)
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate at 37°C for 2 hours.
-
(Optional) To remove the DNA template, add DNase I and incubate for 15-30 minutes at 37°C.
-
Purify the mRNA using a suitable RNA purification method.
-
Assess the quality and concentration of the synthesized mRNA using gel electrophoresis and spectrophotometry.
In Vitro Translation Assay using Luciferase Reporter
This protocol describes a method to quantify the translational efficiency of capped mRNA in a cell-free system or by transfection into cells.
Materials:
-
Capped luciferase reporter mRNA (synthesized as described in 5.1)
-
Rabbit Reticulocyte Lysate or cell culture system (e.g., HEK293 cells)
-
Luciferase Assay Reagent
-
Luminometer
-
Transfection reagent (for cell-based assays)
Procedure (Cell-based assay):
-
Seed cells in a multi-well plate to achieve optimal confluency for transfection.
-
Transfect the cells with a standardized amount of the capped luciferase mRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for a defined period (e.g., 6, 12, 24 hours) to allow for mRNA translation.
-
Wash the cells with PBS and then lyse them using a lysis buffer.
-
Centrifuge the cell lysate to pellet debris.
-
Add a specific volume of the cell lysate supernatant to a luminometer plate.
-
Add the luciferase assay reagent to each well.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of translated luciferase protein.
Visualizing the Molecular Processes
Signaling Pathway of Cap-Dependent Translation Initiation
Caption: Cap-dependent translation initiation pathway.
Experimental Workflow for mRNA Synthesis and Translation Analysis
Caption: Workflow for mRNA synthesis and translation analysis.
Conclusion
The this compound cap analog represents a significant advancement in the field of mRNA therapeutics. Its primary mechanism of action, the prevention of reverse cap incorporation, leads to a homogenous population of translationally competent mRNA molecules. This results in substantially higher protein expression compared to traditional cap analogs. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and developers aiming to optimize their mRNA-based platforms. Further structural studies on the interaction between eIF4E and this specific cap analog could provide deeper insights into the nuances of its enhanced function.
References
- 1. eIF4F-like complexes formed by cap-binding homolog TbEIF4E5 with TbEIF4G1 or TbEIF4G2 are implicated in post-transcriptional regulation in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cap-dependent eukaryotic initiation factor-mRNA interactions probed by cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cap for every occasion: alternative eIF4F complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
The Cornerstone of Stability: An In-depth Technical Guide to the Role of the Cap 1 Structure in mRNA
For Researchers, Scientists, and Drug Development Professionals
In the landscape of mRNA-based therapeutics and vaccines, the stability and translational efficiency of the messenger RNA molecule are paramount. Every structural element of the mRNA is meticulously engineered to optimize its performance within the cellular environment. Among these, the 5' cap structure, and specifically the Cap 1 modification, plays a pivotal role in ensuring the longevity and productivity of the mRNA molecule. This technical guide provides a comprehensive overview of the Cap 1 structure, its critical function in mRNA stability, and its interplay with the innate immune system.
The Architecture of the 5' Cap: From Cap 0 to Cap 1
Eukaryotic and viral mRNAs possess a unique 5'-end modification known as the cap. The fundamental cap structure, termed "Cap 0," consists of a 7-methylguanosine (m7G) molecule linked to the first nucleotide of the mRNA chain via an inverted 5'-to-5' triphosphate bridge.[1] This initial modification is essential for protecting the mRNA from degradation by 5' exonucleases, facilitating its export from the nucleus, and promoting the initiation of translation.[2]
The Cap 1 structure is a further modification of Cap 0, characterized by the addition of a methyl group at the 2'-hydroxyl (2'-O) position of the ribose of the first nucleotide.[3] This 2'-O-methylation is a critical step in marking the mRNA as "self" within higher eukaryotes, a distinction that has profound implications for its stability and interaction with the host's innate immune system.[][5] The enzymatic conversion of Cap 0 to Cap 1 is a key event in the maturation of many eukaryotic mRNAs.
The Enzymatic Machinery of Cap 1 Formation
The synthesis of the Cap 1 structure is a multi-step enzymatic process. Following the initial capping of the pre-mRNA to form the Cap 0 structure, a dedicated enzyme, mRNA Cap 2'-O-methyltransferase (CMTr1) , catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the 2'-hydroxyl of the first nucleotide. This reaction completes the formation of the Cap 1 structure.
For in vitro synthesis of Cap 1 mRNA, a common strategy involves a two-step enzymatic approach. First, a capping enzyme, such as the Vaccinia Capping Enzyme (VCE), is used to add the Cap 0 structure. Subsequently, a 2'-O-methyltransferase is added to convert the Cap 0 to Cap 1. Alternatively, co-transcriptional capping methods using cap analogs that already contain the 2'-O-methylation are available, streamlining the production of Cap 1 mRNA.
The Critical Role of Cap 1 in Enhancing mRNA Stability
The 2'-O-methylation of the Cap 1 structure significantly enhances the stability of mRNA by protecting it from specific cellular degradation pathways. Research indicates that Cap 1 mRNA demonstrates greater stability compared to Cap 0 mRNA. This increased stability is primarily attributed to its resistance to decapping enzymes.
One key player in this process is the Decapping Exoribonuclease DXO , a quality control enzyme that targets and degrades incompletely capped or aberrantly capped RNAs. Studies have shown that DXO can efficiently decap and degrade mRNAs with a Cap 0 structure, while its activity is significantly inhibited on mRNAs possessing a Cap 1 structure. The 2'-O-methyl group on the first nucleotide acts as a steric hindrance, preventing DXO from accessing and hydrolyzing the 5' cap. This protective mechanism ensures that mature, fully processed mRNAs are spared from premature degradation, thereby increasing their half-life within the cell.
Quantitative Impact of Cap 1 on mRNA Stability and Translation
While the qualitative benefits of the Cap 1 structure are well-established, quantitative data underscores its importance in practical applications.
| Parameter | Cap 0 mRNA | Cap 1 mRNA | Fold Change (Cap 1 vs. Cap 0) | Reference |
| Relative Protein Production (A549 cells) | Normalized to 1 | ~1.5x | 1.5 | |
| Relative Protein Production (JAWS II cells) | Normalized to 1 | ~3x | 3 | |
| Relative Translational Efficiency (in vitro) | 1.0 | 1.1 - 1.3 | 1.1 - 1.3 |
Note: The exact fold-change in stability and translational efficiency can vary depending on the specific mRNA sequence, the cell type used for expression, and the experimental conditions.
Cap 1 and the Innate Immune System: Evading Detection
The innate immune system has evolved mechanisms to recognize and respond to foreign RNA, such as that from invading viruses. A key feature that distinguishes "non-self" viral RNA from "self" host RNA is often the structure of the 5' cap. Many viral RNAs lack the 2'-O-methylation found in the Cap 1 structure of host mRNAs.
Cellular pattern recognition receptors (PRRs) are responsible for detecting these differences. One such family of proteins is the Interferon-Induced Proteins with Tetratricopeptide Repeats (IFITs) . IFIT1, in particular, can bind to mRNAs with a Cap 0 structure and inhibit their translation, effectively shutting down the production of viral proteins. The absence of the 2'-O-methyl group on the first nucleotide of the mRNA is a key recognition signal for IFIT1.
By possessing a Cap 1 structure, cellular mRNAs and well-designed therapeutic mRNAs can evade recognition by IFIT1 and other innate immune sensors. This allows for sustained protein expression without triggering an unwanted inflammatory response, which is a critical consideration in the development of mRNA-based drugs and vaccines.
Experimental Protocols for Studying the Cap 1 Structure
In Vitro Transcription of Capped mRNA
Objective: To synthesize mRNA with either a Cap 0 or Cap 1 structure in vitro.
Materials:
-
Linearized DNA template containing a T7 promoter upstream of the gene of interest.
-
T7 RNA Polymerase
-
Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)
-
For Cap 0: m7G(5')ppp(5')G cap analog (e.g., ARCA)
-
For Cap 1 (enzymatic): Vaccinia Capping Enzyme, S-adenosylmethionine (SAM), and mRNA Cap 2'-O-Methyltransferase
-
For Cap 1 (co-transcriptional): Cap 1 analog (e.g., CleanCap®)
-
Transcription buffer
-
DNase I (RNase-free)
-
RNA purification kit (e.g., spin column-based)
-
Nuclease-free water
Protocol (Post-transcriptional Capping for Cap 1):
-
In Vitro Transcription (IVT):
-
Assemble the IVT reaction on ice by adding the following components in order: nuclease-free water, transcription buffer, NTPs, linearized DNA template, and T7 RNA Polymerase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purify the uncapped mRNA using an RNA purification kit according to the manufacturer's instructions. Elute the RNA in nuclease-free water.
-
-
Enzymatic Capping (Cap 0 formation):
-
In a new tube, combine the purified uncapped mRNA, capping buffer, GTP, SAM, and Vaccinia Capping Enzyme.
-
Incubate at 37°C for 30-60 minutes.
-
-
2'-O-Methylation (Cap 1 formation):
-
To the Cap 0 reaction, add mRNA Cap 2'-O-Methyltransferase.
-
Incubate at 37°C for an additional 30-60 minutes.
-
Purify the capped mRNA using an RNA purification kit.
-
Analysis of mRNA Cap Structure by LC-MS
Objective: To identify and quantify the capping efficiency and the type of cap structure (Cap 0 vs. Cap 1) on an mRNA sample.
Materials:
-
Purified mRNA sample
-
Nuclease P1
-
Alkaline Phosphatase
-
LC-MS system with a suitable column (e.g., C18)
-
Mobile phases for reverse-phase chromatography
-
Cap standards (Cap 0 and Cap 1 dinucleotides)
Protocol:
-
Enzymatic Digestion:
-
Digest the purified mRNA sample with Nuclease P1 to release the cap dinucleotide and nucleotide monophosphates.
-
Treat the digestion products with alkaline phosphatase to remove the 5'-phosphate from the nucleotide monophosphates, reducing sample complexity.
-
-
LC-MS Analysis:
-
Inject the digested sample onto the LC-MS system.
-
Separate the components using a reverse-phase gradient.
-
Detect the cap structures using mass spectrometry in negative ion mode, monitoring for the specific mass-to-charge ratios of the expected cap dinucleotides.
-
Identify and quantify the Cap 0 and Cap 1 structures by comparing their retention times and mass spectra to those of the known standards.
-
Measurement of mRNA Stability using a Transcriptional Inhibitor
Objective: To determine the half-life of Cap 0 and Cap 1 mRNAs in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Cap 0 and Cap 1 versions of the mRNA to be tested
-
Transfection reagent
-
Actinomycin D (or another transcriptional inhibitor)
-
Cell culture medium and supplements
-
RNA extraction kit
-
RT-qPCR reagents (reverse transcriptase, primers, SYBR Green master mix)
Protocol:
-
Cell Culture and Transfection:
-
Plate the mammalian cells in a multi-well plate and allow them to adhere.
-
Transfect the cells with either the Cap 0 or Cap 1 mRNA using a suitable transfection reagent.
-
-
Transcriptional Inhibition and Time Course:
-
After a set period of time to allow for mRNA expression (e.g., 6-24 hours), add Actinomycin D to the cell culture medium to a final concentration that effectively inhibits transcription (e.g., 5 µg/mL). This is time point zero (t=0).
-
Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 6, 8, 12 hours).
-
-
RNA Extraction and RT-qPCR:
-
At each time point, lyse the cells and extract total RNA using an RNA extraction kit.
-
Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Quantify the amount of the specific mRNA at each time point using qPCR with gene-specific primers.
-
-
Data Analysis:
-
Normalize the mRNA levels at each time point to the level at t=0.
-
Plot the percentage of remaining mRNA versus time.
-
Calculate the mRNA half-life by fitting the data to a one-phase decay curve.
-
Conclusion
The Cap 1 structure is far more than a simple modification of the 5' end of an mRNA molecule. It is a sophisticated molecular signature that profoundly influences mRNA stability, translational efficiency, and the ability of the mRNA to function within the complex cellular environment without triggering an adverse immune reaction. For researchers and developers in the field of mRNA therapeutics, a thorough understanding and precise implementation of the Cap 1 structure are essential for the design of safe and effective next-generation medicines. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for the investigation and application of this critical element of mRNA biology.
References
- 1. Quantitative measurement of mRNA cap 0 and cap 1 structures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational experiment design for sequencing-based RNA structure mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The identity and methylation status of the first transcribed nucleotide in eukaryotic mRNA 5′ cap modulates protein expression in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3’Ome-m7GpppAmpG: A Novel Trinucleotide Cap Analogue for Enhanced mRNA Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The burgeoning field of messenger RNA (mRNA) therapeutics demands robust and efficient methods for producing highly stable and translatable mRNA molecules. The 5' cap structure is a critical determinant of mRNA fate, influencing translation initiation, stability, and innate immune evasion. This technical guide provides a comprehensive overview of a novel trinucleotide cap analogue, 3'Ome-m7GpppAmpG, which incorporates a Locked Nucleic Acid (LNA) moiety to significantly enhance mRNA performance. We delve into its discovery, chemical synthesis, and biological applications, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action. This document serves as a vital resource for researchers and developers seeking to harness the potential of next-generation mRNA capping technologies.
Introduction: The Critical Role of the 5' Cap in mRNA Function
Eukaryotic mRNA molecules are characterized by a unique 5' cap structure, typically a 7-methylguanosine (m7G) linked to the first transcribed nucleotide via a 5'-5' triphosphate bridge. This cap structure is fundamental for the lifecycle of an mRNA molecule. It serves as the binding site for the eukaryotic initiation factor 4E (eIF4E), a key component of the eIF4F complex, which is essential for recruiting the ribosome and initiating protein synthesis. Furthermore, the cap protects the mRNA from degradation by 5' exonucleases, thereby increasing its stability and translational half-life.
In the context of in vitro transcribed (IVT) mRNA for therapeutic use, proper capping is paramount. Inefficiently capped or uncapped mRNAs are not only poorly translated but can also be recognized as foreign by the innate immune system, leading to undesirable inflammatory responses. Specifically, the RIG-I-like receptors (RLRs), such as RIG-I, can detect 5'-triphosphate RNA, triggering a signaling cascade that results in the production of type I interferons. To circumvent this, synthetic cap analogues are incorporated during IVT to mimic the natural cap structure. Additionally, methylation at the 2'-O position of the first and second nucleotides (Cap 1 and Cap 2 structures) is crucial for evading recognition by interferon-induced proteins with tetratricopeptide repeats (IFITs), further reducing immunogenicity.[1]
Discovery and Development of this compound (m7(LNA)G(5')ppp(5')AmpG)
Recognizing the need for cap analogues with superior biological properties, Senthilvelan and colleagues developed a novel trinucleotide cap analogue incorporating a Locked Nucleic Acid (LNA) moiety.[2] LNA is a class of nucleic acid analogues where the ribose ring is "locked" in a C3'-endo conformation by a methylene bridge connecting the 2'-O and 4'-C atoms. This conformational rigidity enhances binding affinity and stability. The developed molecule, m7(LNA)G(5')ppp(5')AmpG, represents a significant advancement in cap analogue technology.
The rationale behind this design was to create a cap analogue that not only promotes efficient co-transcriptional incorporation but also enhances the translational efficiency of the resulting mRNA. The trinucleotide structure, which generates a Cap 1 structure directly during transcription, is advantageous over dinucleotide analogues which require a separate enzymatic step to achieve the 2'-O methylation necessary for immune evasion.[3]
Quantitative Performance Data
The performance of m7(LNA)G(5')ppp(5')AmpG has been quantitatively evaluated and compared to standard cap analogues. The key performance indicators are capping efficiency and translational efficiency.
| Parameter | m7(LNA)G(5')ppp(5')AmpG | Standard Trinucleotide Cap (m7GpppAmpG) | Anti-Reverse Cap Analogue (ARCA) | Reference |
| Capping Efficiency | 53% | Not Reported | Not Reported | [4] |
| Translational Efficiency | ~5-fold higher | 1-fold (baseline) | ~2-fold higher | [2] |
Table 1: Comparative performance of m7(LNA)G(5')ppp(5')AmpG and standard cap analogues. Translational efficiency is relative to the standard trinucleotide cap.
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the synthesis and evaluation of mRNA capped with this compound.
Chemical Synthesis of m7(LNA)G(5')ppp(5')AmpG
The synthesis of the LNA-containing trinucleotide cap analogue is a multi-step process involving the preparation of key intermediates. A summary of the synthetic scheme is provided below, based on the work of Senthilvelan et al. (2021).
Key Intermediates:
-
pAmpG dinucleotide: Synthesized in three steps using the phosphoramidite method.
-
m7(LNA)ImGDP: Prepared from an LNA-guanosine precursor.
Final Coupling Reaction:
The pAmpG dinucleotide is coupled with m7(LNA)ImGDP in the presence of a zinc chloride catalyst in dimethylformamide (DMF) to yield the final product, m7(LNA)G(5')ppp(5')AmpG. The product is purified by HPLC to >99% purity.
In Vitro Transcription with Co-transcriptional Capping
This protocol describes the synthesis of capped mRNA using the trinucleotide cap analogue in a standard T7 RNA polymerase-based in vitro transcription reaction.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
ATP, CTP, UTP solution
-
GTP solution
-
This compound solution
-
Transcription buffer (40 mM Tris-HCl pH 7.9, 10 mM MgCl2, 1 mM DTT, 2 mM spermidine)
-
RNase Inhibitor
-
DNase I
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice.
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
Transcription buffer (10X) - 2 µL
-
ATP, CTP, UTP mix (25 mM each) - 2 µL
-
GTP (25 mM) - 0.5 µL
-
This compound (25 mM) - 4 µL (maintains a 4:1 cap analog to GTP ratio)
-
Linearized DNA template (1 µg) - X µL
-
RNase Inhibitor - 1 µL
-
T7 RNA Polymerase - 2 µL
-
-
Mix gently by pipetting and incubate at 37°C for 2 hours.
-
To remove the DNA template, add 1 µL of DNase I and incubate for 15 minutes at 37°C.
-
Purify the mRNA using a suitable method (e.g., LiCl precipitation or a column-based purification kit).
-
Quantify the mRNA concentration using a spectrophotometer and verify its integrity by denaturing agarose gel electrophoresis.
Capping Efficiency Assay
The capping efficiency can be determined using methods such as RNase H digestion followed by liquid chromatography-mass spectrometry (LC-MS) analysis.
Principle:
A biotinylated DNA probe complementary to the 5' end of the mRNA is hybridized to the transcript. RNase H, which specifically cleaves the RNA strand of an RNA:DNA hybrid, is used to release a short 5'-terminal fragment. This fragment is then captured using streptavidin beads and analyzed by LC-MS to identify and quantify the capped and uncapped species.
Procedure Outline:
-
Hybridize the IVT mRNA with a 5'-biotinylated DNA probe.
-
Digest the hybrid with RNase H.
-
Capture the 5' fragment using streptavidin-coated magnetic beads.
-
Elute the fragment and analyze by LC-MS.
-
Calculate the capping efficiency as the ratio of the peak area of the capped fragment to the sum of the peak areas of both capped and uncapped fragments.
In Vitro Translation Assay (Luciferase Reporter)
This assay measures the translational efficiency of the capped mRNA in a cell-free system or in cultured cells.
Materials:
-
Capped luciferase reporter mRNA
-
Rabbit reticulocyte lysate or suitable cell line (e.g., JAWSII dendritic cells)
-
Transfection reagent (for cell-based assays)
-
Luciferase assay reagent
-
Luminometer
Procedure (Cell-based):
-
Plate cells in a 96-well plate and grow to the desired confluency.
-
Transfect the cells with a standardized amount of the capped luciferase mRNA using a suitable transfection reagent.
-
Incubate for a defined period (e.g., 24 hours) to allow for translation.
-
Lyse the cells and add the luciferase assay reagent to the lysate.
-
Measure the luminescence using a luminometer.
-
Compare the luminescence values of cells transfected with mRNA capped with this compound to those transfected with mRNA capped with control analogues.
Signaling Pathways and Molecular Interactions
Translation Initiation
The primary mechanism by which this compound enhances translation is through its efficient recognition by the eIF4E subunit of the eIF4F complex. The LNA modification is thought to pre-organize the cap structure in a conformation that is favorable for binding to the cap-binding pocket of eIF4E, thereby promoting the assembly of the translation initiation complex and ribosome recruitment.
Evasion of Innate Immune Recognition
A key advantage of the trinucleotide cap structure is the co-transcriptional generation of a Cap 1 structure, which includes a 2'-O-methylation on the first transcribed nucleotide (the 'A' in AmpG). This modification is crucial for discriminating "self" from "non-self" RNA and avoiding activation of the innate immune system.
RIG-I Signaling: Uncapped 5'-triphosphate RNA is a potent activator of the pattern recognition receptor RIG-I. The presence of the m7G cap can already interfere with RIG-I binding, and the additional 2'-O-methylation further reduces the affinity of RIG-I for the RNA, preventing the initiation of an antiviral interferon response.
IFIT1 Recognition: The IFIT family of proteins, particularly IFIT1, directly binds to the 5' end of mRNAs that lack 2'-O-methylation (Cap 0). This binding sequesters the mRNA and inhibits its translation. By producing a Cap 1 structure, this compound ensures that the resulting mRNA is not targeted by IFIT1, thereby allowing for efficient and sustained protein expression.
Conclusion and Future Directions
The development of the this compound trinucleotide cap analogue represents a significant step forward in the optimization of mRNA for therapeutic applications. Its ability to be co-transcriptionally incorporated to produce a Cap 1 structure, coupled with a five-fold increase in translational efficiency, makes it a highly attractive option for the development of mRNA vaccines and protein replacement therapies. The detailed protocols and performance data presented in this guide provide a solid foundation for researchers to implement this technology in their own workflows.
Future research will likely focus on further refining the chemical structure of cap analogues to achieve even higher capping and translational efficiencies, as well as exploring their application in a wider range of therapeutic areas. The continued development of such advanced molecular tools will be critical to unlocking the full potential of mRNA as a transformative therapeutic modality.
References
- 1. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 2. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]
An In-Depth Technical Guide to Trinucleotide Cap Analogs in mRNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic potential of messenger RNA (mRNA) has been unlocked by critical advancements in its in vitro synthesis, particularly in the engineering of the 5' cap structure. This essential modification governs mRNA stability, translational efficiency, and the host immune response. Trinucleotide cap analogs have emerged as a superior method for co-transcriptional capping, offering significant advantages over traditional enzymatic and dinucleotide analog methods. This technical guide provides a comprehensive overview of trinucleotide cap analogs, their mechanism of action, and their impact on mRNA quality and function. We present a comparative analysis of different capping strategies, detailed experimental protocols for mRNA synthesis and characterization, and visual representations of key biological and experimental workflows to empower researchers in the development of high-quality mRNA for therapeutic and research applications.
Introduction: The Critical Role of the 5' Cap in mRNA Function
Eukaryotic mRNAs possess a unique 5' cap structure, a 7-methylguanosine (m7G) linked to the first nucleotide of the RNA transcript via a 5'-5' triphosphate bridge. This cap structure is fundamental for the lifecycle of an mRNA molecule, serving several key functions:
-
Protection from Degradation: The 5' cap shields the mRNA from exonucleolytic degradation, thereby increasing its stability within the cellular environment.[1]
-
Translation Initiation: The cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a crucial step in recruiting the ribosomal machinery to initiate protein synthesis.
-
Immune Evasion: In higher eukaryotes, the cap structure is further modified by methylation of the 2'-hydroxyl group of the first and sometimes second nucleotide, forming Cap1 and Cap2 structures, respectively. These modifications help the cell distinguish its own mRNA from foreign RNA, thus preventing the activation of innate immune responses.[2][3]
For synthetic mRNA to be effective as a therapeutic or research tool, it must mimic this natural cap structure. In vitro transcription (IVT) methods have evolved to incorporate this vital modification, with co-transcriptional capping using cap analogs becoming a widely adopted strategy.
Trinucleotide Cap Analogs: A Superior Co-Transcriptional Capping Strategy
Trinucleotide cap analogs, such as CleanCap® AG, represent a significant advancement in co-transcriptional capping technology.[4] Unlike traditional dinucleotide cap analogs like the Anti-Reverse Cap Analog (ARCA), trinucleotide analogs are composed of the m7G cap structure followed by the first two nucleotides of the transcript.
Mechanism of Action
During in vitro transcription, the T7 RNA polymerase initiates transcription by recognizing a specific promoter sequence on the DNA template. Trinucleotide cap analogs are designed to be efficiently incorporated as the first three bases of the nascent mRNA transcript. For instance, the CleanCap® AG analog requires the transcription initiation site to begin with an "AG" sequence.[5] The polymerase then extends the RNA chain from this trinucleotide primer, resulting in a high proportion of capped mRNA molecules with a natural Cap1 structure in a single reaction.
Advantages Over Traditional Capping Methods
Trinucleotide cap analogs offer several distinct advantages over older methods like ARCA and post-transcriptional enzymatic capping:
-
High Capping Efficiency: Trinucleotide analogs consistently achieve capping efficiencies of over 95%, significantly higher than the approximately 60-80% efficiency of ARCA.
-
Single-Step Reaction: They produce a Cap1 structure directly during the IVT reaction, eliminating the need for a separate enzymatic capping step, which simplifies the workflow and reduces the risk of RNA degradation.
-
Higher mRNA Yield: Because they do not compete with GTP for initiation in the same way as dinucleotide analogs, IVT reactions with trinucleotide analogs can be performed with optimal GTP concentrations, leading to higher mRNA yields.
-
Reduced Immunogenicity: The direct formation of a Cap1 structure helps the synthetic mRNA evade recognition by the innate immune system, reducing unwanted inflammatory responses.
Data Presentation: A Comparative Analysis of Capping Strategies
The choice of capping method has a profound impact on the quality and performance of the resulting mRNA. The following tables summarize the key quantitative differences between trinucleotide cap analogs, ARCA, and enzymatic capping.
| Parameter | Trinucleotide Analog (e.g., CleanCap® AG) | ARCA (Anti-Reverse Cap Analog) | Enzymatic Capping | Reference |
| Capping Efficiency | >95% | ~60-80% | ~100% (variable) | |
| Cap Structure | Cap1 | Cap0 | Cap0 or Cap1 (requires additional enzyme) | |
| Workflow | Single-step (co-transcriptional) | Single-step (co-transcriptional) | Multi-step (post-transcriptional) | |
| mRNA Yield | High | Moderate (requires suboptimal GTP concentration) | High (from IVT, but potential loss in subsequent steps) | |
| Immunogenicity | Low | Higher (due to Cap0 structure) | Low (if Cap1 is generated) | |
| Table 1: Comparison of mRNA Capping Methodologies. |
| Performance Metric | Trinucleotide Capped mRNA | ARCA Capped mRNA | Reference |
| In Vivo Protein Expression (Luciferase Reporter) | Significantly higher and more sustained expression | Lower and more transient expression | |
| mRNA Stability | Enhanced due to efficient capping and Cap1 structure | Lower due to incomplete capping and Cap0 structure | |
| Table 2: Performance Comparison of mRNA Capped with Trinucleotide vs. ARCA Analogs. |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of mRNA using trinucleotide cap analogs.
In Vitro Transcription with CleanCap® AG
This protocol describes the co-transcriptional capping of mRNA using CleanCap® AG reagent.
Materials:
-
Linearized DNA template with a T7 promoter followed by an AG initiation sequence
-
CleanCap® AG reagent
-
ATP, CTP, GTP, UTP solutions (100 mM)
-
T7 RNA Polymerase
-
10X Transcription Buffer
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Thaw all reagents at room temperature, except for the T7 RNA Polymerase and RNase Inhibitor, which should be kept on ice.
-
In a nuclease-free tube, assemble the reaction at room temperature in the following order:
| Component | Volume (for a 20 µL reaction) | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10X Transcription Buffer | 2 µL | 1X |
| CleanCap® AG (100 mM) | 0.8 µL | 4 mM |
| ATP (100 mM) | 1 µL | 5 mM |
| CTP (100 mM) | 1 µL | 5 mM |
| GTP (100 mM) | 1 µL | 5 mM |
| UTP (100 mM) | 1 µL | 5 mM |
| Linearized DNA Template | X µL | 50-100 ng/µL |
| RNase Inhibitor | 1 µL | - |
| T7 RNA Polymerase | 2 µL | - |
-
Mix the components thoroughly by gentle pipetting.
-
Incubate the reaction at 37°C for 2 hours.
-
(Optional) To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the mRNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.
-
Quantify the mRNA concentration and assess its integrity using gel electrophoresis or capillary electrophoresis.
Analysis of Capping Efficiency using RNase H and LC-MS
This protocol provides a method to determine the percentage of capped mRNA in a sample.
Materials:
-
Purified mRNA sample
-
Biotinylated DNA probe complementary to the 5' end of the mRNA
-
RNase H
-
10X RNase H Reaction Buffer
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Nuclease-free water
-
LC-MS system
Procedure:
-
Anneal the biotinylated DNA probe to the mRNA by mixing the two in RNase H reaction buffer and heating to 65°C for 5 minutes, followed by slow cooling to room temperature.
-
Add RNase H to the reaction mixture and incubate at 37°C for 30 minutes. This will cleave the mRNA at the DNA-RNA hybrid region, releasing a short 5' fragment.
-
Add streptavidin-coated magnetic beads to the reaction and incubate to capture the biotinylated probe along with the annealed 5' mRNA fragment.
-
Wash the beads to remove uncapped mRNA and other reaction components.
-
Elute the 5' mRNA fragments from the beads.
-
Analyze the eluted fragments by LC-MS to identify and quantify the capped and uncapped species based on their mass-to-charge ratio.
-
Calculate the capping efficiency as: (Area of capped fragment) / (Area of capped fragment + Area of uncapped fragment) * 100%.
Luciferase Reporter Assay for Translation Efficiency
This protocol measures the translational activity of a synthesized mRNA encoding a luciferase reporter.
Materials:
-
Capped luciferase mRNA
-
Mammalian cells in culture
-
Transfection reagent
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed mammalian cells in a multi-well plate and grow to the desired confluency.
-
Prepare the transfection complexes by mixing the luciferase mRNA with the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Add the transfection complexes to the cells and incubate for the desired time (e.g., 6, 12, 24 hours).
-
Lyse the cells using a lysis buffer compatible with the luciferase assay.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein produced, and thus reflects the translation efficiency of the mRNA.
Signaling Pathways in mRNA Translation Initiation
The 5' cap is the key recognition site for the initiation of translation. The following diagram illustrates the simplified signaling pathway leading to cap-dependent translation initiation.
Conclusion
Trinucleotide cap analogs have revolutionized the synthesis of high-quality mRNA for a wide range of applications, from vaccines to gene therapies. Their ability to co-transcriptionally generate a natural Cap1 structure with high efficiency offers significant advantages in terms of workflow simplification, mRNA yield, and biological performance. By providing enhanced stability, increased translational efficiency, and reduced immunogenicity, trinucleotide-capped mRNAs are poised to accelerate the development of the next generation of RNA-based therapeutics and research tools. This guide provides the foundational knowledge and practical protocols to empower researchers to harness the full potential of this advanced capping technology.
References
A Technical Guide to 3’Ome-m7GpppAmpG: A Trinucleotide Cap Analogue for Enhanced mRNA Translation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthesis of 3’Ome-m7GpppAmpG, a novel trinucleotide cap analogue. This molecule is of significant interest in the fields of mRNA-based therapeutics and vaccines due to its ability to enhance translational efficiency. This document outlines its physicochemical characteristics, details the synthetic strategy for its creation, and illustrates its mechanism of action in protein synthesis.
Chemical and Physical Properties
3’Ome-m7GpppAmpG, also known as m7(3'OMeG)(5')ppp(5')(2'OMeA)pG, is a structurally optimized analogue of the natural 5' mRNA cap structure. Its design incorporates specific methylations to ensure proper orientation during transcription and to enhance stability and translational efficiency. The key quantitative properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C33H45N15O24P4 |
| Molecular Weight | 1159.69 g/mol |
| CAS Number | 2089461-55-0 |
| Appearance | Typically a solid at room temperature. |
| Purity | ≥95% by HPLC is commercially available. |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. The compound is stable at room temperature for short periods, such as during shipping. The free form can be unstable, and a stable salt form (ammonium salt) is often recommended.[1] |
| Solubility | Soluble in water and may dissolve in DMSO. |
Synthesis of 3’Ome-m7GpppAmpG
The chemical synthesis of complex trinucleotide cap analogues like 3’Ome-m7GpppAmpG is a challenging multi-step process that requires careful protection and activation of various functional groups. The general strategy involves the synthesis of two key building blocks, a phosphorylated dinucleotide and an activated N7-methylated guanosine diphosphate, followed by their coupling.[2][3]
Experimental Protocol: Synthetic Strategy
While the exact, step-by-step protocol from the original publication by Senthilvelan et al. is proprietary, the established chemical methodology for creating such trinucleotide cap analogs follows a well-defined path.[1][4] The synthesis can be conceptually broken down into three main stages:
-
Synthesis of the Phosphorylated Dinucleotide (pAmpG):
-
This process typically utilizes the phosphoramidite method, a standard in oligonucleotide synthesis.
-
Step 1: Coupling. Commercially available 5'-O-dimethoxytrityl-N-benzoyl-2'-O-methyladenosine 3'-cyanoethyl phosphoramidite is coupled with a protected guanosine derivative, such as N2-isobutyryl-2',3'-isopropylideneguanosine. This reaction is conducted in an anhydrous solvent like acetonitrile in the presence of an activator.
-
Step 2: Oxidation. The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a standard oxidizing agent (e.g., iodine in the presence of water).
-
Step 3: Deprotection. The protecting groups on the nucleobases, the phosphate, and the sugar moieties are removed under specific chemical conditions to yield the final pAmpG dinucleotide. Purification is typically performed using chromatographic techniques like HPLC.
-
-
Preparation of Activated 7-methylguanosine Diphosphate (Im-m7GDP):
-
This precursor is synthesized from a protected guanosine diphosphate.
-
The guanosine diphosphate is first methylated at the N7 position.
-
The resulting m7GDP is then activated, often by reacting it with imidazole in the presence of a coupling agent, to form an imidazolide derivative (Im-m7GDP). This activation makes the terminal phosphate highly susceptible to nucleophilic attack.
-
-
Coupling and Final Deprotection:
-
The final key step is the metal-catalyzed coupling of the two fragments.
-
The phosphorylated dinucleotide (pAmpG) is reacted with the activated 7-methylguanosine diphosphate derivative (Im-m7GDP).
-
This reaction is typically catalyzed by a metal salt, such as zinc chloride, in an anhydrous polar solvent like DMF.
-
The reaction mixture is stirred, allowing the 5'-phosphate of the pAmpG to attack the activated phosphate of Im-m7GDP, forming the 5'-5' triphosphate bridge.
-
Following the coupling reaction, any remaining protecting groups are removed. The final product, 3’Ome-m7GpppAmpG, is purified to a high degree using ion-exchange chromatography and/or preparative reverse-phase HPLC.
-
The following diagram illustrates the general workflow for the synthesis of trinucleotide cap analogs.
Mechanism of Action and Biological Role
The primary function of the 5' cap on eukaryotic mRNA is to facilitate efficient protein translation and protect the mRNA from degradation. 3’Ome-m7GpppAmpG is a synthetic cap analogue that is co-transcriptionally incorporated into mRNA during in vitro transcription (IVT).
During IVT, the cap analogue is added to the reaction mixture along with the four standard nucleotide triphosphates (ATP, CTP, UTP, and GTP) and an RNA polymerase (e.g., T7). The polymerase initiates transcription using the cap analogue as the first substrate, resulting in an mRNA molecule that begins with the cap structure correctly oriented at the 5' end.
Once the capped mRNA is introduced into a cell or an in vitro translation system, the 7-methylguanosine moiety of the cap is recognized and bound by the eukaryotic translation initiation factor 4E (eIF4E). This binding is a critical rate-limiting step in the initiation of translation. The eIF4E-mRNA complex then recruits other initiation factors and the small ribosomal subunit (40S) to the 5' end of the mRNA. This entire complex scans along the mRNA until it reaches the start codon (AUG), at which point the large ribosomal subunit (60S) joins, and protein synthesis begins.
Trinucleotide cap analogues like 3’Ome-m7GpppAmpG have been shown to be superior to older dinucleotide analogues because they lead to higher capping efficiency and ensure that nearly all transcribed mRNA is functional for translation. This results in significantly higher protein yields, a crucial factor in the development of mRNA vaccines and therapeutics.
The diagram below outlines the process from in vitro transcription with the cap analogue to the initiation of protein translation.
References
- 1. Synthesis, Incorporation, and Translation Properties of Threose Nucleic Acid Modified Trinucleotide Cap Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA chemistry and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trinucleotide Cap Analogue Bearing a Locked Nucleic Acid Moiety: Synthesis, mRNA Modification, and Translation for Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role and Benefits of 3'-O-Methylation in mRNA Cap Analogs: A Technical Guide
Executive Summary: The 5' cap is a critical modification of eukaryotic mRNA, essential for its stability, transport, and translation into protein. For the in vitro synthesis of therapeutic or research-grade mRNA, co-transcriptional capping with synthetic cap analogs is a widely used method. However, standard dinucleotide cap analogs can be incorporated in two orientations—one functional (forward) and one non-functional (reverse)—dramatically reducing the yield of active mRNA. The development of Anti-Reverse Cap Analogs (ARCAs), which feature a methyl group at the 3'-O-position of the 7-methylguanosine, has solved this fundamental problem. This 3'-O-methylation sterically blocks the RNA polymerase from initiating transcription in the reverse orientation, ensuring that nearly all capped transcripts are correctly oriented and translationally competent. This technical guide provides an in-depth analysis of the benefits conferred by 3'-O-methylation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to the 5' mRNA Cap
In eukaryotic cells, the 5' end of messenger RNA (mRNA) is modified with a unique structure known as the "cap".[1] This cap consists of a 7-methylguanosine (m⁷G) nucleotide linked to the first transcribed nucleotide via a 5'-to-5' triphosphate bridge.[2][3] This structure is vital for the lifecycle of an mRNA molecule and performs several key functions:
-
Protection from Degradation: The cap structure shields the mRNA from degradation by 5' exonucleases, thereby increasing its stability and intracellular half-life.[][5]
-
Translation Initiation: The cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a key component of the eIF4F complex. This interaction is the rate-limiting step for cap-dependent translation, facilitating the recruitment of the ribosomal small subunit to the mRNA to initiate protein synthesis.
-
Nuclear Export: The cap plays a role in the efficient transport of mRNA from the nucleus to the cytoplasm, where translation occurs.
-
Splicing: The cap structure is involved in the proper splicing of pre-mRNA.
Further modifications can exist, such as methylation at the 2'-O position of the first and second nucleotides, giving rise to Cap1 and Cap2 structures, respectively. These modifications are crucial for the host's innate immune system to distinguish its own mRNA from foreign RNA, such as that from viruses.
The Challenge: Reverse Incorporation in Co-transcriptional Capping
The most common method for producing capped mRNA in the lab is through in vitro transcription (IVT), where a DNA template is transcribed by a bacteriophage RNA polymerase, such as T7. Co-transcriptional capping is achieved by including a synthetic dinucleotide cap analog, like m⁷GpppG, in the IVT reaction.
However, a significant issue arises with standard cap analogs. The T7 RNA polymerase can initiate transcription by using the 3'-hydroxyl (3'-OH) group of either guanosine residue in the m⁷GpppG dinucleotide as the initiating nucleophile. This leads to two possible outcomes:
-
Correct "Forward" Incorporation: The polymerase initiates from the 3'-OH of the unmodified guanosine, resulting in a functional, translatable mRNA: m⁷G [5']ppp[5']G pN...
-
Incorrect "Reverse" Incorporation: The polymerase initiates from the 3'-OH of the 7-methylguanosine, resulting in a non-functional, untranslatable mRNA: G [5']ppp[5']m⁷G pN...
Studies have shown that this reverse incorporation can account for up to half of all capping events, meaning a substantial portion of the synthesized mRNA is inactive.
The Solution: 3'-O-Methylation in Anti-Reverse Cap Analogs (ARCA)
To overcome the problem of reverse incorporation, Anti-Reverse Cap Analogs (ARCAs) were developed. The key innovation in ARCA is the methylation of the 3'-hydroxyl group on the 7-methylguanosine ribose, converting it to a 3'-O-methyl (3'-O-Me) group.
This seemingly minor chemical modification has a profound impact. Since the 3'-O-Me group cannot serve as an initiating nucleophile for the RNA polymerase, transcription is blocked from the m⁷G end of the dinucleotide. Consequently, the polymerase is forced to initiate transcription exclusively from the 3'-OH of the unmodified guanosine, ensuring that virtually 100% of the cap analogs are incorporated in the correct, forward orientation. This leads to the production of a homogenous population of translationally active mRNA.
Core Benefits of 3'-O-Methylated Cap Analogs
The enforcement of correct orientation by 3'-O-methylation provides several significant advantages for researchers and drug developers.
Maximized Translational Efficiency
By eliminating the production of reverse-capped, non-translatable mRNA, ARCA significantly increases the overall protein yield from a given amount of transcript. Studies consistently show that mRNA capped with ARCA is translated at least twice as efficiently as mRNA capped with a conventional analog in various systems, including rabbit reticulocyte lysate and cultured cells.
Enhanced Protein Expression and mRNA Half-Life
The higher proportion of functional mRNA molecules leads directly to more robust and prolonged protein expression in vivo. Furthermore, some studies have indicated that ARCA-capped mRNA exhibits a longer half-life within cells, contributing to sustained therapeutic or experimental effects.
Improved Homogeneity and Reliability
Using ARCA results in a highly homogenous population of correctly capped mRNA molecules. This consistency is critical for therapeutic applications, where product purity and predictable performance are paramount. It also improves the reliability and reproducibility of research experiments.
Quantitative Performance Data
The performance benefits of 3'-O-methylated cap analogs have been quantified across numerous studies. The tables below summarize key comparative data.
Table 1: In Vitro Performance of 3'-O-Methylated vs. Standard Cap Analogs
| Cap Analog | Key Modification | % Correct Orientation | Relative Translational Efficiency (vs. m⁷GpppG) | Reference(s) |
|---|---|---|---|---|
| m⁷GpppG | Standard Cap | ~50-60% | 1.0 | |
| m₂7,3'-OGpppG | 3'-O-Methyl (ARCA) | ~100% | 1.8 - 2.2 |
| b⁷m3'-OGp₄G | 3'-O-Methyl , N7-benzyl | ~100% | 2.87 | |
Data compiled from studies using in vitro translation systems like rabbit reticulocyte lysate and transfection into cultured cells.
Table 2: In Vivo Luciferase Expression with Different Cap Structures
| Cap Structure | Description | Peak Expression (vs. ARCA) | Duration of Expression | Reference |
|---|---|---|---|---|
| ARCA (Cap0) | Dinucleotide with 3'-O-Me | Baseline | Shorter |
| CleanCap® AG (3' OMe) | Trinucleotide with 3'-O-Me | Significantly Higher | Longer | |
This table highlights that the foundational 3'-O-Me modification is now integrated into more advanced trinucleotide cap structures to further enhance in vivo performance.
Key Experimental Methodologies
Protocol: Co-transcriptional Capping of mRNA using ARCA
This protocol describes a typical in vitro transcription reaction to synthesize mRNA with a 3'-O-methylated cap analog.
-
Template Preparation: Linearize a plasmid DNA template containing the gene of interest downstream of a T7 promoter by restriction enzyme digestion. Purify the linearized DNA.
-
IVT Reaction Assembly: At room temperature, combine the following components in a nuclease-free tube:
-
Nuclease-Free Water
-
Transcription Buffer (e.g., 5X)
-
rNTP solution (ATP, CTP, UTP at a final concentration of ~7.5 mM each)
-
rGTP (at a final concentration of ~1.5 mM)
-
ARCA (e.g., m₂7,3'-OGpppG) (at a final concentration of ~6 mM)
-
Linearized DNA Template (~1 µg)
-
RNase Inhibitor
-
T7 RNA Polymerase
-
Note: A 4:1 ratio of ARCA to GTP is commonly used to maximize capping efficiency.
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
Template Removal: Add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.
-
mRNA Purification: Purify the synthesized mRNA using a suitable method, such as LiCl precipitation or a column-based purification kit.
-
Quality Control: Assess the mRNA integrity, concentration, and purity via gel electrophoresis and spectrophotometry.
Protocol: In Vitro Translation in Rabbit Reticulocyte Lysate
This protocol is used to assess the translational efficiency of the synthesized mRNA.
-
Lysate Preparation: Thaw a commercially available nuclease-treated rabbit reticulocyte lysate (RRL) on ice.
-
Reaction Setup: In a nuclease-free tube on ice, combine:
-
RRL
-
Amino Acid Mixture (minus methionine if using ³⁵S-methionine for radiolabeling)
-
RNase Inhibitor
-
Synthesized capped mRNA (typically 10-50 ng/µL final concentration)
-
Nuclease-Free Water to the final volume
-
-
Incubation: Incubate the reaction at 30°C for 60-90 minutes.
-
Analysis: Analyze the protein product. If a reporter like luciferase was translated, measure activity using a luminometer. If radiolabeled, analyze by SDS-PAGE and autoradiography. Calculate relative light units or band intensity and normalize to the amount of input mRNA.
Visualizing the Broader Context
The 3'-O-methylation of cap analogs is a key step in a larger workflow and biological pathway.
References
The Superior Mimicry of 3'Ome-m7GpppAmpG: A Technical Guide to a New Class of mRNA Cap Analogs
For Immediate Release
A comprehensive analysis for researchers, scientists, and drug development professionals on the advanced synthetic mRNA cap analog, 3'Ome-m7GpppAmpG. This document details its structural and functional mimicry of natural mRNA caps, offering enhanced translational efficiency and stability for therapeutic and research applications.
In the rapidly advancing field of mRNA therapeutics and vaccines, the engineering of synthetic mRNA with optimal stability and translational efficiency is paramount. A key determinant of these properties is the 5' cap structure. This technical guide provides an in-depth examination of this compound, a trinucleotide cap analog designed to closely mimic the natural Cap-1 structure of eukaryotic mRNA, thereby enhancing protein expression and reducing immunogenicity.
Structural and Functional Mimicry of Natural mRNA Caps
Eukaryotic mRNAs possess a 5' cap structure, typically a 7-methylguanosine (m7G) linked to the first nucleotide via a 5'-5' triphosphate bridge.[1][2] This cap is crucial for mRNA stability, nuclear export, and, most importantly, the initiation of translation.[2] There are three primary forms of natural caps: Cap-0, Cap-1, and Cap-2. The Cap-1 structure, which is predominant in higher eukaryotes, features an additional methylation at the 2'-O position of the first nucleotide. This modification is critical for the mRNA to be recognized as "self" by the innate immune system, thus avoiding an unwanted immune response.[1]
The synthetic cap analog this compound is a trinucleotide that has been engineered to replicate the key features of a natural Cap-1 structure. Its structure consists of a 7-methylguanosine (m7G) with a methyl group at the 3'-O position, linked via a triphosphate bridge to a 2'-O-methylated adenosine (Am), which is then followed by a guanosine (pG).[3]
The two critical modifications in this compound that contribute to its superior mimicry and function are:
-
3'-O-methylation of m7G: This modification serves as an "anti-reverse cap analog" (ARCA). During in vitro transcription, standard cap analogs can be incorporated in the incorrect orientation, leading to non-functional mRNA. The 3'-O-methyl group on the m7G moiety of this compound prevents the RNA polymerase from incorrectly initiating transcription from the m7G nucleotide, ensuring that nearly all synthesized mRNA is correctly capped and translationally active.
-
2'-O-methylation of the first transcribed nucleotide (Adenosine): This modification directly mimics the natural Cap-1 structure. The presence of the 2'-O-methyl group on the adenosine residue is crucial for reducing the immunogenicity of the synthetic mRNA by preventing its recognition by innate immune sensors.
By combining these features, this compound produces a Cap-1 structure co-transcriptionally, streamlining the mRNA manufacturing process and yielding a final product with enhanced stability and translational efficiency.
Quantitative Comparison of Cap Analog Performance
The efficacy of a cap analog is determined by several key parameters, including its binding affinity to the cap-binding protein eIF4E, the efficiency of its incorporation into mRNA during in vitro transcription (capping efficiency), and the resulting translational efficiency of the capped mRNA.
| Cap Analog | Structure | eIF4E Binding Affinity (Kd) | Capping Efficiency | Relative Translational Efficiency | Key Features |
| m7GpppG (Standard Cap) | Dinucleotide (Cap-0) | ~561 nM | ~70% (with high cap:GTP ratio) | Baseline | Prone to reverse incorporation (~50% incorrect); Lower mRNA yield. |
| ARCA (Anti-Reverse Cap Analog) | Dinucleotide (Cap-0) | Similar to m7GpppG | 50-80% | Higher than m7GpppG | Prevents reverse incorporation, but still a Cap-0 structure. |
| m7GpppAmpG | Trinucleotide (Cap-1) | 45.6 nM | ~90% | Significantly higher than ARCA | Produces a Cap-1 structure co-transcriptionally; High capping efficiency. |
| This compound (and similar trinucleotides like CleanCap® AG (3' OMe)) | Trinucleotide (Cap-1) | High affinity (inferred from m7GpppAmpG) | >95% | Highest among listed analogs | Combines ARCA and Cap-1 features; High capping efficiency and mRNA yield; Reduced immunogenicity. |
| Natural Cap-1 (m7GpppNmpN) | Natural Cap | High affinity | N/A (enzymatically added in vivo) | Gold Standard | The biological benchmark for translation and immune evasion. |
Experimental Protocols
In Vitro Transcription and Co-transcriptional Capping with this compound
This protocol is adapted from established methods for co-transcriptional capping with trinucleotide cap analogs such as CleanCap® AG (3' OMe).
Materials:
-
Linearized DNA template with a T7 promoter followed by an AG initiation sequence (e.g., 5'-TAATACGACTCACTATAAG ...-3')
-
This compound cap analog solution (e.g., 100 mM)
-
ATP, CTP, GTP, UTP solutions (e.g., 100 mM each)
-
T7 RNA Polymerase Mix
-
10X Transcription Buffer
-
RNase-free water
-
DNase I (RNase-free)
-
RNA purification kit
Procedure:
-
Thaw all reagents on ice, except for the T7 RNA Polymerase Mix, which should be kept at -20°C until immediately before use.
-
In an RNase-free microfuge tube, assemble the following reaction mixture at room temperature in the order listed:
| Component | Volume (for a 20 µL reaction) | Final Concentration |
| RNase-free Water | Up to 20 µL | |
| 10X Transcription Buffer | 2 µL | 1X |
| ATP (100 mM) | 1 µL | 5 mM |
| CTP (100 mM) | 1 µL | 5 mM |
| GTP (100 mM) | 1 µL | 5 mM |
| UTP (100 mM) | 1 µL | 5 mM |
| This compound (100 mM) | 0.8 µL | 4 mM |
| Linearized DNA Template (0.5 µg/µL) | 2 µL | 1 µg |
| T7 RNA Polymerase Mix | 2 µL | |
| Total Volume | 20 µL |
-
Mix the components thoroughly by gentle pipetting.
-
Incubate the reaction at 37°C for 2 hours.
-
(Optional but recommended) To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the synthesized capped mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.
-
Elute the purified mRNA in RNase-free water or a suitable buffer.
-
Quantify the mRNA concentration using a spectrophotometer and assess its integrity via gel electrophoresis.
In Vitro Translation Assay using Rabbit Reticulocyte Lysate
This protocol outlines a general procedure for assessing the translational efficiency of the synthesized capped mRNA.
Materials:
-
Purified capped mRNA
-
Rabbit Reticulocyte Lysate (nuclease-treated)
-
Amino Acid Mixture (minus methionine or leucine, depending on the desired label)
-
Radioactive amino acid (e.g., 35S-methionine) or a non-radioactive labeling system
-
RNase inhibitor
-
RNase-free water
Procedure:
-
Thaw the rabbit reticulocyte lysate and other components on ice.
-
In an RNase-free microfuge tube, prepare the following reaction mixture on ice:
| Component | Volume (for a 25 µL reaction) |
| Rabbit Reticulocyte Lysate | 12.5 µL |
| Amino Acid Mixture (minus Met) | 0.5 µL |
| 35S-Methionine (>1000 Ci/mmol) | 1 µL |
| RNase Inhibitor | 0.5 µL |
| Capped mRNA (e.g., 1 µg) | X µL |
| RNase-free Water | to 25 µL |
-
Mix the components gently by pipetting.
-
Incubate the reaction at 30°C for 90 minutes.
-
Stop the reaction by placing the tube on ice or by adding an equal volume of 2X SDS-PAGE loading buffer.
-
Analyze the translation products by SDS-PAGE followed by autoradiography or other appropriate detection methods to visualize and quantify the synthesized protein.
eIF4E Binding Affinity Assay via Fluorescence Quenching
This protocol describes a general method for determining the binding affinity (Kd) of a cap analog to eIF4E based on the quenching of intrinsic tryptophan fluorescence.
Materials:
-
Purified recombinant eIF4E protein
-
This compound or other cap analogs at various concentrations
-
Binding buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA)
-
Fluorometer
Procedure:
-
Prepare a stock solution of eIF4E in the binding buffer at a concentration where the fluorescence signal is stable and measurable (e.g., 100-300 nM).
-
Prepare a series of dilutions of the cap analog in the same binding buffer.
-
Set the fluorometer to excite at 280 nm and measure the emission spectrum from 300 to 400 nm, with the peak emission typically around 330-340 nm.
-
To a cuvette containing the eIF4E solution, make successive additions of the cap analog from the dilution series.
-
After each addition, mix gently and allow the system to equilibrate for a few minutes before measuring the fluorescence intensity at the peak emission wavelength.
-
Correct the fluorescence data for dilution and any inner filter effects if the cap analog absorbs at the excitation or emission wavelengths.
-
Plot the change in fluorescence intensity as a function of the cap analog concentration.
-
Fit the resulting binding curve to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).
Visualizing the Mechanisms
To better illustrate the biological and experimental processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Figure 1: Signaling pathway of cap-dependent translation initiation.
Figure 2: Experimental workflow for comparing cap analog performance.
Conclusion
The this compound trinucleotide cap analog represents a significant advancement in synthetic mRNA technology. By closely mimicking the natural Cap-1 structure and incorporating an anti-reverse cap feature, it ensures the production of highly stable and translationally efficient mRNA with reduced immunogenicity. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and developers in the field of mRNA therapeutics, facilitating the design and synthesis of next-generation mRNA constructs with superior performance.
References
A Novice's Guide to 3'Ome-m7GpppAmpG: Enhancing mRNA Synthesis and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of mRNA technology, the structure and integrity of synthetic mRNA are paramount to its efficacy as a therapeutic or research tool. A critical feature of a functional eukaryotic mRNA is the 5' cap, a modified guanosine nucleotide that is essential for stability, efficient translation, and evasion of the innate immune system. 3'Ome-m7GpppAmpG is a synthetic trinucleotide cap analog designed to be incorporated at the 5' end of mRNA during in vitro transcription (IVT). This guide provides a comprehensive overview of this compound, its advantages over traditional cap analogs, and detailed protocols for its use and evaluation, tailored for molecular biologists new to this technology.
The Critical Role of the 5' Cap
The 5' cap structure, typically a 7-methylguanosine (m7G) linked to the first nucleotide of the mRNA via a 5'-5' triphosphate bridge, serves several key functions:
-
Protection from Degradation: The cap structure protects the mRNA from exonucleolytic degradation, thereby increasing its stability within the cell.
-
Translation Initiation: The cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a crucial step in recruiting the ribosomal machinery to initiate protein synthesis.
-
Immune Evasion: The presence of a specific cap structure, particularly a "Cap 1" structure where the first transcribed nucleotide is also methylated, helps the cell distinguish its own mRNA from foreign RNA, thus preventing the activation of innate immune responses.
Understanding this compound: A Superior Cap Analog
This compound is a state-of-the-art cap analog that offers significant advantages over older generations of capping reagents, such as the standard m7GpppG and the Anti-Reverse Cap Analog (ARCA).
Structural Advantages
-
Trinucleotide Structure: Unlike dinucleotide analogs, this compound is a trinucleotide that mimics the natural 5' end of a capped and initiated transcript. This structure facilitates more efficient and specific incorporation by RNA polymerase.
-
Anti-Reverse Incorporation: The 3'-O-methylation on the 7-methylguanosine prevents the RNA polymerase from incorporating the cap analog in the reverse orientation, a common issue with the standard m7GpppG cap analog that leads to a significant portion of non-translatable mRNA. While ARCA also prevents reverse incorporation, this compound offers further improvements.
-
Generation of a Cap 1 Structure: The 2'-O-methylation on the adenosine moiety results in the direct co-transcriptional formation of a Cap 1 structure. This is a significant advantage as the Cap 1 structure is known to reduce the immunogenicity of the mRNA by preventing its recognition by innate immune sensors like RIG-I.[1][2][]
Functional Advantages
-
High Capping Efficiency: Trinucleotide cap analogs like this compound consistently achieve capping efficiencies of over 95%, a substantial improvement over ARCA which typically yields 70-80% capped transcripts.[4][5]
-
Enhanced Translational Efficiency: The combination of correct orientation and a Cap 1 structure leads to significantly higher protein expression from mRNA capped with this compound compared to those capped with ARCA or m7GpppG.
-
Reduced Immunogenicity: By generating a Cap 1 structure, this compound-capped mRNA is less likely to trigger an innate immune response, which is a critical consideration for in vivo applications such as mRNA vaccines and therapeutics.
Quantitative Data Comparison of Cap Analogs
The following tables summarize the key performance differences between the standard m7GpppG cap analog, ARCA, and the advanced trinucleotide cap analog, this compound.
| Feature | m7GpppG | ARCA (3'-O-Me-m7GpppG) | This compound (CleanCap® Reagent AG (3' OMe)) |
| Cap Structure | Cap 0 | Cap 0 | Cap 1 |
| Reverse Incorporation | Yes (~50%) | No | No |
| Typical Capping Efficiency | ~40-60% | ~70-80% | >95% |
| Relative In Vivo Translation Efficiency (Luciferase Expression) | Low | Moderate | High |
Table 1: Comparison of Key Features of Different Cap Analogs.
| Cap Analog | eIF4E Binding Affinity (Kd) |
| m7GpppG | 561 nM |
| m7GpppAmpG | 45.6 nM |
Table 2: Comparison of eIF4E Binding Affinity. Note: A lower Kd value indicates a higher binding affinity. The data for m7GpppAmpG is for a closely related trinucleotide analog.
Experimental Protocols
I. In Vitro Transcription with Co-transcriptional Capping using this compound
This protocol provides a general framework for the synthesis of capped mRNA using this compound. Optimization may be required depending on the specific DNA template and desired yield.
Materials:
-
Linearized DNA template with a T7 promoter
-
This compound (e.g., CleanCap® Reagent AG (3' OMe))
-
ATP, CTP, UTP, and GTP solutions
-
T7 RNA Polymerase
-
Transcription Buffer (10x)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit or reagents (e.g., LiCl precipitation)
Procedure:
-
Reaction Setup: Thaw all reagents on ice. Assemble the transcription reaction at room temperature in the following order:
Component Volume (for 20 µL reaction) Final Concentration Nuclease-free water to 20 µL 10x Transcription Buffer 2 µL 1x ATP (100 mM) 1 µL 5 mM CTP (100 mM) 1 µL 5 mM UTP (100 mM) 1 µL 5 mM GTP (100 mM) 0.3 µL 1.5 mM This compound (25 mM) 3.2 µL 4 mM Linearized DNA template X µL 50-100 ng/µL RNase Inhibitor 1 µL | T7 RNA Polymerase | 2 µL | |
-
Incubation: Mix the components gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate for 15 minutes at 37°C to remove the DNA template.
-
RNA Purification: Purify the mRNA using a suitable method, such as a column-based RNA purification kit or lithium chloride (LiCl) precipitation.
-
Quality Control: Assess the integrity and size of the transcript by denaturing agarose gel electrophoresis. Quantify the RNA concentration using a spectrophotometer or a fluorometric assay.
II. Determination of Capping Efficiency by HPLC
A precise method to determine the percentage of capped mRNA is through High-Performance Liquid Chromatography (HPLC).
Principle:
This method involves the enzymatic digestion of the mRNA population to release the 5' cap structure, followed by separation and quantification of the capped and uncapped fragments by HPLC.
Brief Protocol:
-
Enzymatic Digestion: Digest the purified mRNA with an enzyme that cleaves the RNA leaving the 5' terminal fragment intact (e.g., RNase H with a specific DNA probe).
-
HPLC Analysis:
-
Column: Use a column suitable for oligonucleotide separation (e.g., a C18 reverse-phase column).
-
Mobile Phase: Employ a gradient of an ion-pairing agent (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: Monitor the elution profile at 260 nm.
-
-
Quantification: Integrate the peak areas corresponding to the capped and uncapped 5' fragments. The capping efficiency is calculated as: Capping Efficiency (%) = (Area of capped peak / (Area of capped peak + Area of uncapped peak)) * 100
III. In Vitro Translation Assay
To compare the translational efficiency of mRNA capped with different analogs, a luciferase reporter assay in a cell-free system or in cultured cells is commonly used.
Brief Protocol (Cell-based):
-
Cell Culture: Plate cells (e.g., HEK293T or HeLa) in a multi-well plate to achieve ~70-80% confluency on the day of transfection.
-
Transfection: Transfect the cells with equimolar amounts of luciferase-encoding mRNA capped with m7GpppG, ARCA, and this compound using a suitable transfection reagent.
-
Incubation: Incubate the cells for a defined period (e.g., 6, 12, 24 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay kit.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration in each sample. Compare the relative light units (RLUs) to determine the translational efficiency of each cap analog.
IV. mRNA Stability Assay using Actinomycin D
This protocol allows for the determination of the half-life of an mRNA transcript in cultured cells.
Principle:
Actinomycin D is a transcriptional inhibitor. By treating cells with Actinomycin D, new mRNA synthesis is blocked, and the decay of the existing mRNA can be monitored over time.
Brief Protocol:
-
Cell Transfection: Transfect cultured cells with the mRNA of interest capped with this compound.
-
Actinomycin D Treatment: After a suitable time for mRNA expression (e.g., 24 hours), add Actinomycin D to the cell culture medium to a final concentration of 5-10 µg/mL.
-
Time-course Sample Collection: Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 1, 2, 4, 6, 8 hours).
-
RNA Extraction: Extract total RNA from the collected cell samples.
-
RT-qPCR Analysis: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to determine the relative amount of the target mRNA at each time point. Normalize the data to a stable housekeeping gene.
-
Half-life Calculation: Plot the percentage of remaining mRNA against time on a semi-logarithmic graph. The time at which 50% of the initial mRNA remains is the half-life.
Visualizations
References
Methodological & Application
Application Notes and Protocols for In Vitro Transcription of 3'Ome-m7GpppAmpG Capped mRNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro synthesis of messenger RNA (mRNA) capped with the trinucleotide cap analog, 3'Ome-m7GpppAmpG. This advanced cap analog is designed to enhance the translational efficiency and stability of mRNA, making it a valuable tool for applications in vaccine development, protein replacement therapies, and gene editing.
The this compound cap analog is a trinucleotide that mimics the natural Cap 1 structure of eukaryotic mRNA.[1] Its unique 3'-O-methyl group on the 7-methylguanosine prevents reverse incorporation during in vitro transcription, ensuring that nearly all transcripts are correctly capped in the functional forward orientation.[2] This leads to a homogenous population of mRNA molecules with increased translational competence.
Data Presentation
The following tables summarize the key features and performance of this compound in comparison to other common cap analogs.
Table 1: Comparison of Different Cap Analogs
| Feature | m7GpppG (Standard Cap) | ARCA (Anti-Reverse Cap Analog) | This compound (Trinucleotide) |
| Structure | Dinucleotide | Dinucleotide (3'-O-methylated m7G) | Trinucleotide (3'-O-methylated m7G) |
| Cap Structure | Cap 0 | Cap 0 | Mimics Cap 1 |
| Reverse Incorporation | ~50% | Eliminated | Eliminated |
| Capping Efficiency | 50-80%[3] | ~80%[2] | >90%[1] |
| Translational Efficiency | Baseline | Moderate Increase | Significant Increase |
| GTP in IVT Reaction | Reduced concentration required (competes with cap) | Reduced concentration required (competes with cap) | Standard GTP concentration can be used |
Table 2: Quantitative Performance Data
| Cap Analog | Reported Capping Efficiency | Relative Translational Efficiency (Compared to Uncapped) |
| Uncapped | N/A | 1x |
| m7GpppG | ~60% | - |
| ARCA | 70-80% | Higher than m7GpppG |
| m7GpppAmpG | 90% | - |
| This compound | >90% | Significantly enhanced |
| CleanCap® AG | >95% | High |
Experimental Protocols
This section provides a detailed protocol for the co-transcriptional capping of mRNA using this compound during in vitro transcription with T7 RNA Polymerase.
I. Template Preparation
A high-quality, linearized DNA template is essential for a successful in vitro transcription reaction.
-
Linearization of Plasmid DNA:
-
Digest the plasmid DNA containing the T7 promoter and the gene of interest with a restriction enzyme that generates a blunt or 5'-overhang end.
-
Ensure complete digestion to prevent read-through transcription.
-
Purify the linearized DNA using a spin column purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Resuspend the purified linear DNA in nuclease-free water at a concentration of 0.5-1 µg/µL.
-
-
PCR-Generated Template:
-
Design primers that incorporate the T7 promoter sequence upstream of the gene of interest.
-
Perform PCR to amplify the desired template.
-
Purify the PCR product using a PCR purification kit.
-
Verify the integrity and size of the purified PCR product on an agarose gel.
-
Important Note on Template Sequence : For optimal initiation with trinucleotide cap analogs like this compound, the first two nucleotides of the transcript should be AG. Therefore, the DNA template sequence immediately downstream of the T7 promoter should be 5'-AG...-3'.
II. In Vitro Transcription Reaction Setup
The following protocol is a general guideline for a 20 µL reaction. Reactions can be scaled up as needed. Assemble the reaction at room temperature in nuclease-free tubes.
| Component | Volume | Final Concentration |
| Nuclease-Free Water | Variable | - |
| 10X Transcription Buffer | 2 µL | 1X |
| ATP (100 mM) | 1 µL | 5 mM |
| CTP (100 mM) | 1 µL | 5 mM |
| UTP (100 mM) | 1 µL | 5 mM |
| GTP (100 mM) | 1 µL | 5 mM |
| This compound (20 mM) | 2 µL | 2 mM |
| Linear DNA Template (0.5-1 µg) | Variable | 25-50 ng/µL |
| RNase Inhibitor (40 U/µL) | 0.5 µL | 1 U/µL |
| T7 RNA Polymerase | 2 µL | - |
| Total Volume | 20 µL |
Reaction Setup Notes:
-
Thaw all reagents on ice and keep the T7 RNA Polymerase on ice.
-
Assemble the reaction at room temperature to prevent precipitation of the DNA template by spermidine in the buffer.
-
Add the components in the order listed.
-
Gently mix the components by pipetting and briefly centrifuge to collect the reaction at the bottom of the tube.
III. Incubation
-
Incubate the reaction at 37°C for 2 hours. Longer incubation times (up to 4 hours) may increase the yield for some templates.
IV. DNase Treatment (Optional but Recommended)
-
To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15 minutes.
V. Purification of mRNA
Purify the synthesized mRNA to remove enzymes, unincorporated nucleotides, and the DNA template.
-
Lithium Chloride (LiCl) Precipitation:
-
Add 30 µL of nuclease-free water to the 20 µL transcription reaction.
-
Add 25 µL of 7.5 M LiCl and mix well.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and air dry the pellet for 5-10 minutes.
-
Resuspend the mRNA pellet in an appropriate volume of nuclease-free water.
-
-
Spin Column Purification:
-
Use a commercially available RNA purification kit according to the manufacturer's instructions. This method is generally more efficient at removing small molecules.
-
VI. Quality Control of Synthesized mRNA
-
Quantification: Determine the mRNA concentration using a spectrophotometer (A260) or a fluorometric assay.
-
Integrity: Analyze the size and integrity of the mRNA transcript by denaturing agarose gel electrophoresis or capillary electrophoresis.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for this compound capped mRNA synthesis.
Caption: Co-transcriptional incorporation of this compound.
References
Application Notes and Protocols for Co-transcriptional Capping with 3'-O-Me-m7GpppAmpG
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing fields of mRNA-based therapeutics and vaccines, the synthesis of high-quality, translationally competent messenger RNA (mRNA) is of paramount importance. A critical determinant of mRNA functionality is the presence of a 5' cap structure, a 7-methylguanosine (m7G) linked to the first nucleotide of the mRNA transcript via a 5'-5' triphosphate bridge. This cap structure is essential for protecting the mRNA from exonuclease degradation, facilitating its transport from the nucleus to the cytoplasm, and recruiting the ribosomal machinery to initiate translation.[1]
Co-transcriptional capping is a streamlined method for producing capped mRNA in a single in vitro transcription (IVT) reaction. This is achieved by including a cap analog in the reaction mixture along with the four standard nucleotide triphosphates (NTPs). The RNA polymerase then initiates transcription by incorporating the cap analog at the 5' end of the nascent RNA strand.
The 3'-O-Me-m7GpppAmpG is a trinucleotide cap analog designed to enhance the efficiency and fidelity of co-transcriptional capping. The methylation at the 3'-hydroxyl group of the 7-methylguanosine (m7G) prevents the cap analog from being incorporated in the reverse orientation, a common issue with earlier generations of cap analogs that leads to a significant fraction of non-translatable mRNA.[2] This "anti-reverse" feature ensures that nearly all capped transcripts are functional, leading to higher protein expression. Furthermore, the trinucleotide structure can lead to the formation of a Cap 1 structure, which is known to further enhance translational efficiency and reduce the immunogenicity of the mRNA.[3]
These application notes provide a detailed protocol for the co-transcriptional capping of mRNA using 3'-O-Me-m7GpppAmpG, along with supporting data and visualizations to aid researchers in obtaining high yields of functional, capped mRNA for a wide range of applications, including protein production, gene therapy, and vaccine development.[4][5]
Data Presentation
The following table summarizes the capping efficiencies achieved with different cap analogs, highlighting the superior performance of anti-reverse cap analogs (ARCA) and related trinucleotide analogs.
| Cap Analog | Capping Efficiency (%) | Notes |
| m7GpppG (Standard) | ~70-80% | A significant portion can be incorporated in the reverse orientation, reducing the amount of translatable mRNA. |
| 3'-O-Me-m7GpppG (ARCA) | ~80-100% | The 3'-O-methyl group prevents reverse incorporation, leading to a higher percentage of correctly capped, translatable mRNA. |
| m2,7,3'-O-GpppG (ARCA derivative) | ~91% | A further modification of the ARCA structure that demonstrates high capping efficiency. |
| 3'-O-Me-m7GpppAmpG | ~98% | As a trinucleotide ARCA analog, it offers very high capping efficiency and the potential for a Cap 1 structure. |
| CleanCap® Reagent AG | >95% | A commercially available trinucleotide cap analog that also yields a Cap 1 structure and exhibits high capping efficiency. |
Experimental Protocols
I. Preparation of the DNA Template
A high-quality, linear DNA template is essential for a successful in vitro transcription reaction. The template should contain a T7 RNA polymerase promoter sequence upstream of the sequence to be transcribed. For optimal initiation with 3'-O-Me-m7GpppAmpG, the first two nucleotides of the transcript should be AG. If your existing template has a different initiation sequence, it may need to be modified.
-
Linearization of Plasmid DNA:
-
Digest the plasmid DNA with a restriction enzyme that cuts downstream of the desired template sequence.
-
Ensure complete linearization by analyzing a small aliquot on an agarose gel.
-
Purify the linearized DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Resuspend the purified linear DNA in nuclease-free water at a concentration of 0.5-1 µg/µL.
-
-
PCR Amplification (Alternative):
-
Design PCR primers to amplify the desired template sequence. The forward primer should include the T7 promoter sequence.
-
Perform PCR amplification using a high-fidelity DNA polymerase.
-
Purify the PCR product using a PCR purification kit.
-
Verify the size and purity of the PCR product on an agarose gel.
-
II. In Vitro Transcription and Co-transcriptional Capping
It is crucial to maintain an RNase-free environment throughout the procedure. Use nuclease-free tubes, tips, and reagents.
Reaction Setup (20 µL reaction):
| Component | Volume | Final Concentration |
| Nuclease-Free Water | Variable | - |
| 10X Transcription Buffer | 2 µL | 1X |
| 100 mM ATP | 2 µL | 10 mM |
| 100 mM CTP | 2 µL | 10 mM |
| 100 mM UTP | 2 µL | 10 mM |
| 100 mM GTP | 0.5 µL | 2.5 mM |
| 40 mM 3'-O-Me-m7GpppAmpG | 1.5 µL | 3 mM |
| Linear DNA Template (0.5-1 µg) | Variable | 25-50 ng/µL |
| RNase Inhibitor (40 U/µL) | 1 µL | 2 U/µL |
| T7 RNA Polymerase | 2 µL | - |
| Total Volume | 20 µL |
Protocol:
-
Thaw all reagents on ice. Keep the T7 RNA Polymerase and RNase Inhibitor on ice.
-
In a nuclease-free microcentrifuge tube, combine the reagents in the order listed in the table at room temperature. Add the T7 RNA Polymerase last.
-
Mix the components gently by pipetting up and down.
-
Centrifuge the tube briefly to collect the reaction mixture at the bottom.
-
Incubate the reaction at 37°C for 2 hours. For longer transcripts, the incubation time can be extended to 4 hours.
III. Post-Transcription Processing
-
DNase Treatment (to remove the DNA template):
-
Add 1 µL of RNase-free DNase I (1 U/µL) to the 20 µL transcription reaction.
-
Mix gently and incubate at 37°C for 15-30 minutes.
-
-
Purification of the Capped mRNA:
-
Lithium Chloride (LiCl) Precipitation (for smaller scale):
-
Add 30 µL of nuclease-free water to the DNase-treated reaction to bring the volume to 51 µL.
-
Add 30 µL of 7.5 M LiCl and mix well.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA.
-
Carefully remove the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Remove the ethanol and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
-
-
Column Purification (for higher purity):
-
Use a commercially available RNA purification kit according to the manufacturer's instructions. This method is effective at removing unincorporated nucleotides and proteins.
-
-
HPLC Purification (for therapeutic applications):
-
For the highest purity, reversed-phase HPLC can be used to separate the full-length capped mRNA from uncapped species and other reaction components.
-
-
-
Quality Control:
-
Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).
-
Integrity: Analyze the integrity of the transcribed RNA on a denaturing agarose gel or using a microfluidics-based system (e.g., Agilent Bioanalyzer). A sharp, single band at the expected size indicates high-quality RNA.
-
Capping Efficiency: Capping efficiency can be assessed using various methods, including RNase H digestion assays, specific enzymatic assays, or mass spectrometry.
-
Mandatory Visualizations
References
Application of 3'Ome-m7GpppAmpG in Gene Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of gene therapy, the delivery and efficient translation of messenger RNA (mRNA) are critical for therapeutic success. The structure of the 5' cap of synthetic mRNA is a key determinant of its stability, translational efficiency, and immunogenicity. 3'Ome-m7GpppAmpG is a novel trinucleotide cap analog designed to be co-transcriptionally incorporated into mRNA, yielding a Cap-1 structure. This modification, characterized by a 7-methylguanosine linked to the first nucleotide via a 5'-5' triphosphate bridge and methylation at the 2'-O position of the first ribose, mimics the natural cap structure of eukaryotic mRNA. This application note provides a comprehensive overview of the application of this compound in gene therapy research, including its advantages over traditional cap analogs, detailed experimental protocols, and relevant signaling pathways.
Advantages of this compound (Cap-1) over Dinculeotide Cap Analogs (Cap-0)
The use of this compound to generate a Cap-1 structure offers significant advantages over dinucleotide cap analogs like the Anti-Reverse Cap Analog (ARCA), which produces a Cap-0 structure. These advantages are crucial for the development of safe and effective mRNA-based therapeutics.
-
Enhanced Translational Efficiency: The Cap-1 structure generated by this compound is more efficiently recognized by the eukaryotic translation initiation factor 4E (eIF4E), a key component of the translation initiation complex. This leads to more robust protein production from the synthetic mRNA.
-
Reduced Immunogenicity: The innate immune system can recognize synthetic mRNA as foreign, leading to an unwanted inflammatory response that can reduce therapeutic efficacy and cause side effects. The Cap-1 structure helps the mRNA evade recognition by pattern recognition receptors such as RIG-I and MDA5, thus reducing the innate immune response.
-
Increased mRNA Stability: The 5' cap structure protects the mRNA from degradation by 5' exonucleases. The Cap-1 structure can contribute to a longer intracellular half-life of the mRNA, resulting in a prolonged therapeutic effect.
Quantitative Data Summary
The following tables summarize the key performance metrics of mRNA capped with different analogs. While direct comparative data for this compound is emerging, the data for similar trinucleotide Cap-1 analogs like CleanCap® AG (3' OMe) provide a strong indication of its superior performance compared to the Cap-0 ARCA analog.
Table 1: Capping Efficiency
| Cap Analog Type | Structure | Reported Capping Efficiency |
| m7GpppAmpG (Trinucleotide) | Cap-1 | ~90%[1] |
| ARCA (Dinucleotide) | Cap-0 | ~70%[2] |
| CleanCap® AG (Trinucleotide) | Cap-1 | >90%[3] |
Table 2: In Vivo Translational Efficiency (Luciferase Expression in Mice)
| Cap Analog | Cap Structure | Peak Expression (Relative Luminescence Units) | Time to Peak Expression |
| CleanCap® Reagent AG (3' OMe) | Cap-1 | Significantly Higher vs ARCA[3] | 6 hours[3] |
| ARCA | Cap-0 | Lower vs CleanCap® | 3-6 hours |
Note: Data for CleanCap® Reagent AG (3' OMe), a trinucleotide Cap-1 analog, is presented as a proxy to illustrate the expected performance of this compound.
Signaling Pathways
Innate Immune Recognition of Synthetic mRNA
The innate immune system has evolved to detect foreign nucleic acids. Uncapped or improperly capped mRNA can be recognized by intracellular pattern recognition receptors (PRRs) like RIG-I and MDA5, triggering a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This can inhibit translation and lead to inflammation. The Cap-1 structure generated by this compound helps the mRNA evade this recognition, thus reducing the innate immune response.
Caption: Innate immune sensing of mRNA and the protective role of Cap-1.
Experimental Workflows
Workflow for mRNA Synthesis and Application in Gene Therapy Research
The following diagram illustrates the overall workflow for utilizing this compound in a typical gene therapy research experiment, from mRNA synthesis to the evaluation of its therapeutic effect.
Caption: Experimental workflow for gene therapy research using capped mRNA.
Experimental Protocols
1. In Vitro Transcription with Co-transcriptional Capping using this compound
This protocol is adapted for the co-transcriptional incorporation of trinucleotide cap analogs.
Materials:
-
Linearized plasmid DNA or PCR product with a T7 promoter (1 µg)
-
Nuclease-free water
-
10X Reaction Buffer (e.g., from a high-yield RNA synthesis kit)
-
ATP, CTP, UTP solution (100 mM each)
-
GTP solution (100 mM)
-
This compound solution (e.g., 50 mM)
-
T7 RNA Polymerase Mix
-
DNase I (RNase-free)
-
Monarch® RNA Cleanup Kit or equivalent for purification
Procedure:
-
Thaw all reagents on ice.
-
In a nuclease-free tube, assemble the following reaction at room temperature:
-
Linearized DNA Template: 1 µg
-
10X Reaction Buffer: 4 µL
-
ATP (100 mM): 2 µL
-
CTP (100 mM): 2 µL
-
UTP (100 mM): 2 µL
-
GTP (100 mM): 0.5 µL
-
This compound (50 mM): 4 µL (This creates a 4:1 ratio of cap analog to GTP)
-
T7 RNA Polymerase Mix: 4 µL
-
Nuclease-free water: to a final volume of 40 µL
-
-
Mix gently by pipetting and centrifuge briefly.
-
Incubate at 37°C for 2 hours.
-
(Optional) To remove the DNA template, add 2 µL of DNase I and incubate for 15 minutes at 37°C.
-
Purify the mRNA using an RNA cleanup kit according to the manufacturer's protocol.
-
Elute the purified mRNA in nuclease-free water.
-
Determine the concentration and assess the integrity of the mRNA using a spectrophotometer and agarose gel electrophoresis.
2. mRNA Transfection into Mammalian Cells
This protocol provides a general guideline for mRNA transfection using lipid-based reagents.
Materials:
-
Purified, capped mRNA
-
Mammalian cells in culture (e.g., HEK293T, HeLa)
-
Opti-MEM™ I Reduced Serum Medium or equivalent
-
Lipofectamine™ MessengerMAX™ RNA Transfection Reagent or equivalent
-
Culture plates
Procedure:
-
Plate cells in a 24-well plate to be 70-90% confluent at the time of transfection.
-
For each well, dilute 500 ng of mRNA into 25 µL of Opti-MEM™.
-
In a separate tube, add 1.5 µL of Lipofectamine™ MessengerMAX™ to 25 µL of Opti-MEM™.
-
Combine the diluted mRNA and the diluted transfection reagent.
-
Incubate for 10-15 minutes at room temperature to allow complex formation.
-
Add the mRNA-lipid complexes to the cells in each well.
-
Incubate the cells at 37°C in a CO₂ incubator for the desired period (e.g., 6, 12, 24, 48 hours) before analysis.
3. Luciferase Reporter Assay for Translational Efficiency
This protocol is for quantifying the translational efficiency of a luciferase reporter mRNA.
Materials:
-
Transfected cells expressing luciferase
-
Phosphate-Buffered Saline (PBS)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
Luminometer
Procedure:
-
After the desired incubation time post-transfection, aspirate the culture medium from the cells.
-
Wash the cells once with PBS.
-
Add an appropriate volume of Passive Lysis Buffer to each well (e.g., 100 µL for a 24-well plate).
-
Incubate at room temperature for 15 minutes with gentle rocking to ensure complete lysis.
-
Transfer 20 µL of the cell lysate to a luminometer plate.
-
Add 100 µL of Luciferase Assay Reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
Normalize the luciferase activity to the total protein concentration of the lysate if necessary.
Conclusion
This compound is a powerful tool for gene therapy research, offering a reliable method for producing synthetic mRNA with high translational efficiency and low immunogenicity. The generation of a natural Cap-1 structure is a key feature that enhances the performance of mRNA-based therapeutics. The protocols and information provided in this application note serve as a comprehensive guide for researchers and drug developers to effectively utilize this compound in their studies.
References
Application Notes and Protocols for 3'Ome-m7GpppAmpG mRNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of mRNA therapeutics and vaccines, the structure and integrity of synthetic mRNA are paramount for ensuring its stability, translational efficiency, and appropriate immune response. The 5' cap structure is a critical modification that plays a pivotal role in the lifecycle of an mRNA molecule. 3'Ome-m7GpppAmpG is a trinucleotide cap analog designed to be co-transcriptionally incorporated into mRNA during in vitro transcription (IVT).[1][2][3] This analog contains a 3'-O-methyl group on the 7-methylguanosine, which prevents it from being incorporated in the reverse orientation, thus ensuring that a higher proportion of the synthesized mRNA is functional.[][] Furthermore, the trinucleotide structure mimics the natural Cap 1 structure, which has been shown to enhance translational efficiency and reduce the immunogenicity of the mRNA molecule.
These application notes provide a comprehensive guide for the synthesis of high-quality this compound-capped mRNA, covering the entire workflow from in vitro transcription to purification and quality control.
Key Features of this compound Cap Analog
-
High Translational Efficiency: The trinucleotide structure contributes to enhanced protein expression from the synthesized mRNA.
-
Anti-Reverse Incorporation: The 3'-O-methylation on the m7G ensures that the cap analog is incorporated in the correct orientation, leading to a more homogeneous and biologically active mRNA population.
-
Mimics Natural Cap 1 Structure: The structure m7G(5')ppp(5')(2'OMeA)pG is recognized efficiently by the cellular translation machinery.
-
Streamlined Workflow: Co-transcriptional capping simplifies the mRNA manufacturing process by integrating capping into the IVT reaction.
Experimental Workflow
The synthesis of this compound-capped mRNA involves a multi-step process, beginning with the design of a DNA template and culminating in a purified, quality-controlled mRNA product ready for downstream applications.
Caption: Overall workflow for the synthesis of this compound capped mRNA.
Experimental Protocols
Protocol 1: In Vitro Transcription (IVT) with Co-transcriptional Capping
This protocol outlines the setup of the IVT reaction to co-transcriptionally cap mRNA with this compound. The reaction volumes and concentrations may require optimization based on the specific DNA template and desired yield.
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
This compound cap analog solution (e.g., 100 mM)
-
ATP, CTP, UTP solution (100 mM each)
-
GTP solution (100 mM)
-
T7 RNA Polymerase
-
RNase Inhibitor
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl2, 20 mM Spermidine)
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice. Keep enzymes and the cap analog on ice throughout the setup.
-
In a nuclease-free microcentrifuge tube, assemble the reaction at room temperature to avoid precipitation of the DNA template by spermidine in the buffer.
-
Add the components in the following order:
| Component | Volume (µL) | Final Concentration |
| Nuclease-free water | Up to 100 | - |
| 10x Transcription Buffer | 10 | 1x |
| This compound (100 mM) | 6 | 6 mM |
| ATP (100 mM) | 7.5 | 7.5 mM |
| CTP (100 mM) | 7.5 | 7.5 mM |
| UTP (100 mM) | 7.5 | 7.5 mM |
| GTP (100 mM) | 1.5 | 1.5 mM |
| Linearized DNA Template (1 µg/µL) | 1 | 10 ng/µL |
| RNase Inhibitor | 2 | - |
| T7 RNA Polymerase | 2 | - |
| Total Volume | 100 |
-
Gently mix the components by pipetting.
-
Incubate the reaction at 37°C for 2 to 4 hours.
-
(Optional) To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate for an additional 15-30 minutes at 37°C.
Protocol 2: mRNA Purification using Lithium Chloride (LiCl) Precipitation
This protocol is a cost-effective method for purifying the synthesized mRNA.
Materials:
-
IVT reaction mixture
-
8 M LiCl solution (nuclease-free)
-
70% Ethanol (nuclease-free, prepared with nuclease-free water)
-
Nuclease-free water
Procedure:
-
To the 100 µL IVT reaction, add an equal volume of 8 M LiCl.
-
Incubate the mixture at -20°C for at least 30 minutes.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet the mRNA.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it may be difficult to resuspend.
-
Resuspend the purified mRNA pellet in an appropriate volume of nuclease-free water.
Protocol 3: Quality Control of Synthesized mRNA
1. UV Spectroscopy for Quantification and Purity Assessment:
-
Measure the absorbance of the purified mRNA solution at 260 nm and 280 nm using a spectrophotometer.
-
Calculate the mRNA concentration using the formula: Concentration (µg/mL) = A260 × dilution factor × 40.
-
Assess the purity by calculating the A260/A280 ratio. A ratio of ~2.0 is indicative of highly pure RNA.
2. Denaturing Agarose Gel Electrophoresis for Integrity and Size Verification:
-
Prepare a 1-1.5% denaturing agarose gel (e.g., with formaldehyde).
-
Mix a small aliquot of the purified mRNA with a denaturing loading buffer.
-
Heat the sample at 65-70°C for 5-10 minutes to denature secondary structures.
-
Load the sample onto the gel alongside an RNA ladder.
-
Run the gel and visualize the bands using a fluorescent dye (e.g., ethidium bromide or SYBR Gold).
-
A single, sharp band at the expected size indicates a high-quality, intact mRNA transcript.
Data Presentation
Table 1: In Vitro Transcription Reaction Components
| Component | Recommended Concentration | Role in Reaction |
| Linearized DNA Template | 50-100 ng/µL | Provides the sequence for transcription |
| This compound | 4-6 mM | Anti-reverse cap analog for 5' capping |
| ATP, CTP, UTP | 5-7.5 mM each | Ribonucleotide building blocks |
| GTP | 1-2 mM | Ribonucleotide building block (concentration is kept lower to favor cap analog incorporation) |
| T7 RNA Polymerase | - | Enzyme for catalyzing RNA synthesis |
| MgCl2 | 6-30 mM | Cofactor for RNA polymerase |
| RNase Inhibitor | - | Protects mRNA from degradation |
Table 2: Comparative Performance of mRNA Cap Analogs
| Cap Analog | Cap Structure | Typical Capping Efficiency | Relative In Vivo Expression |
| ARCA (Anti-Reverse Cap Analog) | Cap 0 | >70% | Baseline |
| This compound | Cap 1 | >90% | Significantly higher than ARCA |
| m7GpppG | Cap 0 | ~50% (correct orientation) | Lower than ARCA |
Signaling Pathway and Mechanism of Action
The 5' cap structure is crucial for the initiation of translation in eukaryotes. The 7-methylguanosine (m7G) cap is recognized by the eukaryotic initiation factor 4E (eIF4E), which is a component of the eIF4F complex. This recognition event is the rate-limiting step of translation initiation.
Caption: Role of the 5' cap in translation initiation.
Conclusion
The use of the this compound cap analog in co-transcriptional in vitro synthesis represents a significant advancement in the production of therapeutic-grade mRNA. Its ability to ensure correct orientation and mimic the natural Cap 1 structure leads to a final mRNA product with enhanced translational efficiency and potentially reduced immunogenicity. The protocols and data presented here provide a solid foundation for researchers and drug developers to produce high-quality capped mRNA for a wide range of applications, from basic research to the development of novel vaccines and therapeutics. Optimization of the described protocols for specific templates and applications will further enhance the yield and quality of the synthesized mRNA.
References
Application Notes and Protocols: Incorporating 3'Ome-m7GpppAmpG in Self-Amplifying RNA (saRNA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-amplifying RNA (saRNA) has emerged as a powerful platform for vaccines and therapeutics, capable of achieving high levels of protein expression from a low dose. This is due to its ability to replicate within the cytoplasm of target cells, a feature conferred by the viral replicase machinery encoded within its sequence. The efficacy of saRNA is critically dependent on its structural components, particularly the 5' cap, which is essential for translation initiation, stability, and evasion of the host innate immune system.[1]
This document provides detailed application notes and protocols on the incorporation of the trinucleotide cap analog, 3'Ome-m7GpppAmpG, in saRNA. While this compound is recognized for its significant translational efficiency in conventional mRNA, its specific application and performance in saRNA systems are an area of active investigation.[2][3][4] These notes will also draw comparisons with other cap analogs commonly used for saRNA to provide a comprehensive overview for researchers.
The Critical Role of the 5' Cap in saRNA Function
The 5' cap, a 7-methylguanosine (m7G) linked to the first nucleotide of the RNA strand, is a hallmark of eukaryotic mRNA. In the context of saRNA, a proper cap structure, particularly a Cap 1 structure (with a 2'-O-methylation on the first nucleotide), is crucial for:
-
High Translational Efficiency: The cap is recognized by the eukaryotic initiation factor 4E (eIF4E), initiating the assembly of the ribosome for protein synthesis.[3] Trinucleotide cap analogs, in general, have been shown to have superior translational properties compared to dinucleotide analogs.
-
Increased Stability: The cap structure protects the saRNA from degradation by 5' exonucleases, thereby prolonging its half-life and the duration of protein expression.
-
Reduced Immunogenicity: The innate immune system has evolved to recognize foreign RNA. A proper Cap 1 structure mimics host mRNA, helping the saRNA to evade detection by pattern recognition receptors (PRRs) such as RIG-I and MDA5. Uncapped or improperly capped RNA can trigger a potent interferon response, leading to the shutdown of translation and degradation of the saRNA.
This compound: A Potent Trinucleotide Cap Analog
This compound is a trinucleotide cap analog that results in a Cap 1 structure co-transcriptionally. It has been demonstrated to confer significant translational efficiency to mRNA. While direct quantitative data for its performance in saRNA is emerging, its properties as a trinucleotide Cap 1 analog make it a compelling candidate for enhancing saRNA performance.
Comparative Analysis of Cap Analogs for saRNA
The choice of cap analog is a critical parameter in the design and synthesis of saRNA. Below is a summary of commonly used cap analogs and their key features.
| Cap Analog | Cap Structure | Capping Method | Reported Capping Efficiency | Key Features & Considerations |
| This compound | Cap 1 | Co-transcriptional | Not specifically reported for saRNA; generally high for mRNA. | A trinucleotide analog known for high translational efficiency in mRNA. Its performance in saRNA is under evaluation. |
| CleanCap® AU | Cap 1 | Co-transcriptional | >95% | Specifically designed for saRNAs, which often have a 5'-AU start sequence to mimic the authentic alphavirus 5' end. High capping efficiency and yields a natural Cap 1 structure. |
| Anti-Reverse Cap Analog (ARCA) | Cap 0 | Co-transcriptional | ~70% | A dinucleotide analog that prevents reverse incorporation. However, it produces a Cap 0 structure, which can be more immunogenic than Cap 1. |
| Enzymatic Capping | Cap 1 | Post-transcriptional | Variable, can be high | A multi-step process that can be costly and may lead to RNA degradation, especially for large saRNA molecules. |
Experimental Protocols
Protocol 1: In Vitro Transcription of saRNA with Co-transcriptional Capping
This protocol describes the synthesis of saRNA from a linearized plasmid DNA template using T7 RNA polymerase and co-transcriptional incorporation of a trinucleotide cap analog like this compound or CleanCap® AU.
Materials:
-
Linearized plasmid DNA template encoding the saRNA downstream of a T7 promoter (50-100 ng/µL)
-
Trinucleotide Cap Analog (e.g., this compound or CleanCap® AU) (10 mM)
-
ATP, CTP, UTP (10 mM each)
-
GTP (1.5 - 2.5 mM)
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 180 mM MgCl₂, 50 mM DTT, 20 mM Spermidine)
-
T7 RNA Polymerase
-
RNase Inhibitor
-
Pyrophosphatase
-
Nuclease-free water
Procedure:
-
Thaw Reagents: Thaw all reagents on ice. Keep enzymes on ice.
-
Assemble the Reaction: In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature in the order listed:
| Component | Volume (for a 20 µL reaction) | Final Concentration |
| Nuclease-free water | X µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| ATP, CTP, UTP (10 mM each) | 2 µL of each | 1 mM each |
| GTP (e.g., 2.5 mM) | 2 µL | 0.25 mM |
| Trinucleotide Cap Analog (10 mM) | 4 µL | 2 mM |
| Linearized DNA Template | X µL | 50-100 ng/µL |
| RNase Inhibitor | 1 µL | - |
| Pyrophosphatase | 1 µL | - |
| T7 RNA Polymerase | 2 µL | - |
| Total Volume | 20 µL |
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2 to 4 hours.
-
DNase Treatment: Add DNase I (RNase-free) to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
Purification: Purify the saRNA using a suitable method such as lithium chloride precipitation or silica-based columns designed for large RNA molecules.
-
Quality Control: Assess the integrity and concentration of the saRNA using gel electrophoresis (e.g., denaturing agarose gel) and a spectrophotometer or fluorometer. Capping efficiency can be determined by specialized analytical methods such as LC-MS.
Protocol 2: Quantification of Protein Expression from Capped saRNA
This protocol outlines a general method to assess the translational efficiency of saRNA capped with different analogs in a relevant cell line.
Materials:
-
HEK293T or other suitable mammalian cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Capped saRNA (e.g., encoding a reporter protein like Luciferase or GFP)
-
Transfection reagent suitable for RNA (e.g., lipid-based)
-
Assay-specific reagents (e.g., Luciferase assay substrate, flow cytometer)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: On the day of transfection, prepare the saRNA-transfection reagent complexes according to the manufacturer's protocol. Add the complexes to the cells. It is recommended to test a range of saRNA concentrations.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) to allow for saRNA replication and protein expression.
-
Quantification of Protein Expression:
-
For Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the assay kit instructions.
-
For GFP: Analyze GFP expression by fluorescence microscopy or quantify the percentage of GFP-positive cells and mean fluorescence intensity using a flow cytometer.
-
-
Data Analysis: Normalize the reporter protein expression to a control (e.g., mock-transfected cells) and compare the expression levels achieved with saRNA capped with different analogs.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Innate immune sensing of saRNA and the protective role of a Cap 1 structure.
References
Application Notes and Protocols for the Quantification of 3'Ome-m7GpppAmpG Capped mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5' cap structure of messenger RNA (mRNA) is a critical determinant of its stability, translational efficiency, and immunogenicity. The cap consists of a 7-methylguanosine (m7G) linked to the first transcribed nucleotide via a 5'-5' triphosphate bridge. Modifications to this basic cap structure, such as the methylation of the first and second nucleotides, play crucial roles in fine-tuning mRNA function. The 3'Ome-m7GpppAmpG cap analog, a trinucleotide, is a synthetic cap analog designed to be incorporated during in vitro transcription of mRNA. This modification is of significant interest in the development of mRNA-based therapeutics and vaccines as it has been shown to enhance translational efficiency.[1][2][3] Accurate quantification of the capping efficiency and the precise nature of the cap structure are therefore critical quality attributes for synthetic mRNA products.
This document provides detailed application notes and protocols for the quantification of this compound capped mRNA, primarily utilizing Liquid Chromatography-Mass Spectrometry (LC-MS).
I. Quantitative Data on mRNA Cap Analogs
The choice of cap analog during in vitro transcription significantly impacts the capping efficiency and the subsequent translational output of the mRNA. The following tables summarize the comparative performance of different cap analogs.
Table 1: Comparison of Capping Efficiency for Various Cap Analogs
| Cap Analog | Capping Efficiency (%) | Method of Determination | Reference |
| m7GpppG | ~60-70% | LC-MS | [] |
| ARCA (Anti-Reverse Cap Analog) | ~70-80% | LC-MS | [] |
| This compound | >90% | LC-MS | **** |
| CleanCap® Reagent AG | >95% | LC-MS |
Note: Capping efficiencies can vary depending on the in vitro transcription reaction conditions.
Table 2: Relative Translational Efficiency of mRNAs with Different Cap Structures
| Cap Structure | Relative Translational Efficiency | System | Reference |
| Uncapped | Low | In vitro translation / Cell-based assays | |
| m7GpppG (Cap-0) | Moderate | In vitro translation / Cell-based assays | |
| This compound (Cap-1 like) | High | In vitro translation / Cell-based assays | **** |
| ARCA Capped | High | In vitro translation / Cell-based assays |
Note: Translational efficiency is often assessed by measuring the expression of a reporter protein encoded by the mRNA.
II. Experimental Protocols
The quantification of this compound capped mRNA is typically achieved through a multi-step process involving mRNA purification, enzymatic digestion to release the cap structure, and subsequent analysis by LC-MS/MS.
Protocol 1: Purification of mRNA
Objective: To isolate total RNA and enrich for polyadenylated mRNA.
Materials:
-
Cells or tissue sample
-
TRIzol reagent or equivalent RNA extraction kit
-
Oligo(dT)-conjugated magnetic beads
-
Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 M LiCl, 2 mM EDTA)
-
Wash Buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM LiCl, 1 mM EDTA)
-
Elution Buffer (e.g., 10 mM Tris-HCl pH 7.5)
-
Nuclease-free water
Procedure:
-
Total RNA Extraction: Isolate total RNA from the sample using TRIzol reagent or a commercial RNA extraction kit according to the manufacturer's instructions.
-
mRNA Enrichment: a. Resuspend the oligo(dT) magnetic beads in Binding Buffer. b. Heat the total RNA sample to 65°C for 5 minutes to denature secondary structures, then immediately place on ice. c. Add the denatured RNA to the bead suspension and incubate at room temperature with gentle rotation for 10-15 minutes to allow the poly(A) tails of the mRNA to bind to the oligo(dT) beads. d. Place the tube on a magnetic stand to capture the beads. Carefully remove and discard the supernatant. e. Wash the beads twice with Wash Buffer, each time collecting the beads with the magnetic stand and removing the supernatant. f. Elute the mRNA from the beads by resuspending them in Elution Buffer and incubating at 80°C for 2 minutes. g. Quickly place the tube on the magnetic stand and transfer the supernatant containing the purified mRNA to a new nuclease-free tube.
-
Quantification: Determine the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
Protocol 2: Enzymatic Digestion of mRNA to Release Cap Dinucleotides
Objective: To digest the mRNA into mononucleotides while leaving the cap structure (as a dinucleotide) intact for LC-MS analysis.
Materials:
-
Purified mRNA from Protocol 1
-
Nuclease P1
-
10x Nuclease P1 Reaction Buffer (e.g., 200 mM NH4OAc, 1 mM ZnCl2, pH 5.3)
-
Nuclease-free water
Procedure:
-
In a nuclease-free microcentrifuge tube, combine the following:
-
Up to 4 µg of purified mRNA
-
1 µL of 10x Nuclease P1 Reaction Buffer
-
0.5 µL of Nuclease P1 (adjust amount based on enzyme concentration and manufacturer's recommendation)
-
Nuclease-free water to a final volume of 10 µL
-
-
Incubate the reaction at 50°C for 1 hour.
-
Following incubation, the sample is ready for direct LC-MS/MS analysis or can be stored at -80°C. For sensitive applications, a protein precipitation step (e.g., with perchloric acid) can be performed.
Protocol 3: LC-MS/MS Analysis of Cap Dinucleotides
Objective: To separate and quantify the this compound cap dinucleotide using liquid chromatography coupled with tandem mass spectrometry.
Instrumentation and Columns:
-
A triple quadrupole mass spectrometer (QqQ-MS) is recommended for its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.
-
A porous graphitic carbon (PGC) column is often used for the separation of hydrophilic cap structures without the need for ion-pairing agents.
LC Conditions (Example):
-
Column: Porous Graphitic Carbon (PGC), e.g., HyperCarb 30x1mm, 3µm
-
Mobile Phase A: 0.3% (v/v) formic acid, pH adjusted to 9.15 with ammonia, then diluted 1:10 with water.
-
Mobile Phase B: 80% (v/v) acetonitrile
-
Flow Rate: 50 µL/min
-
Gradient: A suitable gradient from low to high Mobile Phase B to elute the cap dinucleotides.
MS/MS Conditions (MRM Mode):
-
Ionization Mode: Negative Ion Electrospray (ESI-)
-
MRM Transitions: Specific precursor-to-product ion transitions need to be established for this compound and other cap analogs of interest. This requires the use of synthetic standards to determine the optimal transitions and collision energies.
Data Analysis:
-
Generate a standard curve using known concentrations of a synthetic this compound standard.
-
Quantify the amount of this compound in the digested mRNA sample by comparing its peak area to the standard curve.
-
The capping efficiency can be calculated as the molar ratio of the detected cap structure to the total amount of mRNA used in the digestion.
III. Signaling Pathways and Experimental Workflows
Experimental Workflow for Quantification
The overall workflow for the quantification of this compound capped mRNA is a sequential process from sample preparation to data analysis.
Signaling Pathway: Cap-Dependent Translation Initiation
The 5' cap structure is essential for the recruitment of the translational machinery to the mRNA. The this compound cap, being a Cap-1 like structure, promotes efficient translation initiation.
Signaling Pathway: Innate Immune Sensing of mRNA
The methylation status of the 5' cap is a key determinant for the host innate immune system to distinguish "self" from "non-self" RNA. Improperly capped or uncapped RNAs can trigger an antiviral response. Cap-1 structures, such as that mimicked by this compound, help the mRNA evade recognition by pattern recognition receptors (PRRs) like RIG-I.
References
Application Note and Protocol: Storage and Handling of 3'Ome-m7GpppAmpG
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
3'Ome-m7GpppAmpG is a synthetic trinucleotide cap analog that incorporates a 7-methylguanosine (m7G) linked to a modified adenosine-guanosine dinucleotide through a 5'-5' triphosphate bridge.[1][2] This molecule is a crucial component in the in vitro synthesis of messenger RNA (mRNA) for applications such as vaccines, protein production, and gene therapy.[1][3] Its unique structure, featuring 3'-O-methylation on the m7G and a locked nucleic acid (LNA) moiety, is designed to enhance capping efficiency, increase mRNA stability by protecting it from nuclease degradation, and significantly boost translation efficiency.[1] The anti-reverse cap analog (ARCA) design ensures that the cap is incorporated in the correct orientation during transcription, maximizing the yield of functional mRNA.
Proper storage and handling of this compound are critical to preserve its chemical integrity and ensure the synthesis of high-quality mRNA. As a complex RNA molecule, it is susceptible to both enzymatic and chemical degradation. This document provides detailed guidelines and protocols for its storage, reconstitution, and general handling to prevent degradation and maintain its performance.
2.0 Physicochemical Properties and Storage Conditions
This compound is a sensitive biochemical. The free form can be unstable, and it is often supplied as a more stable ammonium salt, sometimes in solution. It is stable for short periods at ambient temperatures, such as during shipping, but requires specific conditions for long-term storage to prevent degradation.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
|---|---|---|---|
| Lyophilized Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 6 months |
| | -20°C | 1 month | |
Note: For maximum stability, long-term storage at -80°C is recommended for all RNA-based compounds. Always refer to the Certificate of Analysis provided by the supplier for product-specific recommendations.
3.0 Key Degradation Pathways
The integrity of this compound can be compromised by several factors. Understanding these pathways is essential for proper handling.
-
Enzymatic Degradation : The primary threat is from ubiquitous ribonucleases (RNases) that rapidly degrade RNA molecules. Strict RNase-free techniques are mandatory.
-
Chemical Degradation (Hydrolysis) : The phosphodiester bonds in RNA are susceptible to hydrolysis. This process is accelerated by elevated temperatures and alkaline pH conditions.
-
Freeze-Thaw Cycles : Repeated cycles of freezing and thawing can damage complex molecules and introduce moisture, increasing the risk of degradation.
4.0 Experimental Protocols
4.1 Protocol for Establishing an RNase-Free Workspace
RNases are resilient enzymes present on skin, dust, and lab surfaces. Creating an RNase-free work environment is the most critical step in handling this compound.
Materials:
-
RNase decontamination solution (e.g., RNaseZap™, RNase AWAY™)
-
Nuclease-free water
-
Disposable, powder-free gloves
-
Sterile, nuclease-free pipette tips (filter tips recommended)
-
Nuclease-free microcentrifuge tubes
Procedure:
-
Designate a specific area for RNA work only.
-
Before starting, thoroughly clean the bench surface, pipettors, and any equipment with an RNase decontamination solution, followed by a rinse with nuclease-free water.
-
Always wear clean, powder-free gloves. Change them frequently, especially after touching any non-certified RNase-free surfaces (e.g., door handles, freezer doors).
-
Use sterile, individually wrapped, or autoclaved plasticware certified as nuclease-free.
-
Prepare all solutions using nuclease-free water and baked (180°C for 4 hours) glassware. Solutions that cannot be baked should be treated with diethylpyrocarbonate (DEPC), followed by autoclaving to remove DEPC, though using certified nuclease-free water is often safer and easier.
4.2 Protocol for Reconstitution and Aliquoting
Reconstituting the entire stock of lyophilized this compound at once and dividing it into smaller, single-use aliquots is crucial to avoid contamination and repeated freeze-thaw cycles.
Procedure:
-
Before opening, centrifuge the vial of lyophilized this compound briefly to ensure the powder is at the bottom.
-
Perform all reconstitution steps in the designated RNase-free workspace on ice.
-
Resuspend the powder in a suitable nuclease-free solvent. While some vendors note solubility in DMSO, nuclease-free water or a buffered solution (e.g., TE buffer) is typically preferred for direct use in enzymatic reactions like in vitro transcription. Refer to the manufacturer's specific instructions for the recommended solvent and concentration.
-
Pipette the solvent gently up and down to dissolve the powder completely. Avoid vigorous vortexing.
-
Once fully dissolved, immediately divide the solution into single-use aliquots in nuclease-free microcentrifuge tubes. The volume per aliquot should be appropriate for one or two experiments.
-
Label each aliquot clearly with the compound name, concentration, and date.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
4.3 Protocol for Use in an In Vitro Transcription (IVT) Reaction
This protocol outlines the general steps for incorporating this compound into an IVT reaction, emphasizing proper handling.
Procedure:
-
On ice, assemble the IVT reaction components in a nuclease-free tube. A typical order is nuclease-free water, reaction buffer, NTPs, and the DNA template.
-
Retrieve a single aliquot of this compound from the -80°C freezer.
-
Thaw the aliquot completely on ice. Do not heat to thaw.
-
Once thawed, briefly centrifuge the tube to collect the contents at the bottom.
-
Add the required amount of the this compound solution to the IVT reaction mix. The optimal ratio of cap analog to GTP is crucial for high capping efficiency and must be determined based on the specific IVT kit and protocol.
-
Gently mix the components by pipetting. Do not vortex the reaction mix.
-
Add the RNA polymerase last to initiate the reaction.
-
Incubate the reaction at the recommended temperature (typically 37°C).
-
Discard any unused portion of the thawed this compound aliquot. Do not refreeze.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Capping Efficiency with 3'Ome-m7GpppAmpG
Welcome to the technical support center for optimizing mRNA capping efficiency using the 3'Ome-m7GpppAmpG cap analog. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during in vitro transcription (IVT) and capping experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its advantages?
This compound is a trinucleotide cap analog used for the co-transcriptional capping of messenger RNA (mRNA). It is a type of Anti-Reverse Cap Analog (ARCA), which means it is chemically modified to ensure its incorporation into the growing RNA transcript in the correct orientation. The 3'-O-methylation on the 7-methylguanosine (m7G) prevents it from being incorporated in the reverse orientation, which can occur with standard cap analogs like m7GpppG and lead to untranslatable mRNA.[1][][3] The primary advantages of using an ARCA like this compound are a higher proportion of functional, translatable mRNA and improved protein expression.[4][5]
Q2: What is the expected capping efficiency when using this compound?
The capping efficiency of ARCA-type cap analogs, including this compound, typically ranges from 50% to 80%. More advanced trinucleotide cap analogs can achieve even higher efficiencies, with some reported to be around 90%. For comparison, next-generation cap analogs like CleanCap® can achieve capping efficiencies greater than 95%.
Q3: What is the difference between Cap 0 and Cap 1 structures, and which does this compound produce?
The Cap 0 structure consists of a 7-methylguanosine linked to the first nucleotide of the mRNA. The Cap 1 structure has an additional modification: a methyl group on the 2'-O position of the first nucleotide. The Cap 1 structure is prevalent in higher eukaryotes and can help the host's immune system distinguish its own RNA from foreign RNA, thus reducing immunogenicity. This compound, like other ARCA analogs, typically produces a Cap 0 structure during co-transcriptional capping. To obtain a Cap 1 structure when using ARCA, an additional enzymatic step with a 2'-O-methyltransferase is required after transcription.
Q4: How can I assess the capping efficiency of my mRNA?
Several methods are available to determine capping efficiency:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is considered the gold standard for accurate quantification. It involves digesting the mRNA to release the 5' end and then analyzing the mass of the capped and uncapped fragments.
-
Ribozyme Cleavage Assay: This method uses a specific ribozyme to cleave the mRNA near the 5' end. The resulting capped and uncapped fragments can then be separated by gel electrophoresis (PAGE) and quantified.
-
RNase H Digestion Assay: Similar to the ribozyme assay, this method uses RNase H and a complementary DNA probe to specifically cleave the 5' end of the mRNA for analysis.
Troubleshooting Guide
Issue 1: Low Capping Efficiency (<50%)
Possible Causes and Solutions:
-
Suboptimal Cap Analog to GTP Ratio: The cap analog competes with GTP for initiation of transcription by the RNA polymerase.
-
Solution: Optimize the molar ratio of this compound to GTP. A common starting point is a 4:1 ratio. Increasing this ratio can improve capping efficiency but may lead to a lower overall RNA yield. It is recommended to perform a titration to find the optimal balance for your specific template and reaction conditions.
-
-
Incorrect Reaction Conditions: Incubation time, temperature, and buffer composition can all affect enzyme activity and capping efficiency.
-
Solution: Ensure the in vitro transcription reaction is incubated at the optimal temperature for the polymerase being used (typically 37°C for T7 RNA Polymerase) for a sufficient duration (e.g., 2 hours). Use the recommended buffer and ensure all components are at the correct final concentrations.
-
-
Degradation of Reagents: RNA is highly susceptible to degradation by RNases. Repeated freeze-thaw cycles of reagents can also reduce their effectiveness.
-
Solution: Use nuclease-free water, tubes, and pipette tips. Always wear gloves. Incorporate an RNase inhibitor into your reaction. Aliquot reagents to minimize freeze-thaw cycles.
-
-
Strong Secondary Structure at the 5' End of the mRNA: A stable hairpin or other secondary structure at the beginning of the transcript can hinder the incorporation of the cap analog.
-
Solution: If you suspect a strong secondary structure, you can try to redesign the 5' untranslated region (UTR) of your template to be less structured. Performing the transcription at a slightly higher temperature, if the polymerase is tolerant, may also help to melt secondary structures.
-
Issue 2: Low Overall mRNA Yield
Possible Causes and Solutions:
-
High Cap Analog to GTP Ratio: While a higher ratio can increase capping efficiency, it can also significantly reduce the total yield of mRNA because the cap analog is a competitive inhibitor of transcription initiation.
-
Solution: As mentioned above, perform a titration of the cap analog to GTP ratio to find a balance between capping efficiency and yield.
-
-
Poor Quality DNA Template: Contaminants such as salts or ethanol from the DNA purification process can inhibit RNA polymerase.
-
Solution: Ensure your linearized DNA template is of high purity. Consider an additional cleanup step, such as phenol-chloroform extraction followed by ethanol precipitation, or use a commercial kit for DNA purification.
-
-
RNase Contamination: The presence of RNases will lead to the degradation of your newly synthesized mRNA.
-
Solution: Maintain a strict RNase-free environment. Use an RNase inhibitor in your IVT reaction.
-
-
Suboptimal Nucleotide Concentrations: Low concentrations of any of the four NTPs (ATP, CTP, UTP, GTP) can be rate-limiting.
-
Solution: Ensure that all NTPs are at their optimal concentrations as recommended by the transcription kit manufacturer.
-
Issue 3: Issues with mRNA Purification Post-Capping
Possible Causes and Solutions:
-
Residual DNA Template or Enzymes: These contaminants can interfere with downstream applications.
-
Solution: Always perform a DNase treatment after the IVT reaction to remove the DNA template. Purify the mRNA using a reliable method such as lithium chloride precipitation or a column-based purification kit to remove enzymes, unincorporated nucleotides, and the cap analog.
-
-
Loss of mRNA during Purification: Some purification methods can lead to a significant loss of the final product.
-
Solution: Choose a purification method that is appropriate for the scale of your reaction and the length of your mRNA. For smaller scale reactions, column-based kits are often efficient. For larger scales, precipitation methods may be more suitable. Always follow the manufacturer's protocol carefully.
-
Data Presentation
Table 1: Comparison of Capping Efficiency for Different Cap Analogs
| Cap Analog | Typical Capping Efficiency (%) | Resulting Cap Structure | Key Features |
| m7GpppG (Standard) | ~50-70% | Cap 0 | Can be incorporated in both forward and reverse orientations. |
| This compound (ARCA) | 50-80% | Cap 0 | Anti-reverse incorporation ensures a higher proportion of translatable mRNA. |
| CleanCap® AG | >95% | Cap 1 | High-efficiency co-transcriptional capping that directly produces a Cap 1 structure. |
Experimental Protocols
Protocol 1: Co-transcriptional Capping with this compound
This protocol provides a general guideline for a 20 µL in vitro transcription reaction. Components and concentrations may need to be optimized for your specific template and polymerase.
Materials:
-
Linearized DNA template (1 µg)
-
Nuclease-free water
-
Transcription Buffer (10X)
-
This compound (10 mM)
-
GTP (10 mM)
-
ATP, CTP, UTP solution (10 mM each)
-
RNase Inhibitor (e.g., 40 U/µL)
-
T7 RNA Polymerase
Procedure:
-
Thaw all components on ice, except for the T7 RNA Polymerase which should be kept in a freezer block.
-
Assemble the reaction at room temperature in the following order:
Component Volume for 20 µL Reaction Final Concentration Nuclease-free water to 20 µL - Transcription Buffer (10X) 2 µL 1X This compound (10 mM) 4 µL 2 mM GTP (10 mM) 1 µL 0.5 mM ATP, CTP, UTP (10 mM each) 2 µL each 1 mM each Linearized DNA template (1 µg) X µL 50 ng/µL RNase Inhibitor 1 µL - | T7 RNA Polymerase | 2 µL | - |
-
Mix gently by pipetting up and down and then centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate at 37°C for 2 hours.
-
Proceed with DNase treatment to remove the DNA template by adding 1 µL of DNase I and incubating at 37°C for 15 minutes.
-
Purify the capped mRNA using a suitable method (e.g., column-based kit or lithium chloride precipitation).
Protocol 2: Assessment of Capping Efficiency by LC-MS
This is a generalized workflow for determining capping efficiency using LC-MS. Specific parameters will depend on the instrumentation and software used.
Principle: The mRNA is enzymatically digested to produce a short oligonucleotide from the 5' end. This mixture of capped and uncapped fragments is then separated by liquid chromatography and detected by mass spectrometry. The relative abundance of the peaks corresponding to the capped and uncapped fragments is used to calculate the capping efficiency.
Workflow:
-
Site-Specific Cleavage of mRNA:
-
Use RNase H with a specifically designed DNA probe that is complementary to the 5' end of your mRNA. This will create a DNA:RNA hybrid that is a substrate for RNase H, resulting in the cleavage of the mRNA at a defined position.
-
Alternatively, a specific ribozyme can be used for cleavage.
-
-
Purification of 5' Fragments:
-
The resulting short 5' fragments (both capped and uncapped) need to be purified from the remaining bulk of the mRNA. This can be achieved using methods like silica-based columns.
-
-
LC-MS Analysis:
-
Inject the purified fragments into an LC-MS system.
-
Use a suitable chromatography method (e.g., ion-pair reversed-phase chromatography) to separate the capped and uncapped fragments.
-
The mass spectrometer will detect the different species based on their mass-to-charge ratio. The capped fragment will have a higher mass than the uncapped fragment.
-
-
Data Analysis:
-
Integrate the peak areas for the capped and uncapped species from the chromatogram.
-
Calculate the capping efficiency using the following formula: Capping Efficiency (%) = [Peak Area (capped) / (Peak Area (capped) + Peak Area (uncapped))] * 100
-
Mandatory Visualizations
Caption: Workflow for the production and analysis of co-transcriptionally capped mRNA.
Caption: The process of co-transcriptional capping with a cap analog.
References
Technical Support Center: mRNA Synthesis with 3'Ome-m7GpppAmpG
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during in vitro transcription (IVT) for mRNA synthesis, with a specific focus on the use of the 3'Ome-m7GpppAmpG cap analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mRNA synthesis?
This compound is a trinucleotide cap analog used in the co-transcriptional capping of in vitro transcribed mRNA.[1][2][] Its structure is designed to mimic the natural Cap-1 structure found in eukaryotic mRNA.[4][] The presence of a Cap-1 structure, featuring a 2'-O-methylation on the first transcribed nucleotide, is crucial for enhancing mRNA stability, increasing translation efficiency, and reducing the innate immunogenicity of the synthetic mRNA. This makes it a valuable tool for producing mRNA for therapeutic applications, such as vaccines and gene therapy.
Q2: What is a typical capping efficiency and yield when using this compound?
Advanced trinucleotide cap analogs like this compound are known for their high capping efficiency, often exceeding 90%. This high efficiency in producing the desired Cap-1 structure is a significant advantage over older dinucleotide cap analogs. While yields can be template-dependent, optimized reactions using similar trinucleotide cap analogs can produce upwards of 180 µg of mRNA per 1 µg of DNA template.
Q3: Does co-transcriptional capping with this compound affect mRNA yield?
Co-transcriptional capping, in general, can sometimes result in lower overall RNA yields compared to post-transcriptional enzymatic capping. This is often due to the reduced concentration of GTP in the reaction mix to favor the incorporation of the cap analog. However, the high efficiency of advanced trinucleotide analogs can help mitigate this effect, and optimized protocols can still achieve high yields of capped mRNA.
Troubleshooting Low mRNA Yield
Low mRNA yield is a common issue in in vitro transcription. The following guide provides a systematic approach to troubleshooting when using the this compound cap analog.
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting low mRNA yield.
Detailed Troubleshooting Guide
| Potential Cause | Recommended Action & Explanation |
| 1. Poor DNA Template Quality | a. Integrity and Purity: Run the DNA template on an agarose gel to check for degradation. Ensure the A260/A280 ratio is between 1.8 and 2.0. Contaminants from plasmid purification kits, such as salts or ethanol, can inhibit RNA polymerase. If contamination is suspected, re-precipitate the DNA with ethanol or use a column cleanup kit. b. Incomplete Linearization: Incomplete linearization of the plasmid template can lead to transcripts of incorrect lengths and lower yields. Verify complete digestion by running the linearized plasmid on an agarose gel alongside the uncut plasmid. c. Incorrect Concentration: Accurately quantify the DNA template concentration. Too little template will result in low yield, while too much can sometimes be inhibitory. |
| 2. RNase Contamination | RNases are ubiquitous and can rapidly degrade RNA. Use certified RNase-free water, reagents, pipette tips, and tubes. Wear gloves and work in a clean environment. The inclusion of an RNase inhibitor in the IVT reaction is highly recommended. Degraded RNA will appear as a smear on an agarose gel. |
| 3. Suboptimal Reaction Components | a. Reagent Integrity: Ensure that NTPs, the cap analog, and the T7 RNA polymerase have not undergone multiple freeze-thaw cycles. Aliquoting reagents is good practice. If polymerase activity is suspect, use a positive control template known to give high yields. b. Cap Analog to GTP Ratio: For co-transcriptional capping, the ratio of cap analog to GTP is critical. A common starting point is a 4:1 ratio of cap analog to GTP. However, this may require optimization. While a higher ratio favors capping, it can reduce the overall yield due to GTP limitation. c. Magnesium (Mg2+) Concentration: T7 RNA polymerase activity is highly dependent on the Mg2+ concentration. The optimal concentration is often equimolar to the total NTP concentration. Excess Mg2+ can lead to RNA degradation and the production of double-stranded RNA byproducts. |
| 4. Inefficient Reaction Conditions | a. Incubation Time: For standard reactions, a 2-hour incubation at 37°C is often sufficient. Longer incubation times (up to 4 hours) may increase yield for some templates, but prolonged incubation can also lead to product degradation, especially if RNase contamination is present. b. Incubation Temperature: The optimal temperature for T7 RNA polymerase is 37°C. Lowering the temperature (e.g., to 30°C) can sometimes help with GC-rich templates that may form secondary structures, but this will also reduce the overall transcription rate. |
| 5. Inefficient RNA Purification | The chosen purification method can impact the final yield. Column-based kits have specific capacity limits; overloading the column will result in product loss. Lithium chloride (LiCl) precipitation is another common method but may not be as effective at removing all unincorporated nucleotides. Ensure the purification method is appropriate for the scale of your reaction and is performed according to the manufacturer's instructions. |
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for co-transcriptional capping. Note that optimal conditions can be template-specific.
| Parameter | Typical Range/Value | Potential Impact on Yield |
| DNA Template | 0.5 - 2 µg per 20 µL reaction | Higher concentrations generally increase yield up to a saturation point. |
| NTPs | 2 - 7.5 mM each | Higher concentrations can increase yield but also require higher Mg2+. |
| This compound | Dependent on GTP concentration | A common starting ratio is 4:1 (Cap:GTP). |
| GTP | 0.5 - 2 mM (in capped reactions) | Lower concentrations favor cap incorporation but can be rate-limiting for transcription. |
| Mg2+ | Typically equimolar to total NTPs | Crucial for polymerase activity; excess can be detrimental. |
| T7 RNA Polymerase | Manufacturer's recommendation | Insufficient enzyme will limit the reaction rate. |
| Incubation Time | 2 - 4 hours | Yield generally increases with time, up to a plateau. |
| Expected Yield | >80 µg per 1 µg DNA template | Highly dependent on template and reaction optimization. |
| Capping Efficiency | >90% with trinucleotide analogs | High efficiency is a key feature of this compound. |
Experimental Protocols
Protocol: Standard 20 µL In Vitro Transcription with this compound
This protocol is a general guideline and may require optimization.
-
Thaw Reagents: Thaw all components (except T7 RNA Polymerase) at room temperature. Keep the polymerase on ice.
-
Reaction Setup: In an RNase-free microfuge tube on ice, add the following in order:
-
Nuclease-Free Water: to a final volume of 20 µL
-
10X Reaction Buffer: 2 µL
-
ATP, CTP, UTP Solution (e.g., 50 mM each): 2 µL (for a final conc. of 5 mM each)
-
GTP Solution (e.g., 10 mM): 1 µL (for a final conc. of 0.5 mM)
-
This compound (e.g., 20 mM): 2 µL (for a final conc. of 2 mM, achieving a 4:1 cap:GTP ratio)
-
Linearized DNA Template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix gently by pipetting up and down, then centrifuge briefly. Incubate at 37°C for 2 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.
-
Purification: Purify the mRNA using a column-based RNA cleanup kit or LiCl precipitation.
-
Quantification and Quality Control: Determine the mRNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit). Assess the integrity of the transcript by running an aliquot on a denaturing agarose gel.
Protocol: Denaturing Agarose Gel Electrophoresis for RNA Integrity
-
Gel Preparation: Prepare a 1-1.5% agarose gel containing formaldehyde in an RNase-free environment using MOPS buffer.
-
Sample Preparation: In an RNase-free tube, mix ~1-2 µg of your purified RNA with an equal volume of a denaturing loading buffer (containing formamide and formaldehyde).
-
Denaturation: Heat the RNA sample at 65°C for 10-15 minutes, then immediately place it on ice.
-
Electrophoresis: Load the denatured RNA sample onto the gel and run the electrophoresis in MOPS running buffer.
-
Visualization: Stain the gel with an appropriate nucleic acid stain (e.g., ethidium bromide or SYBR Gold) and visualize under UV light. A sharp, distinct band at the expected size indicates high-quality, intact mRNA. A smear indicates degradation.
References
How to reduce dsRNA contaminants in 3'Ome-m7GpppAmpG reactions
Welcome to the technical support center for optimizing your 3'Ome-m7GpppAmpG in vitro transcription (IVT) reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize double-stranded RNA (dsRNA) contaminants, ensuring the highest quality and efficacy of your synthesized mRNA for research, therapeutic, and drug development applications.
Frequently Asked Questions (FAQs)
Understanding dsRNA Contamination
Q1: What is dsRNA, and why is it a concern in my this compound IVT reactions?
Double-stranded RNA (dsRNA) is a significant byproduct of the in vitro transcription (IVT) process, where a T7 RNA polymerase synthesizes RNA from a DNA template.[1][2] While the goal is to produce single-stranded mRNA, the polymerase can sometimes generate dsRNA through mechanisms like self-annealing of the primary transcript, transcription of complementary "antisense" strands, or the RNA transcript folding back on itself to serve as a template for the polymerase.[1]
The presence of dsRNA is a critical issue because the human innate immune system recognizes it as a sign of viral infection.[1][2] This recognition, mediated by cellular sensors like Toll-like receptor 3 (TLR3), RIG-I, and MDA5, can trigger pro-inflammatory cytokine production (e.g., type I interferons) and lead to an unwanted immune response, potentially reducing the translational efficacy and safety of your mRNA therapeutic.
dot
Caption: Innate immune signaling pathways activated by dsRNA contaminants.
Q2: Does the this compound cap analog contribute to dsRNA formation?
The this compound cap analog itself is not a direct cause of dsRNA formation. Its primary role is to be incorporated at the 5' end of the mRNA transcript to enhance stability and promote translation. However, the concentration of the cap analog relative to GTP in the IVT reaction can influence dsRNA levels. Increasing the concentration of the cap analog can help reduce the formation of dsRNA byproducts. This is because a higher cap analog-to-GTP ratio favors the initiation of transcription with the cap analog, potentially reducing non-templated additions and other aberrant polymerase activities that can lead to dsRNA.
Troubleshooting Guide: Reducing dsRNA Contaminants
This guide is divided into two main strategies: minimizing dsRNA formation during the IVT reaction and removing dsRNA after the reaction is complete.
Part 1: Minimizing dsRNA Formation During In Vitro Transcription
Q3: How can I optimize my IVT reaction conditions to reduce dsRNA synthesis?
Several parameters in your IVT reaction setup can be adjusted to minimize the generation of dsRNA byproducts:
-
Fed-Batch Nucleotide Triphosphates (NTPs): A significant source of dsRNA is "backward transcription" that occurs when the polymerase reaches the end of the DNA template. This is particularly problematic with poly(A)-tail templates, leading to the synthesis of a poly(U) stretch on the antisense strand. To mitigate this, you can use a "fed-batch" approach for UTP and GTP. Start the reaction with a low concentration of UTP (or a modified uridine triphosphate like N1-methylpseudouridine triphosphate) and feed additional UTP over the course of the reaction. This strategy has been shown to reduce dsRNA formation without negatively impacting mRNA yield. A combined feed of both UTP and GTP can further optimize this process while maintaining high capping efficiency.
-
High-Quality Linearized DNA Template: Ensure your DNA template is completely linearized. Circular plasmid templates can lead to the generation of unwanted, long RNA transcripts that can anneal to form dsRNA. After linearization with a restriction enzyme, purify the DNA template to remove any contaminants that could inhibit the transcription reaction.
-
Reaction Temperature and Additives: Some studies suggest that increasing the reaction temperature or adding chaotropic agents to the reaction can help reduce dsRNA formation.
Part 2: Post-Transcriptional dsRNA Removal
If dsRNA contaminants are still present after optimizing your IVT reaction, several downstream purification methods can be employed.
Q4: What are the most effective methods for removing dsRNA from my transcribed mRNA?
The two most common and effective methods for dsRNA removal are cellulose-based purification and High-Performance Liquid Chromatography (HPLC).
-
Cellulose-Based Purification: This method is simple, cost-effective, and avoids the use of toxic solvents. It relies on the selective binding of dsRNA to cellulose fibers in a buffer containing ethanol.
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is a highly effective method for removing dsRNA. However, it requires specialized equipment and uses toxic solvents like acetonitrile.
The choice of method depends on the scale of your mRNA production, available equipment, and cost considerations.
Q5: How do the different dsRNA removal methods compare in terms of efficiency and recovery?
Both cellulose chromatography and HPLC are highly effective at removing dsRNA, with studies showing they can remove at least 90% of dsRNA contaminants. The recovery of the desired mRNA product is also good, typically greater than 65%.
| Method | dsRNA Removal Efficiency | mRNA Recovery Rate | Key Advantages | Key Disadvantages |
| Cellulose Chromatography | ≥90% | >65% | Simple, cost-effective, scalable, avoids toxic solvents. | May require optimization for different mRNA lengths. |
| IP-RP-HPLC | High (comparable to cellulose) | Good | High resolution and purity. | Requires specialized equipment, uses toxic solvents, may be less scalable. |
| AVIPure®-dsRNA Resin | >270-fold reduction | >95% | Fast (<30 mins), solvent-free, highly selective. | Proprietary resin, may be more expensive. |
dot
Caption: General workflow for dsRNA removal post-in vitro transcription.
Experimental Protocols
Q6: Can you provide a detailed protocol for cellulose-based dsRNA removal?
Yes, here is a detailed protocol adapted from published methods for purifying microgram to milligram amounts of IVT mRNA.
Materials:
-
Cellulose fibers (e.g., Sigma-Aldrich C6288)
-
Microcentrifuge spin columns (e.g., NucleoSpin Filters)
-
Chromatography Buffer: 10 mM HEPES (pH 7.2), 0.1 mM EDTA, 125 mM NaCl, 16% (v/v) ethanol.
-
Nuclease-free water
Procedure (for Spin Columns):
-
Prepare Cellulose Slurry: Suspend cellulose in the chromatography buffer at a concentration of 0.2 g/mL. Incubate for 10 minutes with vigorous shaking to create a slurry.
-
Pack the Column: Transfer 700 µL of the cellulose slurry (containing 0.14 g of cellulose) to a microcentrifuge spin column.
-
Equilibrate the Column:
-
Centrifuge the column for 60 seconds at 14,000 x g. Discard the flow-through.
-
Add 500 µL of chromatography buffer to the column, shake vigorously for 5 minutes to resuspend the cellulose, and centrifuge again for 60 seconds at 14,000 x g. Discard the flow-through.
-
-
Load the mRNA Sample:
-
Dilute your IVT mRNA sample (up to 500 µg) in 500 µL of chromatography buffer.
-
Add the diluted mRNA sample to the pre-washed cellulose in the spin column.
-
-
Bind and Elute:
-
Shake the column for 30 minutes to allow the dsRNA to bind to the cellulose.
-
Centrifuge for 60 seconds at 14,000 x g to collect the flow-through. This flow-through contains your purified mRNA.
-
-
Recover the Purified mRNA: The collected eluate can be precipitated using standard methods (e.g., with sodium acetate and isopropanol) to concentrate the mRNA and remove the buffer components.
Q7: How can I quantify the amount of dsRNA in my sample before and after purification?
Several immunological methods are available to detect and quantify dsRNA, with the most common being the dot blot assay and ELISA (Enzyme-Linked Immunosorbent Assay). These methods typically use the J2 monoclonal antibody, which is highly specific for dsRNA of 40 base pairs or longer.
Protocol: J2 Dot Blot Assay (Semi-Quantitative)
-
Membrane Preparation: Spot a dilution series of your mRNA samples (e.g., 1 µg per dot) and a known dsRNA standard onto a nitrocellulose or nylon membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBS-T) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the J2 anti-dsRNA antibody.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: After further washing, add a chemiluminescent substrate and visualize the signal. The intensity of the spots from your samples can be compared to the dsRNA standard curve to estimate the amount of dsRNA contaminant.
Protocol: Sandwich ELISA (Quantitative)
-
Coat Plate: Coat a high-binding 96-well plate with a capture anti-dsRNA antibody (e.g., J2).
-
Block: Block the wells to prevent non-specific binding.
-
Add Samples and Standards: Add your mRNA samples and a dilution series of a dsRNA standard to the wells and incubate.
-
Add Detection Antibody: Add a biotinylated detection anti-dsRNA antibody.
-
Add Streptavidin-HRP: Add streptavidin-HRP, which will bind to the biotinylated detection antibody.
-
Develop and Read: Add a TMB substrate. The HRP will catalyze a color change, which is then stopped with an acid solution. The absorbance is read at 450 nm, and the concentration of dsRNA in your samples is calculated based on the standard curve.
References
Technical Support Center: Improving Translation Efficiency of 3'Ome-m7GpppAmpG Capped mRNA
Welcome to the technical support center for optimizing the translation efficiency of your 3'Ome-m7GpppAmpG capped mRNA. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve robust protein expression in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound capped mRNA and what are its advantages?
The this compound cap is a synthetic trinucleotide cap analog used during the in vitro transcription (IVT) of mRNA. Its key features include:
-
N7-methylation of Guanosine (m7G): Essential for recognition by the cap-binding protein eIF4E, which initiates cap-dependent translation.
-
3'-O-methylation on the m7G: This modification prevents the cap analog from being incorporated in the reverse orientation during IVT. This "anti-reverse" feature ensures that a very high percentage of the synthesized mRNA is translatable, significantly increasing protein yield compared to standard cap analogs.
-
Cap 1 Structure: The this compound cap analog is designed to generate a "Cap 1" structure, where the first transcribed nucleotide (Adenosine in this case) is methylated at the 2'-OH position. In higher eukaryotes, this Cap 1 structure is crucial for high translation efficiency and for distinguishing "self" mRNA from foreign RNA, thereby reducing the innate immune response.[]
Q2: How does the 3'-O-methylation on the cap analog improve translation efficiency?
The 3'-O-methylation on the 7-methylguanosine of the cap analog physically blocks the 3'-OH group. During in vitro transcription, RNA polymerase can only initiate transcription from the correct 5' end of the cap analog. This prevents the formation of "reverse-capped" mRNA, where the cap is incorporated backwards and cannot be recognized by the translation machinery. As a result, a higher proportion of the mRNA produced is functional, leading to increased protein expression from the same amount of transcribed RNA.
Q3: What is the significance of the "Cap 1" structure generated by this analog?
The Cap 1 structure, characterized by methylation at the 2'-O position of the first nucleotide, plays a dual role in enhancing translation efficiency:
-
Increased Translational Output: The Cap 1 modification is a hallmark of mature eukaryotic mRNA and is associated with more efficient recruitment of the translational machinery.
-
Evasion of Innate Immunity: The innate immune system has sensors, such as RIG-I and IFIT proteins, that can recognize foreign RNA. The Cap 1 structure acts as a "self" marker, preventing the mRNA from being targeted by these antiviral pathways.[][2] This is particularly important for in vivo applications, as it reduces inflammatory responses and increases the stability and translational longevity of the mRNA.
Q4: What are the key factors, other than the cap, that influence the translation efficiency of my mRNA?
Several factors work in concert with the 5' cap to determine the overall translation efficiency:
-
5' and 3' Untranslated Regions (UTRs): These regions contain regulatory elements that influence mRNA stability and translation initiation. The Kozak sequence in the 5' UTR is critical for efficient start codon recognition.[][3]
-
Poly(A) Tail: A sufficiently long poly(A) tail (typically 100-150 nucleotides) at the 3' end is essential for mRNA stability and efficient translation. It interacts with Poly(A)-Binding Protein (PABP), which in turn interacts with the cap-binding complex to circularize the mRNA and promote ribosome recycling.
-
mRNA Integrity and Purity: The presence of double-stranded RNA (dsRNA) contaminants, abortive short transcripts, or fragmented mRNA can significantly inhibit translation and may trigger an immune response.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound capped mRNA.
| Problem | Possible Cause | Recommended Solution |
| Low or No Protein Expression | Poor mRNA Quality: Presence of dsRNA, abortive transcripts, or degraded mRNA. | mRNA Purification and Quality Control: Purify the IVT product using methods like silica columns or HPLC to remove impurities. Analyze mRNA integrity using denaturing agarose gel electrophoresis or capillary electrophoresis to ensure a sharp, single band of the correct size. |
| Suboptimal Capping Efficiency: Incorrect ratio of cap analog to GTP during IVT. | Optimize IVT Reaction: Use a 4:1 ratio of this compound to GTP to favor cap incorporation. Ensure all reagents are properly thawed and mixed. | |
| Suboptimal Poly(A) Tail Length: The poly(A) tail is too short or absent. | Verify and Optimize Poly(A) Tail: If using a DNA template with an encoded poly(A) tail, ensure it is of sufficient length (100-150 nt). Alternatively, perform post-transcriptional polyadenylation using Poly(A) Polymerase and optimize the reaction time. | |
| Inefficient Transfection/Delivery: Low uptake of mRNA into cells. | Optimize Transfection Protocol: Titrate the amount of mRNA and transfection reagent to find the optimal ratio for your cell type. Ensure cells are healthy and at the recommended confluency (70-90%). Use a serum-free medium for complex formation. | |
| Issues with Translation System (in vitro): Depleted lysate, presence of inhibitors. | Use High-Quality Lysate: Use a fresh, high-quality rabbit reticulocyte lysate. Avoid repeated freeze-thaw cycles. Titrate the amount of mRNA used in the translation reaction (typically 5-80 µg/ml). | |
| High Immunogenicity/Cell Toxicity (in vivo or in cell culture) | dsRNA Contamination: dsRNA is a potent activator of the innate immune response. | Purify mRNA to Remove dsRNA: Use purification methods specifically designed to remove dsRNA, such as cellulose-based chromatography or HPLC. |
| Lack of Cap 1 Structure: Inefficient 2'-O-methylation. | Confirm Cap Structure: While this compound is designed to produce a Cap 1 structure, ensure your IVT conditions are optimal. | |
| Inconsistent Results Between Experiments | Variability in Reagents: Inconsistent quality of IVT reagents, transfection reagents, or cell culture conditions. | Standardize Protocols and Reagents: Use reagents from the same lot where possible. Maintain consistent cell culture conditions, including passage number and confluency. |
| RNase Contamination: Degradation of mRNA. | Maintain an RNase-Free Environment: Use RNase-free tips, tubes, and water. Wear gloves and work in a clean area. |
Data Presentation
Table 1: Comparison of Cap Analog Characteristics and Performance
| Feature | Standard Cap (m7GpppG) | ARCA (Anti-Reverse Cap Analog) | This compound (CleanCap®-like) |
| Cap Structure | Cap 0 | Cap 0 | Cap 1 |
| Reverse Incorporation | Yes (~50%) | No | No |
| Typical Capping Efficiency | ~40-60% | ~70% | >95% |
| Relative in vivo Translation Efficiency | Low | Moderate | High |
| Immune Response | Can be immunogenic | Can be immunogenic | Low immunogenicity |
Note: Quantitative data for this compound is often presented in comparison to similar trinucleotide cap analogs like CleanCap® AG (3' OMe). The data reflects the general performance advantages of anti-reverse, Cap 1-generating analogs.
Experimental Protocols
Protocol 1: Co-transcriptional Capping of mRNA with this compound
This protocol is adapted for use with a high-yield T7 RNA polymerase kit.
Materials:
-
Linearized DNA template with a T7 promoter followed by an "AG" initiation sequence
-
This compound cap analog solution
-
ATP, CTP, UTP, GTP solutions
-
T7 RNA Polymerase Mix
-
Transcription Buffer
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Thaw Reagents: Thaw all components at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.
-
Reaction Assembly: Assemble the reaction at room temperature in the following order:
| Component | Volume (for a 20 µL reaction) | Final Concentration |
| Nuclease-free Water | Up to 20 µL | |
| Transcription Buffer (10X) | 2 µL | 1X |
| This compound | Variable | 4 mM |
| ATP (100 mM) | 1 µL | 5 mM |
| CTP (100 mM) | 1 µL | 5 mM |
| UTP (100 mM) | 1 µL | 5 mM |
| GTP (25 mM) | 0.4 µL | 0.5 mM |
| Linearized DNA Template | X µL | 0.5-1 µg |
| T7 RNA Polymerase Mix | 2 µL |
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of DNase I and incubate for 15 minutes at 37°C.
-
Purification: Purify the mRNA using a suitable method such as lithium chloride precipitation or a spin column-based RNA cleanup kit.
-
Quality Control: Assess the integrity and concentration of the capped mRNA using denaturing agarose gel electrophoresis and spectrophotometry.
Protocol 2: In Vitro Translation using Rabbit Reticulocyte Lysate
Materials:
-
This compound capped mRNA (purified)
-
Rabbit Reticulocyte Lysate (nuclease-treated)
-
Amino Acid Mixture (minus methionine or leucine)
-
35S-Methionine or 3H-Leucine
-
Nuclease-free water
Procedure:
-
Thaw Lysate: Thaw the rabbit reticulocyte lysate on ice.
-
Reaction Setup: In a sterile, RNase-free tube on ice, combine the following:
| Component | Volume (for a 25 µL reaction) |
| Rabbit Reticulocyte Lysate | 12.5 µL |
| Amino Acid Mixture (-Met) | 0.5 µL |
| 35S-Methionine | 1 µL |
| Capped mRNA (0.5 µg/µL) | 1 µL |
| Nuclease-free Water | Up to 25 µL |
-
Incubation: Mix gently and incubate at 30°C for 90 minutes.
-
Analysis: Analyze the translation products by SDS-PAGE and autoradiography.
Protocol 3: mRNA Transfection into Cultured Cells
Materials:
-
This compound capped mRNA (purified)
-
Cultured cells (e.g., HEK293, HeLa) at 70-90% confluency
-
Transfection Reagent (lipid-based)
-
Serum-free medium (e.g., Opti-MEM)
-
Complete growth medium
Procedure:
-
Cell Plating: The day before transfection, plate cells so they reach 70-90% confluency at the time of transfection.
-
Complex Formation:
-
In tube A, dilute 1 µg of capped mRNA in 50 µL of serum-free medium.
-
In tube B, dilute 2 µL of transfection reagent in 50 µL of serum-free medium.
-
Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 15-20 minutes.
-
-
Transfection:
-
Aspirate the growth medium from the cells.
-
Add the mRNA-transfection reagent complex dropwise to the cells.
-
Add fresh complete growth medium.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Analysis: Analyze protein expression at 12-48 hours post-transfection using appropriate methods (e.g., Western blot, fluorescence microscopy for reporter proteins).
Visualizations
Caption: Experimental workflow for synthesis and translation of this compound capped mRNA.
Caption: Cap-dependent translation initiation with this compound capped mRNA.
References
Avoiding reverse incorporation of 3'Ome-m7GpppAmpG
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the reverse incorporation of 3'Ome-m7GpppAmpG and other anti-reverse cap analogs (ARCAs) during in vitro transcription (IVT).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the 3'-O-methylation important?
This compound is a trinucleotide cap analog used in the synthesis of messenger RNA (mRNA). The "3'Ome" signifies a methyl group attached to the 3'-hydroxyl group of the 7-methylguanosine (m7G) nucleotide at the beginning of the cap structure. This 3'-O-methylation is a critical modification that prevents the cap analog from being incorporated in the reverse orientation during in vitro transcription.[1][2][] RNA polymerase can only extend a transcript from a free 3'-hydroxyl group. By blocking this position on the m7G, the polymerase is forced to initiate transcription from the correct nucleotide, ensuring a functional mRNA molecule.[1][2]
Q2: What is "reverse incorporation" of a cap analog and what are its consequences?
During co-transcriptional capping with a standard m7GpppG cap analog, the RNA polymerase can mistakenly initiate transcription from the 3'-hydroxyl group of the m7G nucleotide instead of the intended guanosine. This results in the cap being incorporated in a "reverse" and non-functional orientation. Such reverse-capped mRNAs are poorly recognized by the translation machinery, specifically the cap-binding protein eIF4E, leading to significantly reduced or no protein expression. It is estimated that with standard cap analogs, up to 50% of the synthesized mRNA can have a reverse cap, substantially lowering the yield of translationally active transcripts.
Q3: What are Anti-Reverse Cap Analogs (ARCAs) and how do they work?
Anti-Reverse Cap Analogs (ARCAs) are chemically modified cap analogs designed to prevent reverse incorporation during in vitro transcription. The most common modification is the methylation of the 3'-hydroxyl group of the m7G, as seen in this compound. This modification blocks the RNA polymerase from initiating transcription at this position, ensuring that over 99% of the caps are in the correct orientation. The use of ARCAs leads to a higher proportion of functional, translatable mRNA, resulting in significantly increased protein yields from in vitro transcribed mRNA.
Q4: What is the difference between co-transcriptional and post-transcriptional capping?
There are two primary methods for capping synthetic mRNA:
-
Co-transcriptional Capping: In this one-step method, a cap analog is added directly to the in vitro transcription reaction mixture. The RNA polymerase incorporates the cap analog at the beginning of the transcript. This method is simpler and less time-consuming. However, there is competition between the cap analog and GTP for initiation, which can lead to lower overall RNA yields and a mix of capped and uncapped transcripts.
-
Post-transcriptional Capping: This two-step enzymatic process is performed after transcription. First, uncapped mRNA with a 5'-triphosphate is synthesized. Then, a capping enzyme, such as the Vaccinia Capping Enzyme, is used in a separate reaction to add the cap structure. This method typically results in higher capping efficiency (approaching 100%) and higher RNA yields but requires additional steps and purification.
Q5: How does the choice of cap analog affect capping efficiency and translation?
The choice of cap analog significantly impacts both the efficiency of the capping reaction and the subsequent translation of the mRNA. Standard cap analogs like m7GpppG can have capping efficiencies below 60% and a high degree of reverse incorporation. In contrast, ARCAs like this compound can achieve capping efficiencies of 70-80% with virtually no reverse incorporation. More advanced trinucleotide cap analogs can achieve over 90% capping efficiency. Consequently, mRNAs capped with ARCAs and other advanced analogs exhibit significantly higher translational efficiency, with some studies showing a 2.3- to 2.6-fold increase in protein production compared to mRNAs with standard caps.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low protein expression from in vitro transcribed mRNA. | Reverse incorporation of the cap analog. | Use an Anti-Reverse Cap Analog (ARCA) such as this compound to ensure correct cap orientation. Verify the cap structure using analytical methods like LC-MS. |
| Low capping efficiency. | Optimize the ratio of cap analog to GTP in the co-transcriptional capping reaction (a 4:1 ratio is often recommended). Alternatively, switch to a post-transcriptional capping method for higher efficiency. | |
| RNase contamination. | Ensure a strictly RNase-free environment. Use nuclease-free water, reagents, and barrier tips. Work on ice and consider adding an RNase inhibitor to the reaction. | |
| Unexpectedly low yield of RNA after in vitro transcription with a cap analog. | Competition between cap analog and GTP. | This is an inherent trade-off of co-transcriptional capping. If higher yield is critical, consider a post-transcriptional capping strategy. For co-transcriptional capping, ensure the recommended cap analog to GTP ratio is used. |
| Inhibitors in the DNA template preparation. | Purify the linearized DNA template thoroughly using a reliable method such as column purification or phenol:chloroform extraction followed by ethanol precipitation. | |
| Smearing or degradation of RNA on a gel. | RNase contamination. | Follow strict RNase-free techniques throughout the entire workflow. |
| Instability of the RNA transcript. | Ensure the 5' cap and 3' poly(A) tail are correctly incorporated, as they protect the mRNA from degradation. Store the purified RNA at -80°C. | |
| Inconsistent capping efficiency between experiments. | Variability in reaction setup. | Prepare a master mix for the in vitro transcription reaction to ensure consistency. Pipette accurately and mix reagents thoroughly but gently. |
| Quality of reagents. | Use high-quality, nuclease-free reagents. Aliquot reagents upon receipt to minimize freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Comparison of Capping Efficiency and Orientation for Different Cap Analogs
| Cap Analog Type | Capping Efficiency | Percentage of Correct Orientation |
| Standard (m7GpppG) | ~50-80% | ~50% |
| ARCA (e.g., 3'-O-Me-m7GpppG) | ~70-90% | >99% |
| Trinucleotide (e.g., this compound) | >90% | >99% |
Data compiled from multiple sources indicating typical ranges.
Table 2: Impact of Cap Analog on Relative Translational Efficiency
| mRNA Capping Method | Relative Translational Efficiency (compared to uncapped) | Fold-Increase vs. Standard Cap |
| Uncapped | 1x | N/A |
| Standard Cap (m7GpppG) | ~10-20x | 1x |
| ARCA Capped | ~25-50x | ~2.3-2.6x |
Values are approximate and can vary based on the specific mRNA, translation system, and experimental conditions.
Experimental Protocols
Protocol 1: Co-transcriptional Capping using an Anti-Reverse Cap Analog (ARCA)
This protocol provides a general guideline for in vitro transcription incorporating an ARCA like this compound.
Materials:
-
Linearized DNA template with a T7 promoter
-
ARCA cap analog (e.g., this compound)
-
NTP solution mix (ATP, CTP, UTP)
-
GTP solution
-
T7 RNA Polymerase
-
Transcription Buffer (10x)
-
RNase Inhibitor
-
Nuclease-free water
-
DNase I
Procedure:
-
Reaction Setup: Thaw all reagents on ice. Assemble the reaction at room temperature in the following order to prevent precipitation of the DNA template by spermidine in the buffer:
-
Nuclease-free water to a final volume of 20 µL
-
10x Transcription Buffer: 2 µL
-
ARCA cap analog (e.g., 10 mM): 4 µL
-
ATP, CTP, UTP mix (e.g., 10 mM each): 2 µL each
-
GTP (e.g., 2.5 mM): 2 µL (maintaining a 4:1 ratio of ARCA to GTP)
-
Linearized DNA template (0.5-1 µg): X µL
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2 hours.
-
DNase Treatment: Add 1 µL of DNase I and incubate for an additional 15 minutes at 37°C to remove the DNA template.
-
Purification: Purify the synthesized mRNA using a suitable method such as lithium chloride precipitation or a column-based RNA cleanup kit.
-
Quantification and Analysis: Determine the concentration of the mRNA using a spectrophotometer. Analyze the integrity and size of the transcript by denaturing agarose gel electrophoresis.
Protocol 2: Analysis of Cap Orientation by RNase H Cleavage and LC-MS
This protocol outlines a method to verify the orientation of the incorporated cap.
Materials:
-
Purified capped mRNA
-
DNA probe complementary to the 5' end of the mRNA
-
RNase H
-
RNase H Reaction Buffer
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
Hybridization: In a nuclease-free tube, mix the purified mRNA with the DNA probe in RNase H reaction buffer. Heat to 95°C for 2 minutes and then allow to cool slowly to room temperature to facilitate annealing.
-
RNase H Digestion: Add RNase H to the reaction mixture and incubate at 37°C for 30 minutes. This will cleave the mRNA at the site of the DNA-RNA hybrid, releasing a short 5' fragment containing the cap.
-
Purification of 5' Fragment: Purify the cleaved 5' fragment using an appropriate RNA cleanup kit suitable for small RNAs.
-
LC-MS Analysis: Analyze the purified fragment by liquid chromatography-mass spectrometry (LC-MS) to determine its precise mass. The mass will differ depending on whether the cap is in the correct or reverse orientation, allowing for quantification of each species.
Visualizations
Caption: Co-transcriptional capping workflow with an anti-reverse cap analog (ARCA).
Caption: Mechanism of avoiding reverse incorporation with an ARCA.
References
Technical Support Center: Optimizing mRNA Capping with 3'Ome-m7GpppAmpG Cap Analog
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 3'Ome-m7GpppAmpG trinucleotide cap analog in in vitro transcription (IVT) for mRNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a trinucleotide cap analog like this compound over traditional dinucleotide cap analogs (e.g., ARCA)?
A1: Trinucleotide cap analogs, such as this compound (a variant of CleanCap® Reagent AG), offer significantly higher capping efficiencies, often exceeding 95% under optimized conditions.[1][2] This is because they are incorporated more efficiently by the T7 RNA polymerase at the start of transcription, outcompeting GTP incorporation.[1] This high efficiency reduces the proportion of uncapped, immunogenic mRNA in the final product and streamlines the manufacturing process by eliminating the need for subsequent enzymatic capping steps.[3]
Q2: How does the ratio of this compound to GTP affect the capping reaction?
A2: In co-transcriptional capping, the cap analog competes with GTP for initiation of transcription by the RNA polymerase. With traditional dinucleotide cap analogs like ARCA, a high molar excess of cap analog to GTP (e.g., 4:1) is required to achieve decent capping efficiency (around 70-80%).[] However, this can significantly reduce the overall yield of mRNA. For trinucleotide analogs like this compound, the high incorporation efficiency means that a high excess over GTP is not always necessary, and in some optimized protocols, GTP concentrations are not limited, leading to both high capping efficiency and high mRNA yield.
Q3: What is a typical capping efficiency I can expect with this compound?
A3: With an optimized protocol, you can expect a capping efficiency of over 95%. This high efficiency is a key feature of trinucleotide cap analogs.
Q4: What methods can I use to determine the capping efficiency of my mRNA?
A4: Several methods are available to assess capping efficiency. Liquid chromatography-mass spectrometry (LC-MS) is a highly accurate method for identifying and quantifying capped and uncapped species. Other methods include enzymatic digestion assays followed by analysis on denaturing polyacrylamide gel electrophoresis (PAGE) or capillary electrophoresis, and ribozyme cleavage assays.
Q5: Does the DNA template sequence matter when using this compound?
A5: Yes, the initiation sequence on the DNA template is crucial. For efficient incorporation of the this compound cap analog, the sequence immediately downstream of the T7 promoter should be "AG". Using a template with the standard "GG" initiation sequence will result in a majority of transcripts having a 5'-triphosphate end instead of the desired cap structure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Capping Efficiency (<90%) | Incorrect DNA template initiation sequence. | Ensure the DNA template has an "AG" sequence immediately following the T7 promoter. If your template has a "GG" sequence, modify it using site-directed mutagenesis. |
| Suboptimal ratio of this compound to GTP. | While trinucleotide analogs are highly efficient, the ratio can still be optimized. Perform a titration experiment with varying ratios of cap analog to GTP to find the optimal balance for your specific template and reaction conditions. Refer to the experimental protocol below. | |
| Degraded reagents. | Ensure all reagents, especially the cap analog and nucleotides, have been stored correctly and have not undergone multiple freeze-thaw cycles. | |
| Low mRNA Yield | GTP concentration is too low. | Unlike capping with ARCA, trinucleotide analogs may not require significantly reduced GTP levels. Try increasing the GTP concentration in your IVT reaction while maintaining an adequate concentration of the cap analog. |
| Suboptimal IVT reaction conditions. | Optimize other IVT parameters such as enzyme concentration, magnesium concentration, and incubation time. | |
| Poor quality of linearized DNA template. | Ensure the DNA template is fully linearized and purified to remove any inhibitors. | |
| Inconsistent Capping Efficiency Between Batches | Variability in reagent quality or handling. | Use reagents from the same lot for critical experiments. Ensure consistent pipetting and reaction setup. |
| RNase contamination. | Maintain a strict RNase-free environment. Use certified RNase-free reagents, consumables, and dedicated equipment. |
Quantitative Data Summary
The following table summarizes the typical capping efficiencies achieved with different cap analogs and their relationship with the GTP concentration. Note that for trinucleotide analogs like this compound, optimized protocols often yield very high efficiency without the need for a large excess of the cap analog over GTP.
| Cap Analog | Cap Analog:GTP Ratio | Typical Capping Efficiency (%) | Impact on mRNA Yield |
| This compound (Trinucleotide) | Optimized (e.g., ~1:1 to 2:1) | > 95% | High |
| ARCA (Dinucleotide) | 4:1 | ~70 - 80% | Can be reduced due to lower GTP |
| ARCA (Dinucleotide) | 2:1 | ~60 - 70% | Moderate |
| m7GpppG (Dinucleotide) | 4:1 | < 60% (due to reverse incorporation) | Can be reduced due to lower GTP |
Experimental Protocols
Protocol 1: Optimizing the this compound to GTP Ratio for Co-transcriptional Capping
This protocol provides a framework for determining the optimal ratio of this compound to GTP for your specific mRNA synthesis.
1. Materials:
-
Linearized DNA template with a T7 promoter followed by an "AG" initiation sequence
-
This compound cap analog (e.g., CleanCap® Reagent AG (3' OMe))
-
ATP, CTP, UTP, and GTP solutions
-
T7 RNA Polymerase Mix
-
10X Transcription Buffer
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
Purification kit for RNA (e.g., silica-based columns)
2. Experimental Setup: Set up a series of 20 µL in vitro transcription reactions. In this example, we will test four different ratios of Cap Analog to GTP. The total concentration of Cap Analog plus GTP will be kept constant.
| Component | Reaction 1 (Ratio 2:1) | Reaction 2 (Ratio 1.5:1) | Reaction 3 (Ratio 1:1) | Reaction 4 (Control - No Cap) |
| Nuclease-free Water | to 20 µL | to 20 µL | to 20 µL | to 20 µL |
| 10X Transcription Buffer | 2 µL | 2 µL | 2 µL | 2 µL |
| ATP, CTP, UTP (100 mM each) | 1 µL | 1 µL | 1 µL | 1 µL |
| This compound (100 mM) | 1.33 µL | 1.2 µL | 1 µL | 0 µL |
| GTP (100 mM) | 0.67 µL | 0.8 µL | 1 µL | 2 µL |
| Linearized DNA Template (1 µg) | X µL | X µL | X µL | X µL |
| RNase Inhibitor (40 U/µL) | 1 µL | 1 µL | 1 µL | 1 µL |
| T7 RNA Polymerase Mix | 2 µL | 2 µL | 2 µL | 2 µL |
3. Reaction Incubation:
-
Mix the components gently by pipetting.
-
Incubate the reactions at 37°C for 2 hours.
4. DNase Treatment:
-
Add 1 µL of DNase I to each reaction.
-
Incubate at 37°C for 15 minutes to remove the DNA template.
5. RNA Purification:
-
Purify the synthesized mRNA using your preferred method (e.g., silica column-based kit) according to the manufacturer's instructions.
-
Elute the mRNA in nuclease-free water.
6. Analysis:
-
Quantify mRNA Yield: Measure the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop).
-
Determine Capping Efficiency: Analyze the capping efficiency of the mRNA from each reaction using LC-MS (see Protocol 2).
Protocol 2: Determination of Capping Efficiency by LC-MS
This protocol provides a general workflow for analyzing capping efficiency using Liquid Chromatography-Mass Spectrometry.
1. RNase H-based Cleavage (Optional but Recommended):
-
To simplify the analysis of large mRNA molecules, a targeted cleavage near the 5' end can be performed.
-
Design a DNA probe that is complementary to a region approximately 20-40 nucleotides downstream from the 5' end of your mRNA.
-
Anneal the probe to your purified mRNA.
-
Treat the hybrid with RNase H, which will cleave the mRNA at the DNA-RNA duplex. This generates a short 5' fragment containing the cap.
2. Sample Preparation for LC-MS:
-
Purify the short 5' fragments (if RNase H cleavage was performed) or use an aliquot of the intact purified mRNA.
-
Dilute the sample in an appropriate buffer for LC-MS analysis (e.g., a solution compatible with ion-pairing reverse-phase chromatography).
3. LC-MS Analysis:
-
Inject the prepared sample into an LC-MS system equipped with a column suitable for oligonucleotide separation (e.g., a C18 column).
-
Use a gradient of solvents (e.g., an ion-pairing reagent in water and an organic solvent like acetonitrile) to separate the capped and uncapped mRNA species.
-
The mass spectrometer will detect the different species based on their mass-to-charge ratio. The uncapped mRNA will have a different mass than the capped mRNA due to the absence of the 7-methylguanosine moiety.
4. Data Analysis:
-
Integrate the peak areas for the capped and uncapped mRNA species in the resulting chromatogram.
-
Calculate the capping efficiency using the following formula: Capping Efficiency (%) = (Peak Area of Capped mRNA / (Peak Area of Capped mRNA + Peak Area of Uncapped mRNA)) * 100
Visualizations
References
Technical Support Center: Purification of 3'Ome-m7GpppAmpG Capped mRNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3'Ome-m7GpppAmpG capped mRNA.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to purify capped mRNA, such as this compound capped mRNA, from uncapped species?
A1: Purification of capped mRNA is essential for several reasons. Uncapped RNAs, which have a 5'-triphosphate group, can be potent inducers of the innate immune response in many cell types.[1] This immunogenicity can lead to increased cytotoxicity and reduced protein expression from the desired capped mRNA. For therapeutic applications, minimizing this immune response is a critical quality attribute. Furthermore, only properly capped mRNA is efficiently translated into protein.[1]
Q2: What are the principal methods for purifying this compound capped mRNA?
A2: The primary strategies for separating capped mRNA from uncapped RNA and other impurities include:
-
Enzymatic Treatment: This method uses enzymes that specifically target and degrade uncapped RNA species.[1]
-
Affinity Purification: This technique employs proteins or other molecules that selectively bind to the 7-methylguanosine (m7G) cap structure.[1]
-
Chromatography-Based Separation: Methods like reversed-phase high-performance liquid chromatography (RP-HPLC) can separate capped and uncapped mRNA based on differences in their physicochemical properties.[2]
Q3: Does co-transcriptional capping with analogs like this compound eliminate the need for purification?
A3: Co-transcriptional capping involves adding a cap analog directly to the in vitro transcription (IVT) reaction. While modern cap analogs, such as CleanCap® reagents, can achieve high capping efficiencies (often exceeding 95%), they do not always guarantee 100% capping. Therefore, a downstream purification step is often recommended, particularly for therapeutic applications, to remove any residual uncapped RNA and other impurities like double-stranded RNA (dsRNA).
Q4: Can oligo(dT) affinity chromatography be used to remove uncapped RNA?
A4: Oligo(dT) affinity chromatography is designed to purify RNAs that contain a poly(A) tail. Since both capped and uncapped mRNA transcripts produced during a typical in vitro transcription reaction will have a poly(A) tail, this method will not effectively separate capped from uncapped mRNA. However, it is a useful step for purifying full-length mRNA transcripts from shorter, incomplete transcripts and other reaction components.
Troubleshooting Guides
Problem 1: High Levels of Uncapped RNA After Purification
| Potential Cause | Recommended Solution |
| Inefficient Capping Reaction | Optimize the ratio of the this compound cap analog to GTP in your transcription reaction. Consider using high-efficiency co-transcriptional capping reagents. |
| Incomplete Enzymatic Digestion | Ensure that enzymatic purification steps (e.g., using a 5' exonuclease) are performed under optimal conditions, including temperature, buffer composition, and enzyme concentration. |
| Saturation of Affinity Matrix | Avoid overloading your affinity column (e.g., eIF4E resin). Determine the binding capacity of your matrix and load an appropriate amount of RNA. |
Problem 2: Low Recovery of mRNA After Purification
| Potential Cause | Recommended Solution |
| Non-specific Binding to Chromatography Resin | Adjust the salt concentration and pH of your binding and wash buffers to minimize non-specific interactions. |
| mRNA Degradation by RNases | Use RNase-free reagents, consumables, and tips. Consider adding an RNase inhibitor to your purification buffers. |
| Inefficient Elution from Affinity Matrix | Optimize the elution buffer composition and volume. Ensure sufficient incubation time to allow for the release of the bound mRNA. |
Experimental Workflows and Protocols
General Workflow for mRNA Purification
Caption: General workflow for the purification of capped mRNA.
Protocol 1: Enzymatic Removal of Uncapped RNA
This protocol provides a general guideline for using a 5' to 3' exonuclease to degrade uncapped RNA, leaving the this compound capped mRNA intact.
Materials:
-
Crude, DNase-treated IVT reaction mixture
-
5' to 3' Exonuclease (e.g., Xrn1) and corresponding reaction buffer
-
EDTA solution
-
RNA purification kit (e.g., spin column-based)
-
RNase-free water, tubes, and pipette tips
Procedure:
-
Set up the exonuclease digestion reaction by combining the purified RNA with the 5' to 3' exonuclease and its specific reaction buffer.
-
Incubate the reaction at the enzyme's optimal temperature for the recommended duration.
-
Stop the reaction by adding EDTA to chelate the divalent cations required for enzyme activity.
-
Purify the final capped mRNA product using an RNA purification kit to remove the exonuclease, degraded nucleotides, and buffer components.
-
Elute the purified mRNA in RNase-free water or a suitable storage buffer.
Protocol 2: Affinity Purification using eIF4E Resin
This protocol outlines a general procedure for enriching capped mRNA using a resin coupled with the cap-binding protein eIF4E.
Materials:
-
Crude, DNase-treated IVT reaction mixture
-
eIF4E affinity resin
-
Binding/Wash Buffer
-
Elution Buffer
-
RNase-free water, tubes, and spin columns
Procedure:
-
Equilibrate the eIF4E resin with the Binding/Wash Buffer.
-
Incubate the crude IVT RNA with the equilibrated resin to allow the capped mRNA to bind.
-
Load the mixture onto a spin column and wash the resin with Binding/Wash Buffer to remove unbound, uncapped RNA and other impurities.
-
Elute the capped mRNA from the resin using the Elution Buffer.
-
Proceed with a final purification step, such as a spin column cleanup, to remove any residual proteins and buffer components.
Quantitative Data Summary
The following table summarizes typical performance metrics for different purification strategies. Note that actual results may vary depending on the specific protocol, reagents, and scale of the experiment.
| Purification Method | Typical Purity (% Capped) | Typical Yield | Key Advantages | Key Disadvantages |
| Enzymatic Treatment | >95% | High | High specificity for uncapped RNA. | Requires an additional enzymatic step and subsequent cleanup. |
| Affinity Purification | >98% | Moderate to High | Very high selectivity for capped species. | Can be expensive; potential for non-specific binding. |
| RP-HPLC | >99% | Moderate | High resolution; can also remove dsRNA. | Requires specialized equipment; may not be suitable for all scales. |
Logical Decision Tree for Method Selection
Caption: Decision tree for selecting a suitable mRNA purification method.
References
Stability issues with 3'Ome-m7GpppAmpG and solutions
Welcome to the technical support center for 3'Ome-m7GpppAmpG. This resource is designed for researchers, scientists, and drug development professionals to address stability issues and provide solutions for optimal experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of the this compound reagent itself.
Q1: I've heard that this compound can be unstable. Is this true?
A1: Yes, the free-acid form of this compound is known to be prone to instability.[][2] For this reason, it is most commonly supplied and recommended for use as a more stable salt solution, such as the ammonium salt dissolved in water.[][2] This form retains full biological activity while offering improved shelf-life and handling characteristics.
Q2: How should I properly store and handle the this compound solution?
A2: Proper storage is critical to maintaining the integrity of the cap analog. The recommended storage condition is typically -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[3] Always refer to the Certificate of Analysis provided by the manufacturer for lot-specific recommendations. To prevent degradation from hydrolysis and contamination, ensure the vial is sealed tightly to avoid exposure to moisture and air. It is also advisable to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What are the signs of this compound degradation?
A3: Direct visual signs of degradation in the solution are unlikely. The primary indicator of a compromised reagent is poor performance in downstream applications. If you experience a sudden drop in capping efficiency during in vitro transcription (IVT), or subsequently low protein expression from your mRNA, degradation of the cap analog is a possible cause. Analytical methods like HPLC or LC-MS would be required to definitively identify degradation products.
Q4: Can I use the reagent if it has been briefly left at room temperature?
A4: The product is generally stable at ambient temperatures for the short duration of shipping and customs processing. However, for routine lab use, it should be returned to the recommended storage temperature (-20°C or -80°C) as soon as possible. Repeated or prolonged exposure to room temperature will accelerate degradation.
Section 2: Troubleshooting Guides
This guide is designed to help you troubleshoot common experimental issues when using mRNA capped with this compound.
Problem: I am observing low or no protein expression from my this compound-capped mRNA.
This is a common issue that can stem from multiple factors related to mRNA stability and translational efficiency.
| Possible Cause | Recommended Solution & Explanation |
| Low Capping Efficiency | The IVT reaction may not have incorporated the cap analog efficiently, resulting in a high percentage of uncapped (and untranslatable) mRNA. Solution: Verify your IVT setup, paying close attention to the ratio of cap analog to GTP. Consider analyzing the capping efficiency using methods like LC-MS or enzymatic digestion followed by gel electrophoresis. |
| mRNA Degradation | The mRNA transcript itself may be degrading rapidly. This can be due to RNase contamination or inherent instability of the sequence. Solution: Ensure a strict RNase-free environment for all steps. Purify the mRNA after transcription to remove enzymes and unincorporated nucleotides. Assess the integrity of your purified mRNA using denaturing agarose gel electrophoresis (see Protocol 2). |
| Suboptimal mRNA Design | The 5' and 3' untranslated regions (UTRs) and the length of the poly(A) tail significantly impact mRNA stability and translation. Solution: Ensure your construct includes optimized UTRs and a poly(A) tail of sufficient length (typically 100-150 nucleotides) to promote stability and efficient translation. |
| Degraded Cap Analog Reagent | The this compound stock solution may have degraded due to improper storage or handling. Solution: Use a fresh aliquot of the cap analog or a new vial. Always store the reagent as recommended and avoid multiple freeze-thaw cycles. |
| Issues with Transfection or Translation System | The problem may lie in the delivery or translation of the mRNA, rather than the mRNA itself. Solution: Optimize your transfection protocol. Use a positive control mRNA to confirm that your cell system or in vitro translation lysate is functional. Check for issues with cell viability. |
Section 3: Data Presentation & Key Stability Factors
Table 1: Summary of Storage and Handling Recommendations for this compound Reagent
| Parameter | Recommendation | Rationale |
| Formulation | Use the ammonium salt solution. | The free-acid form is prone to instability. |
| Short-Term Storage | -20°C (up to 1 month). | Minimizes chemical and enzymatic degradation. |
| Long-Term Storage | -80°C (up to 6 months). | Ensures maximum stability for extended periods. |
| Freeze-Thaw Cycles | Avoid repeated cycles by preparing single-use aliquots. | Prevents damage to the molecule from ice crystal formation and temperature fluctuations. |
| Handling | Use nuclease-free tubes and tips. Keep on ice when in use. | Prevents contamination with RNases that can degrade the cap analog and subsequent mRNA. |
| Environment | Store in a tightly sealed vial, protected from moisture. | Prevents hydrolysis of the triphosphate bridge. |
Table 2: Factors Influencing the Functional Stability and Translational Efficiency of Capped mRNA
| Component | Influence on Stability & Efficiency |
| 5' Cap Structure (Cap 1) | The this compound analog helps create a Cap 1 structure, which protects the mRNA from 5' exonuclease degradation, enhances recruitment of the translation initiation factor eIF4E, and helps the mRNA evade the innate immune system. |
| 5' and 3' UTRs | These regions contain regulatory elements that can recruit proteins to either stabilize or destabilize the mRNA transcript, significantly affecting its half-life. |
| Poly(A) Tail | A long poly(A) tail (100-150 nt) protects the mRNA from 3' exonuclease degradation and interacts with poly(A)-binding proteins to promote translation initiation. Its gradual shortening over time is a key determinant of mRNA lifespan. |
| Nucleotide Modifications | Incorporating modified nucleotides like pseudouridine (Ψ) can reduce immunogenicity and increase resistance to RNase degradation. |
Section 4: Experimental Protocols
Protocol 1: General Methodology for In Vitro Transcription (IVT) using this compound
This protocol provides a basic framework for co-transcriptional capping of mRNA.
-
Template Preparation: Linearize a high-quality plasmid DNA template downstream of the poly(A) tail sequence. Purify the linearized DNA.
-
Transcription Reaction Setup: In a nuclease-free tube on ice, assemble the following components in order:
-
Nuclease-Free Water (to final volume)
-
10x Transcription Buffer
-
Ribonucleotides (ATP, CTP, UTP at specified concentration)
-
GTP (at a concentration optimized relative to the cap analog)
-
This compound (at a specified molar excess over GTP, e.g., 4:1 ratio)
-
Linearized DNA Template (0.5-1.0 µg)
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Incubation: Mix gently by pipetting and incubate at 37°C for 1-2 hours.
-
DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template. Incubate for 15-30 minutes at 37°C.
-
Purification: Purify the synthesized mRNA using a method such as lithium chloride precipitation or a silica-based spin column to remove enzymes, unincorporated nucleotides, and DNA fragments.
-
Quality Control: Assess the concentration, purity, and integrity of the mRNA (see Protocol 2).
Protocol 2: Assessment of mRNA Integrity by Denaturing Agarose Gel Electrophoresis
This method allows you to visualize the full-length mRNA transcript and identify any significant degradation.
-
Gel Preparation: Prepare a 1.0-1.5% agarose gel containing a denaturant such as formaldehyde or glyoxal in an appropriate buffer system (e.g., MOPS).
-
Sample Preparation: In a nuclease-free tube, mix a small amount of your purified mRNA (e.g., 200-500 ng) with a denaturing RNA loading buffer.
-
Denaturation: Heat the sample at 65-70°C for 5-10 minutes, then immediately place on ice to prevent renaturation.
-
Electrophoresis: Load the denatured sample onto the gel alongside an RNA ladder. Run the gel until the dye front has migrated sufficiently.
-
Visualization: Stain the gel with an RNA-specific fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize under UV light. A sharp, distinct band at the expected size indicates high integrity, while smearing below the main band suggests degradation.
Protocol 3: General Protocol for In Vitro mRNA Stability Assay
This protocol can be used to estimate the half-life of your capped mRNA transcript in a cell-free system.
-
System Preparation: Prepare a cell-free degradation system, such as a cytoplasmic cell extract or a commercially available in vitro translation lysate (e.g., rabbit reticulocyte lysate).
-
Reaction Setup: For each time point, prepare a reaction in a nuclease-free tube containing:
-
Cell Extract/Lysate
-
Reaction Buffer
-
Purified, capped mRNA of interest (at a fixed starting concentration)
-
-
Incubation: Incubate the reactions at the appropriate temperature (e.g., 30°C or 37°C).
-
Time Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction in one tube by adding a solution that inhibits nuclease activity and lyses proteins (e.g., a buffer containing SDS and Proteinase K).
-
RNA Purification: Purify the remaining RNA from each time point sample.
-
Quantification: Quantify the amount of remaining full-length mRNA at each time point using a method like Northern blotting or RT-qPCR.
-
Data Analysis: Plot the percentage of remaining mRNA against time. The time at which 50% of the initial mRNA has degraded is the functional half-life of the transcript in that system.
Section 5: Mandatory Visualizations
// Nodes mRNA [label="5'-Capped mRNA (this compound)", fillcolor="#F1F3F4", fontcolor="#202124", shape=cds]; Deadenylation [label="Deadenylation\n(Poly(A) tail shortening)", fillcolor="#FBBC05", fontcolor="#202124"]; Decapping [label="Decapping\n(Cap Removal by Dcp1/2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Exo53 [label="5' -> 3' Exonucleolytic\nDegradation (Xrn1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Exo35 [label="3' -> 5' Exonucleolytic\nDegradation (Exosome)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fragments [label="Degraded RNA\nFragments", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse]; Scavenger [label="Scavenger Decapping\n(DcpS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; m7GDP [label="m7GDP", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
// Edges mRNA -> Deadenylation [label=" Main Pathway Start"]; Deadenylation -> Decapping [label="Rate-limiting step"]; Decapping -> Exo53; Exo53 -> Fragments;
Deadenylation -> Exo35 [label=" Alternative Pathway"]; Exo35 -> Scavenger; Scavenger -> m7GDP; } .dot Caption: Major eukaryotic mRNA degradation pathways protected by the 5' cap.
// Nodes Start [label="Low Protein Yield\nObserved", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Integrity [label="Assess mRNA Integrity\n(Denaturing Gel)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Capping [label="Assess Capping Efficiency\n(LC-MS / Assay)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Check_System [label="Check Transfection/Translation\n(Positive Control mRNA)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
Degraded [label="Result: Degraded\n(Smearing on gel)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Intact [label="Result: Intact\n(Sharp band)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Low_Cap [label="Result: Low Efficiency\n(<70%)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; High_Cap [label="Result: High Efficiency\n(>80%)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; System_Fail [label="Result: Control Fails", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; System_OK [label="Result: Control Works", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Solution_RNase [label="Action: Improve RNase-free\ntechnique. Re-purify mRNA.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_IVT [label="Action: Optimize IVT reaction\n(Cap:GTP ratio). Use fresh cap analog.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_System [label="Action: Troubleshoot delivery\nmethod or translation lysate.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Design [label="Action: Re-evaluate mRNA\ndesign (UTRs, polyA tail).", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Check_Integrity; Check_Integrity -> Degraded [label=" Is mRNA degraded?"]; Check_Integrity -> Intact [label=" No"]; Degraded -> Solution_RNase;
Intact -> Check_Capping; Check_Capping -> Low_Cap [label=" Is capping efficient?"]; Low_Cap -> Solution_IVT; Check_Capping -> High_Cap [label=" Yes"];
High_Cap -> Check_System; Check_System -> System_Fail [label=" Does control work?"]; System_Fail -> Solution_System; Check_System -> System_OK [label=" Yes"]; System_OK -> Solution_Design; } .dot Caption: Troubleshooting workflow for low protein expression from capped mRNA.
// Nodes Start [label="Start: Purified\nthis compound-capped mRNA", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Set up reactions with\ncell-free extract/lysate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; Timepoints [label="Stop reaction at multiple\ntime points (t=0, 15, 30...)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purify RNA from\neach time point", fillcolor="#F1F3F4", fontcolor="#202124"]; Quantify [label="Quantify remaining mRNA\n(RT-qPCR or Northern Blot)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Plot % mRNA remaining vs. Time\nand calculate half-life", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> Incubate; Incubate -> Timepoints; Timepoints -> Purify; Purify -> Quantify; Quantify -> Analyze; } .dot Caption: Experimental workflow for an in vitro mRNA stability assay.
References
Technical Support Center: Minimizing Innate Immune Response to 3'Ome-m7GpppAmpG Capped mRNA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you minimize the innate immune response to your in vitro transcribed (IVT) mRNA, even when using advanced cap analogs like 3'Ome-m7GpppAmpG.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a trinucleotide cap analog used in the in vitro transcription (IVT) process to add a 5' cap structure to the mRNA.[1][2] This cap is crucial for several reasons:
-
Translation Efficiency: The 5' cap is recognized by the translation initiation factor eIF4E, which is a critical step for recruiting ribosomes and initiating protein synthesis.[3] The this compound analog is designed to ensure the cap is added in the correct orientation, leading to high translational efficiency.[1][4]
-
mRNA Stability: The cap structure protects the mRNA from degradation by 5'→3' exonucleases, thereby increasing its half-life within the cell.
-
Reduced Immunogenicity: A proper cap structure helps the cell's innate immune system distinguish the synthetic mRNA from viral RNA, which may be uncapped or have a 5'-triphosphate end. Specifically, it reduces recognition by the RIG-I sensor.
Q2: Why am I still observing an innate immune response with my this compound capped mRNA?
A2: While using an advanced cap analog like this compound is a critical step in reducing the innate immune response, it does not eliminate all potential triggers. The most common cause of residual immunogenicity is the presence of contaminants generated during the IVT reaction, primarily double-stranded RNA (dsRNA). These byproducts are potent activators of innate immune sensors, even at trace levels.
Q3: What are the primary sources of immunogenicity in IVT mRNA preparations?
A3: The main sources of immunogenicity in IVT mRNA are:
-
Double-Stranded RNA (dsRNA): This is the major contaminant and a powerful trigger of the innate immune system. It can be generated by the RNA polymerase through mechanisms like 3'-end extension of the primary transcript, promoter-independent antisense transcription, or annealing of sense and antisense RNA fragments.
-
Uncapped 5'-Triphosphate RNA: Although co-transcriptional capping is used, the reaction may be incomplete, leaving some RNA molecules with a 5'-triphosphate, a known pathogen-associated molecular pattern (PAMP) recognized by the sensor RIG-I.
-
Unmodified Nucleosides: The presence of unmodified uridine in the mRNA sequence can contribute to immune activation, although this is a lesser concern compared to dsRNA.
Q4: Which innate immune pathways are activated by IVT mRNA contaminants?
A4: Contaminants in IVT mRNA preparations can activate several pattern recognition receptors (PRRs):
-
MDA5 (Melanoma differentiation-associated protein 5): Primarily recognizes long dsRNA molecules (>2,000 bp). Its activation leads to a signaling cascade culminating in the production of type I interferons (IFNs).
-
RIG-I (Retinoic acid-inducible gene I): Senses short dsRNA molecules and RNAs bearing a 5'-triphosphate group.
-
PKR (Protein Kinase R) & OAS (2'-5'-oligoadenylate synthetase): These are dsRNA-dependent enzymes that, when activated, can lead to a general shutdown of protein synthesis.
-
Toll-Like Receptors (TLRs): Endosomal TLRs, such as TLR3 and TLR7, can also recognize dsRNA and single-stranded RNA, respectively, contributing to the inflammatory response.
Activation of these pathways typically leads to the production of pro-inflammatory cytokines like IFN-α, IFN-β, TNF-α, and IL-6, which can cause cell toxicity and inhibit translation of your mRNA.
Q5: How can I detect and quantify dsRNA in my mRNA preparation?
A5: You can use a dsRNA-specific antibody, such as the J2 monoclonal antibody, for detection and quantification. Common methods include:
-
Dot Blot Analysis: A simple and effective method to estimate the amount of dsRNA. The mRNA sample is spotted onto a membrane, which is then probed with the J2 antibody.
-
Enzyme-Linked Immunosorbent Assay (ELISA): For more quantitative results, an ELISA can be developed using the J2 antibody to measure dsRNA concentration.
-
Gel Electrophoresis: While not specific for dsRNA, running your sample on an agarose or polyacrylamide gel can reveal the integrity of your mRNA and may show bands corresponding to dsRNA contaminants.
Q6: What are the most effective methods to remove dsRNA contaminants?
A6: Standard purification methods like lithium chloride (LiCl) precipitation are often insufficient to remove dsRNA effectively. The most recommended methods are:
-
Cellulose-Based Chromatography: A simple, scalable, and cost-effective method that relies on the selective binding of dsRNA to cellulose in an ethanol-containing buffer. This method can remove over 90% of dsRNA contaminants.
-
High-Performance Liquid Chromatography (HPLC): Ion-pair reversed-phase HPLC is a highly effective but more complex and expensive method for removing dsRNA and ensuring a pure mRNA product.
-
RNase III Treatment: This enzyme specifically digests dsRNA. However, it carries the risk of degrading dsRNA structures within your target mRNA, potentially affecting its integrity.
Troubleshooting Guide
Problem 1: High levels of pro-inflammatory cytokines (IFN-α, TNF-α, IL-6) and/or high cell toxicity after transfection.
| Potential Cause | Recommended Solution |
| dsRNA Contamination | This is the most likely cause. Purify the IVT mRNA using cellulose chromatography or HPLC to remove dsRNA. Verify the reduction in dsRNA levels using a J2 antibody-based dot blot. |
| Suboptimal IVT Reaction Conditions | Optimize the IVT reaction. Consider using an engineered T7 RNA polymerase that produces less dsRNA. Ensure the DNA template is highly purified, as impurities can contribute to byproduct formation. |
| Incomplete 5' Capping | Increase the ratio of cap analog to GTP during the IVT reaction to improve capping efficiency. However, be aware this may reduce overall yield. Post-transcriptional enzymatic capping is an alternative that ensures 100% capping. |
| High Amount of mRNA Transfected | Titrate the amount of mRNA used for transfection. Excessive amounts of even highly pure mRNA can trigger some level of immune response or cellular stress. |
Problem 2: Low protein expression despite successful transfection.
| Potential Cause | Recommended Solution |
| Innate Immune Response | An underlying immune response, even at low levels, can lead to the activation of PKR and OAS, which shut down protein synthesis. Follow the steps in Problem 1 to purify the mRNA and reduce immunogenicity. |
| mRNA Degradation | Verify the integrity of your mRNA before and after purification using denaturing agarose gel electrophoresis. Ensure your workspace is RNase-free. The this compound cap and a proper poly(A) tail are crucial for stability. |
| Suboptimal mRNA Structure | Ensure your mRNA construct includes optimized 5' and 3' untranslated regions (UTRs) and a sufficiently long poly(A) tail (e.g., >100 nt) to enhance stability and translation. |
| Transfection Reagent Issues | Use a transfection reagent specifically designed for mRNA, such as jetMESSENGER™ or Lipofectamine™ MessengerMAX™. Optimize the mRNA-to-reagent ratio according to the manufacturer's protocol. |
Signaling Pathways and Experimental Workflows
Innate Immune Sensing of IVT mRNA Contaminants
The diagram below illustrates the primary signaling pathways activated by dsRNA byproducts found in IVT mRNA preparations. MDA5 and RIG-I recognize dsRNA in the cytoplasm, leading to the activation of transcription factors IRF3/7 and NF-κB, which drive the expression of type I interferons and other pro-inflammatory cytokines.
Caption: Innate immune signaling pathways activated by dsRNA.
Workflow for Producing Low-Immunogenicity mRNA
This workflow outlines the key steps for generating high-quality, purified mRNA with minimal immunogenicity, incorporating best practices for template preparation, IVT, and purification.
Caption: Recommended workflow for IVT mRNA synthesis and purification.
Quantitative Data Summary
Effective purification is crucial for minimizing the innate immune response. The following tables summarize representative data on the efficacy of different purification methods.
Table 1: Efficiency of dsRNA Removal by Cellulose Chromatography
| mRNA Construct | Initial dsRNA Level (ng/µg mRNA) | dsRNA Level after Purification (ng/µg mRNA) | % dsRNA Removal | mRNA Recovery Rate |
| 1 kb m1Ψ-mRNA | 2.0 | < 0.2 | ≥90% | ~75% |
| 4 kb m1Ψ-mRNA | 5.0 | < 0.5 | ≥90% | ~70% |
| 1 kb U-mRNA | 10.0 | < 1.0 | ≥90% | ~80% |
| (Data adapted from studies demonstrating cellulose-based purification. Actual values may vary based on specific protocols and constructs.) |
Table 2: Impact of mRNA Purification on Cytokine Induction in Human PBMCs
| mRNA Sample | Purification Method | IFN-α Induction (fold change vs. control) |
| Unpurified IVT mRNA | None (LiCl precipitation only) | ~150x |
| HPLC Purified IVT mRNA | Ion-Pair Reversed-Phase HPLC | ~5x |
| Cellulose Purified IVT mRNA | Cellulose Chromatography | ~10x |
| (Data are illustrative, based on typical results from comparative purification studies.) |
Experimental Protocols
Protocol 1: dsRNA Removal from IVT mRNA using Cellulose Chromatography
This protocol is a simplified method for effectively removing dsRNA contaminants.
Materials:
-
Crude IVT mRNA sample
-
Cellulose powder (e.g., Sigma-Aldrich C6288)
-
Binding Buffer: 1x STE (10 mM Tris-HCl pH 8.0, 1 mM EDTA, 100 mM NaCl) with 35% Ethanol
-
Wash Buffer: Same as Binding Buffer
-
Elution Buffer: 1x STE (RNase-free)
-
Micro-spin columns
Procedure:
-
Prepare Cellulose Slurry: Resuspend cellulose powder in Binding Buffer to create a homogenous slurry (~0.5 g/mL).
-
Pack Column: Add the cellulose slurry to a micro-spin column and pack it by centrifuging for 1 minute at 1,000 x g. Discard the flow-through. Repeat until the column is packed to the desired volume (e.g., 0.5 mL).
-
Equilibrate Column: Wash the packed column twice with 1 mL of Binding Buffer, centrifuging for 1 minute at 1,000 x g each time.
-
Prepare mRNA Sample: Dilute your crude IVT mRNA in 1x STE and add 100% ethanol to a final concentration of 35%. Mix well.
-
Bind mRNA: Apply the prepared mRNA sample to the equilibrated cellulose column. Incubate at room temperature for 15-30 minutes on a rotator.
-
Collect Purified mRNA: Centrifuge the column for 2 minutes at 1,000 x g. The flow-through contains your purified single-stranded mRNA. The dsRNA remains bound to the cellulose.
-
(Optional) Wash: To maximize recovery, you can add 100-200 µL of Wash Buffer to the column and centrifuge again. Combine this flow-through with the first one.
-
Precipitate mRNA: Precipitate the purified mRNA from the combined flow-through using standard methods (e.g., adding 2.5 volumes of 100% ethanol and sodium acetate) to concentrate it and remove the ethanol from the buffer.
-
Resuspend: Resuspend the purified mRNA pellet in an appropriate RNase-free buffer.
Protocol 2: Quantification of Cytokine Response by RT-qPCR
This protocol allows for the measurement of key inflammatory gene expression in cells transfected with your mRNA.
Procedure:
-
Cell Culture and Transfection: Seed your cells of interest (e.g., peripheral blood mononuclear cells - PBMCs, or a dendritic cell line) in a 24-well plate. Transfect the cells with your purified mRNA and an unpurified control mRNA. Include a mock transfection (reagent only) control.
-
Incubation: Incubate the cells for a specified time period (e.g., 6-24 hours) to allow for cytokine gene expression.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for your target genes (e.g., IFNB1, TNF, IL6) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the fold change in cytokine gene expression induced by your purified mRNA to the unpurified control and the mock control. A significant reduction in fold change indicates successful minimization of the immune response.
References
Technical Support Center: Optimizing T7 RNA Polymerase Activity with 3'Ome-m7GpppAmpG
Welcome to the technical support center for optimizing in vitro transcription (IVT) using the trinucleotide cap analog, 3'Ome-m7GpppAmpG. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and yield of your mRNA synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its advantages in in vitro transcription?
A1: this compound is a trinucleotide cap analog used for the co-transcriptional capping of mRNA synthesized by T7 RNA polymerase. Its chemical name is m7(3'OMeG)(5')ppp(5')(2'OMeA)pG. This analog is designed to mimic the natural Cap-1 structure found in eukaryotic mRNA.
The primary advantages of using this compound include:
-
High Translational Efficiency: The Cap-1 structure is crucial for efficient recognition by the ribosome and initiation of protein synthesis, leading to higher protein yields from the translated mRNA.[1][2]
-
Reduced Immunogenicity: The 2'-O-methylation on the first nucleotide helps the mRNA evade recognition by the innate immune system, which is critical for in vivo applications such as mRNA vaccines and therapeutics.
-
Anti-Reverse Capping: The 3'-O-methylation on the 7-methylguanosine (m7G) prevents the cap analog from being incorporated in the reverse orientation by T7 RNA polymerase. This ensures that a higher percentage of the synthesized mRNA is functional.[3]
-
Simplified Workflow: As a co-transcriptional capping agent, it is added directly to the in vitro transcription reaction, streamlining the mRNA production process compared to post-transcriptional enzymatic capping.
Q2: What is the recommended ratio of this compound to GTP in an IVT reaction?
A2: For many traditional cap analogs, a higher cap analog to GTP ratio (e.g., 4:1) is used to favor cap incorporation over GTP at the 5' end. However, this often leads to a decrease in the overall yield of mRNA. For trinucleotide cap analogs like this compound, which are incorporated more efficiently by T7 RNA polymerase, it is often possible to use a lower ratio or even an equimolar concentration relative to the other NTPs without significantly compromising capping efficiency. This is because their structure allows for more stable interactions with the transcription initiation complex. Some studies suggest that for certain trinucleotide cap analogs, reducing the GTP concentration can increase the capping ratio but may decrease the total amount of capped RNA produced.[4] Therefore, the optimal ratio can be template-dependent and should be empirically determined for your specific application.
Q3: My mRNA yield is low when using this compound. What are the possible causes and solutions?
A3: Low mRNA yield is a common issue in in vitro transcription. Here are some potential causes and troubleshooting steps when using this compound:
-
Suboptimal Reagent Concentrations:
-
Magnesium (Mg2+) Concentration: The concentration of Mg2+ is critical for T7 RNA polymerase activity. The optimal concentration can vary but is often in the range of 20-30 mM. Both too low and too high concentrations can inhibit transcription.
-
NTP Concentration: Ensure that the concentration of all four NTPs is sufficient and not limiting the reaction.
-
T7 RNA Polymerase Concentration: The amount of enzyme can be a limiting factor. If you suspect this is the issue, you can try increasing the concentration of T7 RNA polymerase.
-
-
Poor DNA Template Quality: Contaminants from the plasmid purification process, such as salts or ethanol, can inhibit T7 RNA polymerase. Ensure your DNA template is of high purity.
-
Incorrect Transcription Initiation Sequence: Trinucleotide cap analogs often have a preference for a specific dinucleotide sequence at the +1 and +2 positions of the transcript. For cap analogs ending in 'pG', a 'GG' initiation sequence is typically required. Ensure your DNA template has the correct initiation sequence immediately following the T7 promoter.
-
Incubation Time and Temperature: The standard incubation temperature for T7 RNA polymerase is 37°C. While longer incubation times can increase yield, they can also lead to product degradation or the accumulation of byproducts. An incubation time of 2-4 hours is a good starting point.
Q4: I am observing unexpected transcript sizes (e.g., shorter or longer bands on a gel). What could be the reason?
A4: The presence of transcripts of unexpected sizes can be attributed to several factors:
-
Premature Termination:
-
GC-rich Templates: Long stretches of GC-rich sequences can cause the polymerase to dissociate from the DNA template prematurely. Lowering the reaction temperature to 30°C may help.
-
Limiting NTPs: If the concentration of one of the NTPs is too low, the polymerase may stall and terminate transcription.
-
-
3' Heterogeneity: T7 RNA polymerase can add one or more non-templated nucleotides to the 3' end of the transcript. This phenomenon, known as 3' heterogeneity, can result in products that are slightly longer than expected.[5] Purification methods such as HPLC can be used to isolate the desired full-length product.
-
Template-independent RNA Synthesis: In some cases, T7 RNA polymerase can exhibit RNA-dependent RNA polymerase activity, leading to the synthesis of longer, double-stranded RNA byproducts.
Q5: How can I assess the capping efficiency of my in vitro transcription reaction?
A5: Several methods can be used to determine the percentage of capped mRNA in your sample:
-
Enzymatic Methods: Treatment with a 5' exonuclease, which only degrades RNA with a free 5'-phosphate, can be used. Capped mRNA will be protected from degradation. The amount of remaining RNA can be quantified to determine the capping efficiency.
-
Chromatographic Methods: High-performance liquid chromatography (HPLC) can be used to separate capped and uncapped mRNA species, allowing for quantification of each.
-
Affinity-based Methods: Using the cap-binding protein, eIF4E, immobilized on a solid support can allow for the specific capture of capped mRNA.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low mRNA Yield | Suboptimal Mg2+ concentration. | Titrate Mg2+ concentration in the range of 20-40 mM to find the optimal concentration for your template. |
| Low T7 RNA polymerase activity. | Use a fresh aliquot of enzyme. Consider increasing the enzyme concentration in the reaction. | |
| Contaminants in the DNA template. | Re-purify the DNA template, ensuring it is free of salts, ethanol, and other inhibitors. | |
| Incorrect cap analog to GTP ratio. | While trinucleotide caps are efficiently incorporated, you can empirically test different ratios (e.g., 1:1, 2:1, 4:1 of cap:GTP) to find the optimal balance between yield and capping efficiency. | |
| Low Capping Efficiency | Incorrect transcription initiation sequence. | Ensure the first two nucleotides of your transcript are GG, as required for efficient initiation with cap analogs ending in pG. |
| Suboptimal cap analog concentration. | Titrate the concentration of this compound in your reaction. | |
| Degradation of the cap analog. | Ensure the cap analog has been stored correctly and has not undergone multiple freeze-thaw cycles. | |
| Presence of Double-Stranded RNA (dsRNA) | RNA-dependent RNA polymerase activity of T7 RNA polymerase. | Optimize reaction conditions (e.g., reduce incubation time). Purify the mRNA using methods that can remove dsRNA, such as cellulose-based chromatography. |
| 3' End Heterogeneity | Non-templated nucleotide addition by T7 RNA polymerase. | This is an inherent property of T7 RNA polymerase. If a homogenous product is required, purification by HPLC or polyacrylamide gel electrophoresis (PAGE) may be necessary. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of different cap analogs in in vitro transcription.
Table 1: Comparison of Capping Efficiencies for Different Cap Analogs
| Cap Analog | Type | Reported Capping Efficiency | Notes |
| m7GpppG | Dinucleotide | < 60% | Prone to reverse incorporation, reducing the amount of functional mRNA. |
| ARCA (Anti-Reverse Cap Analog) | Dinucleotide | 70-80% | 3'-O-methylation prevents reverse incorporation, increasing the proportion of correctly capped mRNA. |
| This compound | Trinucleotide | >90% | Efficiently incorporated to form a natural Cap-1 structure. |
| CleanCap® Reagent AG | Trinucleotide | >95% | A commercially available trinucleotide cap analog that also yields a Cap-1 structure with very high efficiency. |
| m7GpppAmpG | Trinucleotide | 90% | A similar trinucleotide cap analog that produces a Cap-1 structure. |
| m7GpppGmpG | Trinucleotide | 86% | Another trinucleotide cap analog. |
Table 2: Impact of Reaction Parameters on IVT Yield and Integrity (Example Data for a Self-Amplifying RNA)
| Parameter | Range Tested | Effect on Yield | Effect on Integrity | Optimal Condition Found |
| Mg2+ Concentration | 6 - 75 mM | Non-linear (increase then decrease) | Non-linear (increase then decrease) | 52 mM |
| IVT Reaction Time | 0.5 - 4 hours | Increase with time | Decrease with longer time | 2 hours |
| DNA Template Input | 30 - 90 ng/µL | Increase with more template | Relatively stable | 60 ng/µL |
| T7 RNA Polymerase | 2.5 - 7.5 U/µL | Increase with more enzyme | Decrease with higher concentration | 5 U/µL |
| Cap Analog Concentration | 2 - 14 mM | Relatively stable | Decrease with higher concentration | 10 mM |
Data adapted from a study optimizing self-amplifying RNA synthesis and may need to be adjusted for different templates and cap analogs.
Experimental Protocols
Detailed Protocol for Co-transcriptional Capping with this compound and T7 RNA Polymerase
This protocol provides a general framework for the in vitro transcription of mRNA with co-transcriptional capping using this compound. Optimization of reaction components, particularly the ratio of cap analog to GTP, may be necessary to balance capping efficiency and overall mRNA yield.
Materials:
-
Linearized DNA template with a T7 promoter followed by a GG initiation sequence (1 µg)
-
Nuclease-free water
-
10X T7 Transcription Buffer (400 mM Tris-HCl pH 7.9, 200 mM MgCl2, 10 mM DTT, 20 mM Spermidine)
-
ATP, CTP, UTP solution (100 mM each)
-
GTP solution (100 mM)
-
This compound solution (e.g., 40 mM)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
RNase Inhibitor (e.g., 40 U/µL)
-
DNase I (RNase-free)
-
RNA purification kit (e.g., column-based or precipitation reagents)
Procedure:
-
Reaction Setup: Assemble the following components at room temperature in a nuclease-free microcentrifuge tube. It is recommended to add the T7 RNA Polymerase last.
| Component | Volume (for a 20 µL reaction) | Final Concentration |
| Nuclease-Free Water | Up to 20 µL | - |
| 10X T7 Transcription Buffer | 2 µL | 1X |
| ATP, CTP, UTP Mix (100 mM each) | 1.5 µL | 7.5 mM each |
| GTP (100 mM) | 0.3 µL | 1.5 mM |
| This compound (40 mM) | 1.5 µL | 3 mM (2:1 ratio to GTP) |
| Linearized DNA Template (1 µg) | X µL | 50 ng/µL |
| RNase Inhibitor (40 U/µL) | 1 µL | 2 U/µL |
| T7 RNA Polymerase (50 U/µL) | 2 µL | 5 U/µL |
| Total Volume | 20 µL |
-
Incubation: Mix the components gently by pipetting. Centrifuge briefly to collect the reaction at the bottom of the tube. Incubate at 37°C for 2 to 4 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.
-
RNA Purification: Purify the synthesized mRNA using a column-based RNA purification kit or by lithium chloride precipitation to remove enzymes, unincorporated nucleotides, and the cap analog.
-
Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit). Analyze the integrity of the mRNA on a denaturing agarose or polyacrylamide gel.
Visualizations
Caption: Workflow for in vitro transcription with co-transcriptional capping.
Caption: Troubleshooting logic for low mRNA yield in IVT.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hzymesbiotech.com [hzymesbiotech.com]
- 4. Cap analogs with a hydrophobic photocleavable tag enable facile purification of fully capped mRNA with various cap structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3′ end additions by T7 RNA polymerase are RNA self-templated, distributive and diverse in character—RNA-Seq analyses - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for Translational Supremacy: 3'Ome-m7GpppAmpG vs. ARCA Cap Analogs
For researchers, scientists, and drug development professionals navigating the landscape of mRNA therapeutics and in vitro protein production, the choice of a 5' cap analog is a critical determinant of translational efficiency. This guide provides an objective comparison of two prominent cap analogs: the trinucleotide 3'Ome-m7GpppAmpG and the widely used Anti-Reverse Cap Analog (ARCA). By examining their structural differences, impact on translation, and the underlying experimental data, this document aims to equip scientists with the information needed to select the optimal capping strategy for their research and development endeavors.
The 5' cap structure is indispensable for the stability and efficient translation of eukaryotic mRNA. In the realm of synthetic mRNA, cap analogs are employed during in vitro transcription (IVT) to mimic this natural modification. The evolution of cap analogs has led to significant improvements in protein expression, with newer generations addressing the limitations of their predecessors.
The Contenders: A Structural Overview
ARCA (Anti-Reverse Cap Analog) , a dinucleotide cap analog, represented a significant advancement by preventing the incorrect, reverse orientation incorporation of the cap during transcription, a common issue with earlier cap analogs like m7GpppG.[1][] This is achieved by a methyl group on the 3'-hydroxyl of the 7-methylguanosine, ensuring that RNA polymerase can only initiate transcription from the correct guanosine.[3] This modification leads to a higher proportion of translationally active mRNA.[1][]
This compound is a trinucleotide cap analog that builds upon the principles of ARCA while offering further enhancements. As a trinucleotide, it is incorporated as a single unit at the beginning of the transcript, which can lead to higher capping efficiencies. The "3'Ome" designation indicates the same 3'-O-methyl modification found in ARCA to prevent reverse incorporation. The subsequent "AmpG" provides the first two transcribed nucleotides, which can influence the efficiency of transcription and translation initiation.
At a Glance: Key Differences
| Feature | This compound | ARCA (3´-O-Me-m7G(5')ppp(5')G) |
| Type | Trinucleotide Cap Analog | Dinucleotide Cap Analog |
| Structure | m7(3'OMeG)(5')ppp(5')(2'OMeA)pG | 3´-O-Me-m7G(5')ppp(5')G |
| Incorporation | Co-transcriptional as a single unit | Co-transcriptional |
| Reverse Incorporation | Prevented by 3'-O-methyl group | Prevented by 3'-O-methyl group |
| Cap Structure Formed | Typically Cap 1 | Typically Cap 0 |
Performance Showdown: Translation Efficiency
Direct quantitative comparisons in peer-reviewed literature between the specific this compound analog and ARCA are emerging. However, studies on closely related novel trinucleotide cap analogs provide compelling evidence of their superior performance.
A study comparing a novel Locked Nucleic Acid (LNA)-substituted trinucleotide cap analog with ARCA and a standard trinucleotide cap analog demonstrated a significant enhancement in translation efficiency. The data revealed that mRNA transcripts capped with the LNA-substituted trinucleotide exhibited a 5-fold higher expression of Green Fluorescent Protein (GFP) in a dendritic cell line compared to both ARCA and the standard trinucleotide cap. While not the exact this compound molecule, this highlights the potential of modified trinucleotide caps to dramatically improve protein yields.
| Cap Analog | Relative Translation Efficiency (GFP Expression) | Capping Efficiency |
| LNA-substituted Trinucleotide Cap | 5-fold higher than ARCA and GAG | 53% |
| Standard Trinucleotide Cap (GAG) | - | 95% |
| ARCA | - | 83% |
Data sourced from a study on a novel LNA-substituted trinucleotide cap analog. The lower capping efficiency of the LNA-substituted analog was attributed to the LNA modification itself.
The enhanced translational efficiency of trinucleotide cap analogs like this compound can be attributed to several factors. Their structure more closely mimics the natural Cap 1 structure found in eukaryotes, which can lead to more efficient recognition by the translation initiation factor eIF4E. Furthermore, the co-transcriptional incorporation of the first two nucleotides can streamline the initiation process.
Visualizing the Mechanisms
To better understand the structural differences and their implications, the following diagrams illustrate the cap analogs and the process of cap-dependent translation.
References
A Comparative Guide to mRNA Capping: 3'Ome-m7GpppAmpG vs. Enzymatic Methods
In the rapidly advancing field of mRNA therapeutics and research, the 5' cap structure of in vitro transcribed (IVT) mRNA is a critical determinant of its stability, translational efficiency, and immunogenicity. For researchers, scientists, and drug development professionals, selecting the optimal capping strategy is a crucial step in the production of high-quality synthetic mRNA. This guide provides an objective comparison between co-transcriptional capping using the trinucleotide cap analog 3'Ome-m7GpppAmpG and traditional post-transcriptional enzymatic capping methods, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison
The choice between co-transcriptional capping with this compound and post-transcriptional enzymatic capping involves a trade-off between workflow simplicity, capping efficiency, and final mRNA yield. The following table summarizes key performance metrics for each method.
| Feature | This compound (Co-transcriptional) | Enzymatic Capping (Post-transcriptional) |
| Method Type | Single-step in vitro transcription (IVT) | Multi-step process following IVT[1][][3] |
| Capping Efficiency | >95%[][4] | Nearly 100% |
| mRNA Yield | Generally lower due to competition between the cap analog and GTP during transcription. | Higher initial IVT yield, though some loss may occur during subsequent purification steps. |
| Cap Structure | Primarily Cap-1 (m7GpppNmpN) | Initially Cap-0 (m7GpppN), which can be converted to Cap-1 with an additional enzyme (2'-O-methyltransferase). |
| Workflow Complexity | Simple, one-pot reaction. | More complex, involving additional enzymatic reactions and purification steps. |
| Potential for Immunogenicity | Lower, as the Cap-1 structure is typical of mature human mRNA and helps the mRNA evade the innate immune system. | Potentially higher if only a Cap-0 structure is generated. Conversion to Cap-1 is recommended for in vivo applications to reduce immunogenicity. |
| Scalability | Well-suited for rapid screening of multiple mRNA constructs and smaller-scale applications. | Often recommended for large-scale and GMP (Good Manufacturing Practice) production of a single mRNA. |
| Cost | Can be more cost-effective for smaller-scale synthesis due to a simpler workflow. | May be more cost-effective at a very large scale, although it requires additional enzymes and purification steps. |
Experimental Workflows
The methodologies for incorporating the 5' cap differ significantly between the two approaches. Below are diagrams illustrating the typical experimental workflows for both this compound co-transcriptional capping and post-transcriptional enzymatic capping.
Detailed Experimental Protocols
In Vitro Transcription and Co-transcriptional Capping with this compound
This protocol describes the synthesis of a capped and polyadenylated mRNA in a single reaction using a trinucleotide cap analog.
1. DNA Template Preparation:
-
A linearized plasmid DNA or a PCR product containing a T7 promoter followed by the desired gene sequence and a poly(T) tract (for encoding a poly(A) tail) is required. For CleanCap® reagents like this compound, the sequence immediately downstream of the T7 promoter should be AG.
2. In Vitro Transcription Reaction Setup:
-
Assemble the following components at room temperature in a nuclease-free tube. It is crucial to use RNase-free reagents and techniques throughout the procedure.
-
Nuclease-free water
-
Transcription Buffer (e.g., 10X)
-
NTPs (ATP, CTP, UTP at a final concentration of 5mM each)
-
GTP
-
This compound (or similar trinucleotide cap analog) in a 4:1 ratio to GTP.
-
Linearized DNA template (0.5-1 µg)
-
RNase Inhibitor
-
T7 RNA Polymerase Mix
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
3. DNase I Treatment:
-
To remove the DNA template, add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.
4. RNA Purification:
-
Purify the synthesized mRNA using a spin column-based RNA purification kit or by lithium chloride precipitation to remove enzymes, unincorporated nucleotides, and buffer components.
5. Quality Control:
-
Assess the integrity and size of the mRNA using denaturing agarose gel electrophoresis.
-
Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorescence-based assay (e.g., Qubit).
Post-transcriptional Enzymatic Capping
This protocol outlines the synthesis of uncapped mRNA followed by two enzymatic steps to add a Cap-1 structure.
1. In Vitro Transcription of Uncapped mRNA:
-
Set up an in vitro transcription reaction as described above, but without the cap analog and with a higher concentration of GTP.
-
Following a 2-4 hour incubation at 37°C, treat with DNase I to remove the DNA template.
-
Purify the uncapped mRNA.
2. Enzymatic Capping (Cap-0 formation):
-
In a new nuclease-free tube, combine the following:
-
Purified uncapped mRNA (up to 10 µg)
-
Nuclease-free water
-
Capping Buffer (e.g., 10X)
-
GTP
-
S-adenosylmethionine (SAM)
-
Vaccinia Capping Enzyme or Faustovirus Capping Enzyme
-
-
Incubate at 37°C for 30-60 minutes.
3. 2'-O-Methylation (Cap-1 formation):
-
To the same reaction, add mRNA Cap 2'-O-Methyltransferase.
-
Incubate for an additional 30-60 minutes at 37°C. This step can sometimes be combined with the capping reaction in a one-pot format.
4. RNA Purification:
-
Purify the now Cap-1 mRNA using a spin column kit or LiCl precipitation to remove the capping enzymes and other reaction components.
5. Quality Control:
-
Perform the same quality control measures as for the co-transcriptionally capped mRNA.
Assessing Capping and Translation Efficiency
To evaluate the success of the chosen capping method, several downstream experiments can be performed.
Luciferase Reporter Assay for Translation Efficiency
A common method to assess the translational activity of the synthesized mRNA is through a luciferase reporter assay.
Protocol Outline:
-
Cell Culture and Transfection: Plate mammalian cells (e.g., HeLa or HEK293) and grow to 60-90% confluency. Transfect the cells with the in vitro transcribed luciferase mRNA (e.g., Firefly or Gaussia luciferase) using a suitable transfection reagent.
-
Cell Lysis: After a specified incubation period (e.g., 16-24 hours), lyse the cells to release the translated luciferase protein.
-
Luminescence Measurement: Add the appropriate luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. The light output is directly proportional to the amount of active luciferase protein.
-
Normalization: To control for transfection efficiency, a co-transfected control reporter (e.g., Renilla luciferase) can be used. The ratio of the experimental luciferase activity to the control luciferase activity provides a normalized measure of translation efficiency.
Flow Cytometry for Transfection and Protein Expression Analysis
Flow cytometry can provide quantitative data on both the efficiency of mRNA delivery into cells and the level of protein expression at a single-cell level.
Protocol Outline:
-
mRNA Labeling (Optional): For tracking mRNA uptake, the mRNA can be fluorescently labeled (e.g., with Cy3).
-
Transfection: Transfect cells with either fluorescently labeled mRNA or mRNA encoding a fluorescent protein (e.g., GFP).
-
Cell Preparation: After incubation, harvest the cells and prepare a single-cell suspension.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer.
-
If using fluorescently labeled mRNA, the percentage of fluorescent cells indicates the transfection efficiency.
-
If using mRNA encoding a fluorescent protein, the percentage of cells expressing the protein and the mean fluorescence intensity provide measures of successful protein production.
-
Conclusion
The choice between co-transcriptional capping with this compound and post-transcriptional enzymatic capping is application-dependent.
-
This compound (and similar trinucleotide analogs) offers a streamlined, efficient, one-pot reaction that directly yields a Cap-1 structure, making it ideal for high-throughput screening, rapid production of multiple mRNA constructs, and applications where workflow simplicity is paramount.
-
Enzymatic capping provides near-perfect capping efficiency and is often the method of choice for large-scale and GMP-grade manufacturing where maximizing the purity and homogeneity of the final product is the primary concern, despite the more complex workflow.
For many research and preclinical development applications, the high efficiency and simplified workflow of co-transcriptional capping with advanced trinucleotide analogs like this compound present a compelling advantage. However, for large-scale therapeutic production, the robustness and established protocols of enzymatic capping remain a gold standard. Careful consideration of the experimental goals, scale of production, and available resources will guide the optimal choice for synthesizing high-quality capped mRNA.
References
A Comparative Analysis of eIF4E Binding Affinity: 3'Ome-m7GpppAmpG vs. m7GpppG
For researchers, scientists, and drug development professionals, understanding the nuances of mRNA cap-binding is crucial for the advancement of novel therapeutics. This guide provides a direct comparison of the binding affinity of two key cap analogs, 3'Ome-m7GpppAmpG and m7GpppG, to the eukaryotic initiation factor 4E (eIF4E).
The initiation of protein synthesis in eukaryotes is a tightly regulated process, critically dependent on the recognition of the 5' cap structure of messenger RNA (mRNA) by eIF4E. The affinity of this interaction is a key determinant of translation efficiency. Modified cap analogs are instrumental in research and therapeutic development, particularly in the context of mRNA-based vaccines and therapies, for their potential to enhance protein expression and stability.
Quantitative Comparison of eIF4E Binding Affinity
The binding affinity of cap analogs to eIF4E is typically quantified by the dissociation constant (Kd), where a lower Kd value indicates a stronger binding affinity. Based on available experimental data, this compound demonstrates a significantly higher affinity for eIF4E compared to the canonical m7GpppG cap analog.
| Cap Analog | Dissociation Constant (Kd) |
| m7GpppG | 561 nM[1][2][3] |
| This compound | 45.6 nM |
Note: The Kd value for this compound is based on data for the closely related m7GpppAmpG analog. The 3'-O-methylation is a modification that typically enhances nuclease resistance and does not negatively impact eIF4E binding.
This enhanced affinity suggests that mRNAs capped with this compound are more efficiently recognized by the translational machinery, potentially leading to higher levels of protein expression.
The Significance of Enhanced eIF4E Binding
The stronger interaction between this compound and eIF4E has several important implications for researchers and drug developers:
-
Increased Translation Efficiency: A higher binding affinity can lead to more robust recruitment of the translational machinery and, consequently, increased protein yield from an mRNA template.
-
Competitive Inhibition: In experimental settings, cap analogs with higher affinity can serve as more potent competitive inhibitors of cap-dependent translation, a valuable tool for studying translational control mechanisms.
-
Therapeutic Potential: For mRNA-based therapeutics, a higher affinity cap analog can translate to lower required doses and improved therapeutic outcomes.
Experimental Protocols: Determining Binding Affinity via Fluorescence Quenching
The binding affinity of cap analogs to eIF4E is commonly determined using intrinsic tryptophan fluorescence quenching assays. This method relies on the principle that the binding of a ligand (the cap analog) to a protein (eIF4E) can alter the local environment of tryptophan residues within the protein, leading to a change in their fluorescence properties.
Principle: eIF4E contains conserved tryptophan residues in its cap-binding pocket. Upon binding of a cap analog, these residues are shielded from the aqueous environment, resulting in a quenching of their intrinsic fluorescence. The magnitude of this quenching is dependent on the concentration of the cap analog and can be used to calculate the dissociation constant (Kd).
Materials:
-
Purified recombinant eIF4E protein
-
Cap analogs (this compound and m7GpppG)
-
Fluorescence spectrophotometer
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA)
-
Quartz cuvettes
Procedure:
-
Preparation: A solution of purified eIF4E is prepared in the assay buffer at a fixed concentration (e.g., 100-300 nM).
-
Titration: The cap analog is incrementally added to the eIF4E solution from a concentrated stock.
-
Fluorescence Measurement: After each addition of the cap analog and a brief incubation period to reach equilibrium, the tryptophan fluorescence is measured. The excitation wavelength is typically set to 280 nm, and the emission is monitored at around 330-350 nm.
-
Data Analysis: The change in fluorescence intensity is plotted against the concentration of the cap analog. The resulting binding curve is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
Signaling Pathway Context: Cap-Dependent Translation Initiation
The binding of eIF4E to the mRNA cap is the rate-limiting step in cap-dependent translation initiation. This event nucleates the assembly of the eIF4F complex, which also includes the helicase eIF4A and the scaffolding protein eIF4G. The assembled eIF4F complex then recruits the 40S ribosomal subunit to the mRNA, which subsequently scans for the start codon to begin protein synthesis.
References
- 1. Cap-proximal nucleotides via differential eIF4E binding and alternative promoter usage mediate translational response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cap-proximal nucleotides via differential eIF4E binding and alternative promoter usage mediate translational response to energy stress | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Performance of 3'Ome-m7GpppAmpG Capped mRNA
For Researchers, Scientists, and Drug Development Professionals
The 5' cap structure is a critical determinant of mRNA stability and translational efficiency, profoundly impacting the in vivo performance of mRNA-based therapeutics and vaccines. This guide provides an objective comparison of the in vivo performance of mRNA capped with 3'Ome-m7GpppAmpG, a trinucleotide cap analog, against other common cap structures. The data presented is derived from preclinical studies and is intended to assist researchers in selecting the optimal capping strategy for their applications.
Data Presentation: In Vivo Luciferase Expression
The following table summarizes the quantitative data from a comparative study evaluating the in vivo expression of Firefly luciferase (FLuc) mRNA capped with different analogs. The mRNA was encapsulated in lipid nanoparticles (LNPs) and administered to mice.
| Cap Analog | Cap Structure | Peak Expression Time (post-injection) | Relative Luminescence (Integrated Signal) | Key Characteristics |
| ARCA | Cap0 | 3-6 hours | Lower | Dinucleotide cap analog. |
| CleanCap® Reagent AG | Cap1 | 6 hours | Higher than ARCA | Trinucleotide cap analog, generates a natural Cap1 structure. |
| This compound (CleanCap® Reagent AG (3' OMe)) | Cap1 | 6 hours | Highest | Trinucleotide cap analog with 3'-O-methylation on the m7G, resulting in the quickest, highest, and most sustained expression.[1] |
Experimental Protocols
The methodologies outlined below are based on a study comparing the in vivo performance of FLuc mRNA with different cap structures.[1]
mRNA Synthesis
-
Template: A linearized plasmid DNA template encoding Firefly luciferase was used for in vitro transcription (IVT).
-
IVT Reaction: mRNA was synthesized using a T7 RNA polymerase-based IVT reaction.
-
Capping: Capping was performed co-transcriptionally through the inclusion of one of the following cap analogs in the IVT reaction:
-
Anti-Reverse Cap Analog (ARCA) to produce a Cap0 structure.
-
CleanCap® Reagent AG to produce a Cap1 structure.
-
CleanCap® Reagent AG (3' OMe), also known as this compound, to produce a Cap1 structure.
-
-
Purification: The synthesized mRNA was purified to remove reaction components, including unincorporated nucleotides, enzymes, and the DNA template.
LNP Formulation
-
Method: The purified mRNA was encapsulated in lipid nanoparticles (LNPs). The specific lipid composition and formulation process are proprietary to the study's authors but generally involve the rapid mixing of a lipid-in-ethanol solution with an aqueous mRNA solution.
-
Quality Control: The resulting LNP-mRNA formulations were characterized for particle size, polydispersity, and mRNA encapsulation efficiency.
In Vivo Mouse Study
-
Animal Model: The study utilized a mouse model (strain not specified in the reference).
-
Administration: Each cohort of mice (n=5) received a single dose of the respective LNP-encapsulated FLuc mRNA via a specified route of administration (e.g., intravenous).
-
Bioluminescence Imaging: At various time points post-injection (e.g., 3, 6, 9, 12, and 24 hours), mice were anesthetized and injected with a luciferin substrate. Whole-body bioluminescence was then measured using an in vivo imaging system (IVIS).
-
Data Analysis: The luminescent signal (photons/second) was quantified for each mouse at each time point. The integrated luminescent signal across all time points was calculated to compare the overall expression levels between the different cap analogs. Statistical analysis, such as a two-tailed student's t-test, was used to determine the significance of the observed differences.[1]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing the in vivo performance of different mRNA cap analogs.
Innate Immune Sensing of Synthetic mRNA
Caption: Innate immune pathways activated by synthetic mRNA impurities.
References
Head-to-Head Comparison: Trinucleotide vs. Dinucleotide Cap Analogs for mRNA Synthesis
For researchers, scientists, and drug development professionals, the choice of a 5' cap analog is a critical decision in the synthesis of messenger RNA (mRNA). This modification is paramount for ensuring the stability, translational efficiency, and immune-evasive properties of synthetic mRNA. This guide provides an objective, data-driven comparison of trinucleotide and dinucleotide cap analogs, offering insights into their performance and supported by detailed experimental protocols.
The two leading methods for co-transcriptional capping of in vitro transcribed (IVT) mRNA involve the use of either dinucleotide cap analogs, such as the Anti-Reverse Cap Analog (ARCA), or trinucleotide cap analogs, exemplified by CleanCap® reagents. While both aim to mimic the natural 5' cap structure of eukaryotic mRNA, their chemical composition and mechanism of incorporation lead to significant differences in the quality and performance of the final mRNA product.
Data Presentation: A Quantitative Comparison
The performance of trinucleotide and dinucleotide cap analogs can be quantitatively assessed across several key metrics: capping efficiency, mRNA yield, and translational efficiency. The following tables summarize the available data from various studies.
| Parameter | Dinucleotide Cap Analog (ARCA) | Trinucleotide Cap Analog (CleanCap®) | References |
| Capping Efficiency | 50-80% | >95% | [1][2][3] |
| Resulting Cap Structure | Cap-0 | Cap-1 | [1][4] |
| mRNA Yield | Lower | Higher | |
| Translational Efficiency | Baseline | Superior to ARCA |
Table 1: Performance Metrics of Dinucleotide vs. Trinucleotide Cap Analogs. This table provides a summary of the key performance indicators for ARCA and CleanCap® analogs.
| Feature | Dinucleotide Cap Analog (ARCA) | Trinucleotide Cap Analog (CleanCap®) | References |
| Mechanism | Co-transcriptional incorporation of a dinucleotide. Prone to competition with GTP. | Co-transcriptional incorporation of a trinucleotide. Less competition with GTP. | |
| Immune Response | Higher potential for innate immune recognition due to Cap-0 structure. | Lower immunogenicity due to the formation of a more natural Cap-1 structure. | |
| Workflow Complexity | Single-step IVT reaction. | Single-step IVT reaction. |
Table 2: Mechanistic and Functional Comparison. This table outlines the fundamental differences in the mechanism of action and the resulting biological properties of mRNAs synthesized with each type of cap analog.
Experimental Protocols
To provide a practical framework for researchers, detailed methodologies for key comparative experiments are outlined below.
Protocol 1: Co-transcriptional Capping of mRNA
Objective: To synthesize capped mRNA using either a dinucleotide (ARCA) or a trinucleotide (CleanCap®) analog.
A. Using Dinucleotide Cap Analog (ARCA):
This protocol is adapted for use with a standard T7 RNA Polymerase in vitro transcription kit.
-
Reaction Setup: In a nuclease-free tube at room temperature, assemble the following components in the specified order:
-
Nuclease-free water: to a final volume of 20 µL
-
10x Transcription Buffer: 2 µL
-
ATP, CTP, UTP (100 mM each): 2 µL of each
-
GTP (20 mM): 1 µL
-
ARCA (40 mM): 4 µL
-
Linearized DNA template (0.5-1.0 µg): X µL
-
T7 RNA Polymerase Mix: 2 µL
-
-
Incubation: Mix the components thoroughly by gentle pipetting and incubate at 37°C for 2 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purification: Purify the mRNA using a suitable RNA cleanup kit or via lithium chloride precipitation.
B. Using Trinucleotide Cap Analog (CleanCap® AG):
This protocol is designed for use with a T7 RNA Polymerase in vitro transcription kit and requires a specific promoter sequence.
-
Template Requirement: The DNA template must contain a T7 promoter followed by an AG initiation sequence.
-
Reaction Setup: In a nuclease-free tube at room temperature, assemble the following components:
-
Nuclease-free water: to a final volume of 40 µL
-
10x Transcription Buffer: 4 µL
-
ATP, CTP, UTP, GTP (50 mM each): 4 µL of each
-
CleanCap® AG (10 mM): 8 µL
-
Linearized DNA template (1.0-2.0 µg): X µL
-
T7 RNA Polymerase Mix: 4 µL
-
-
Incubation: Mix gently and incubate at 37°C for 2 hours.
-
DNase Treatment: Add 2 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purification: Purify the synthesized mRNA.
Protocol 2: In Vitro Translation Assay
Objective: To compare the protein expression levels from mRNAs capped with dinucleotide and trinucleotide analogs.
-
Reaction Setup: Use a commercial in vitro translation kit (e.g., rabbit reticulocyte lysate or wheat germ extract-based). In a nuclease-free tube on ice, combine:
-
Nuclease-free water: to a final volume of 25 µL
-
Reaction Mix (containing amino acids, energy source, etc.): as per manufacturer's instructions
-
Cell Lysate: as per manufacturer's instructions
-
Capped mRNA (ARCA or CleanCap®): 1 µg
-
-
Incubation: Incubate the reaction at 30°C for 90 minutes to 5 hours, depending on the system and the protein being expressed.
-
Analysis: Quantify the expressed protein. If a reporter protein like luciferase or GFP is used, measure the luminescence or fluorescence, respectively. For other proteins, Western blotting or ELISA can be employed.
Protocol 3: Immunogenicity Assessment
Objective: To measure the innate immune response triggered by in vitro transcribed mRNA.
A. Cytokine Measurement by ELISA:
-
Cell Culture: Plate human peripheral blood mononuclear cells (PBMCs) or a suitable immune cell line (e.g., THP-1) in a 96-well plate.
-
Transfection: Transfect the cells with mRNA capped with either ARCA or CleanCap® using a suitable transfection reagent. Include a mock transfection control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an ELISA for key pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-β according to the manufacturer's protocol.
B. Innate Immune Gene Expression by qPCR:
-
Cell Treatment and RNA Extraction: Treat immune cells with the different capped mRNAs as described above. After a suitable incubation period (e.g., 6-24 hours), lyse the cells and extract total RNA.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers for key innate immune genes (e.g., RIG-I, MDA5, TLR7, IFNB1, CXCL10).
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene and calculate the fold change in expression relative to the mock-treated cells.
Mandatory Visualizations
To further clarify the concepts and workflows discussed, the following diagrams are provided.
Caption: Comparative workflow of mRNA synthesis using dinucleotide vs. trinucleotide cap analogs.
Caption: Innate immune recognition of synthetic mRNA and the role of the cap structure.
Conclusion
The selection of a 5' cap analog has profound implications for the quality and efficacy of synthetic mRNA. While dinucleotide analogs like ARCA offer a straightforward method for co-transcriptional capping, they result in a less natural Cap-0 structure, lower capping efficiencies, and potentially higher immunogenicity. In contrast, trinucleotide cap analogs such as CleanCap® provide a more efficient and robust solution, yielding a higher percentage of correctly capped mRNA with the desired Cap-1 structure. This leads to enhanced translational efficiency and a reduced innate immune response, making them a superior choice for therapeutic and vaccine development applications. Researchers should weigh the trade-offs between cost, workflow simplicity, and the desired performance characteristics of the final mRNA product when making their selection.
References
Benchmarking 3'Ome-m7GpppAmpG: A Comparative Guide to Cap 1 Analogs
For Researchers, Scientists, and Drug Development Professionals
The 5' cap structure is a critical determinant of mRNA stability and translational efficiency, making the selection of an appropriate cap analog a pivotal decision in the development of mRNA-based therapeutics and vaccines. Among the various synthetic cap analogs, Cap 1 structures are considered the gold standard for therapeutic applications due to their ability to mimic endogenous mRNA, thereby enhancing protein expression and reducing immunogenicity.[] This guide provides a comprehensive benchmark of 3'Ome-m7GpppAmpG, a trinucleotide Cap 1 analog, against other commercially available and novel Cap 1 analogs. The data presented herein is collated from various studies to facilitate an objective comparison of their performance in key biochemical assays.
Quantitative Performance Comparison
The efficacy of a cap analog is primarily assessed by its capping efficiency during in vitro transcription (IVT), its ability to promote efficient translation of the mRNA transcript, its resistance to nuclease degradation, and its binding affinity to the cap-binding protein eIF4E. The following tables summarize the performance of this compound and other representative Cap 1 analogs based on these critical parameters.
| Cap Analog | Type | Capping Efficiency (%) | Relative Translation Efficiency (vs. m7GpppG) | Reference |
| This compound | Trinucleotide, Cap 1 | Reported to have significant translational efficiency; specific % not available in collated data. | Stated as having "significant translational efficiency".[2] | [2] |
| m7GpppAmpG | Trinucleotide, Cap 1 | ~90% | Not specified, but enhances mRNA stability and translation.[2] | [2] |
| CleanCap® AG | Trinucleotide, Cap 1 | >90-95% | Significantly higher than ARCA (Cap 0). | |
| CleanCap® AG (3' OMe) | Trinucleotide, Cap 1 | >95% | Highest in vivo expression compared to ARCA and CleanCap® AG. | |
| LNA-modified Trinucleotide | Trinucleotide, Cap 1 | 53% | 5-fold higher than GAG trinucleotide or ARCA in dendritic cells. | |
| ARCA (m2 7,3'-OGpppG) | Dinucleotide, Cap 0 | ~70-80% | ~2-fold higher than m7GpppG. | |
| m7GpppG | Dinucleotide, Cap 0 | <60% | 1.0 (Reference) |
Table 1: Capping Efficiency and Translational Performance of Various Cap Analogs. Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
| Cap Analog | Modification | Nuclease Resistance (Half-life) | eIF4E Binding Affinity (Kd) | Reference |
| This compound | 3'-O-methylation on m7G | Not explicitly quantified in collated data. | Not explicitly quantified in collated data. | |
| Phosphorothioate Analogs (e.g., β-S-ARCA D1) | Phosphorothioate substitution | Significantly enhanced stability and elongated cellular half-lives. | Not specified, but show augmented protein expression. | |
| m7GpppAmpG | Standard Trinucleotide | Enhances mRNA stability. | 45.6 nM | |
| m7GpppG | Standard Dinucleotide | Standard stability. | 561 nM (for m7GpppG oligo) |
Table 2: Nuclease Stability and eIF4E Binding Affinity. Data for this compound on these parameters were not available in the reviewed literature, highlighting a gap in publicly accessible comparative data.
Experimental Protocols
To ensure reproducibility and facilitate independent verification, detailed methodologies for the key benchmarking experiments are provided below.
In Vitro Transcription (IVT) with Co-transcriptional Capping
This protocol describes the synthesis of capped mRNA using a cap analog during the IVT reaction.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 100 mM MgCl2, 10 mM DTT, 20 mM spermidine)
-
Ribonucleotide solution (ATP, CTP, UTP at 5 mM each)
-
GTP solution (4 mM)
-
Cap Analog solution (e.g., this compound, 10 mM)
-
Pyrophosphatase
-
RNase Inhibitor
-
DNase I
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice and maintain them on ice during reaction setup.
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
2 µL of ATP, CTP, UTP mix
-
1.6 µL of 4 mM GTP
-
4 µL of 10 mM Cap Analog (for a 2.5-fold excess over GTP)
-
1 µg of linearized DNA template
-
1 µL of Pyrophosphatase
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
To remove the DNA template, add 1 µL of DNase I and incubate for an additional 30 minutes at 37°C.
-
Purify the mRNA using a suitable method, such as LiCl precipitation or a column-based purification kit.
-
Quantify the mRNA concentration using a spectrophotometer and assess its integrity via denaturing agarose gel electrophoresis.
In Vitro Translation Assay using Rabbit Reticulocyte Lysate
This assay measures the translational efficiency of the synthesized capped mRNA.
Materials:
-
Rabbit Reticulocyte Lysate (RRL) system (nuclease-treated)
-
Synthesized capped mRNA
-
Amino acid mixture (minus methionine)
-
[35S]-methionine
-
Nuclease-free water
Procedure:
-
Thaw the RRL on ice.
-
For a standard 10 µL reaction, combine the following in a microfuge tube on ice:
-
5 µL of RRL
-
1 µL of amino acid mixture (minus methionine)
-
0.5 µL of [35S]-methionine
-
1 µL of capped mRNA (e.g., 50 ng)
-
Nuclease-free water to a final volume of 10 µL
-
-
Incubate the reaction at 30°C for 60-90 minutes.
-
Stop the reaction by placing the tube on ice.
-
Analyze the translation products by SDS-PAGE and autoradiography to visualize the synthesized protein. The intensity of the protein band corresponds to the translational efficiency.
Nuclease Resistance Assay
This assay determines the stability of the capped mRNA in the presence of nucleases, typically by measuring its half-life.
Materials:
-
Synthesized capped mRNA
-
Cell extract or a specific nuclease (e.g., RNase A)
-
Reaction buffer
-
RNA purification kit
-
Quantitative RT-PCR (qRT-PCR) reagents and instrument
Procedure:
-
Incubate a defined amount of capped mRNA with the cell extract or nuclease in the reaction buffer at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and immediately stop the nuclease activity (e.g., by adding a strong denaturant or using a purification kit).
-
Purify the remaining mRNA from each time point.
-
Quantify the amount of remaining mRNA at each time point using qRT-PCR.
-
Calculate the mRNA half-life by plotting the percentage of remaining mRNA against time and fitting the data to an exponential decay curve.
Determination of Capping Efficiency by HPLC
This method provides a quantitative measure of the percentage of mRNA molecules that are successfully capped.
Materials:
-
Synthesized capped mRNA
-
Nuclease P1
-
Ammonium acetate buffer
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
Procedure:
-
Digest the purified mRNA sample with Nuclease P1 to break it down into individual mononucleotides and the cap dinucleotide (m7GpppN).
-
Separate the digestion products using reverse-phase HPLC.
-
Monitor the elution profile at 260 nm. The capped and uncapped species will have distinct retention times.
-
Quantify the peak areas corresponding to the capped (m7GpppN) and uncapped (pppN) 5' ends.
-
Calculate the capping efficiency as: (Area of capped peak / (Area of capped peak + Area of uncapped peak)) * 100%.
Visualizing the Mechanism: Signaling Pathways and Workflows
To provide a clearer understanding of the underlying biological processes and experimental setups, the following diagrams have been generated using Graphviz.
Caption: Cap-dependent translation initiation pathway.
References
The Economic Advantage of 3'Ome-m7GpppAmpG in Large-Scale mRNA Production: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a 5' cap analog is a critical determinant of therapeutic mRNA efficacy and manufacturing feasibility. This guide provides a comprehensive cost-benefit analysis of 3'Ome-m7GpppAmpG, a novel cap analog, comparing its performance against established alternatives such as traditional cap analogs (e.g., ARCA) and enzymatic capping methods. The data presented herein demonstrates the potential for significant cost savings and improved protein expression, positioning this compound as a superior choice for large-scale mRNA production.
The 5' cap structure is indispensable for the stability, translation, and immunogenicity of messenger RNA (mRNA).[1] In the context of large-scale manufacturing of mRNA-based therapeutics and vaccines, the capping strategy directly impacts production costs, timelines, and the ultimate potency of the final product. This compound, a trinucleotide cap analog, has emerged as a highly efficient co-transcriptional capping agent that offers substantial advantages over previous methods.[2][3]
Performance Comparison: this compound vs. Alternatives
The primary alternatives to this compound are Anti-Reverse Cap Analogs (ARCA) and post-transcriptional enzymatic capping. While both methods have been widely used, they present notable limitations in the context of large-scale production.
Capping Efficiency and Protein Expression:
This compound, commercially available as CleanCap® Reagent AG (3' OMe), demonstrates significantly higher capping efficiency, often exceeding 95%, when compared to ARCA, which typically achieves 50-80% capping efficiency.[4][5] This high efficiency translates directly to a greater proportion of functional, capped mRNA molecules in the final product.
In vivo studies have shown that mRNA capped with this compound leads to substantially higher and more sustained protein expression compared to ARCA-capped mRNA. One study demonstrated that luciferase mRNA capped with a this compound analog resulted in significantly higher luminescence over time in mice compared to mRNA capped with ARCA. This enhanced translational efficiency is a key factor in improving the therapeutic potency of the mRNA drug product.
Cost-Benefit Analysis:
The streamlined, one-pot reaction of co-transcriptional capping with this compound offers significant cost and time savings compared to the multi-step enzymatic capping process. A comparative analysis estimates that for the production of 1 gram of GMP-grade mRNA, using a CleanCap® technology can be approximately 30% less expensive than enzymatic capping and 20% less expensive than using ARCA. These savings are attributed to reduced labor costs, fewer required reagents, and simplified purification processes.
Quantitative Data Summary
The following tables summarize the key performance and cost metrics of this compound compared to ARCA and enzymatic capping methods.
| Parameter | This compound (CleanCap® AG (3' OMe)) | ARCA | Enzymatic Capping | Reference |
| Capping Method | Co-transcriptional | Co-transcriptional | Post-transcriptional | |
| Capping Efficiency | >95% | 50-80% | Nearly 100% | |
| Cap Structure | Cap 1 | Cap 0 | Cap 0 or Cap 1 | |
| Protein Expression | High and sustained | Moderate | High | |
| Process Complexity | Single step (in vitro transcription) | Single step (in vitro transcription) | Multi-step (IVT, purification, capping reaction, purification) | |
| Immunogenicity | Low (mimics natural Cap 1 structure) | Higher potential for uncapped species | Low (if complete capping is achieved) |
| Cost Parameter (per 1g GMP mRNA) | CleanCap® Technology | ARCA | Enzymatic Capping | Reference |
| Estimated Total Manufacturing Cost | ~$215,000 | ~$415,000 | ~$442,000 | |
| Estimated Reagent Cost | ~$215 | ~$221 | ~$248 | |
| Estimated Labor Cost | ~70-75% lower than alternatives | High | High |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and validate these findings.
Protocol 1: Co-transcriptional Capping of mRNA using this compound (CleanCap® Reagent AG (3' OMe))
This protocol describes the synthesis of capped mRNA in a single in vitro transcription (IVT) reaction.
Materials:
-
Linearized DNA template with a T7 promoter followed by an AG initiation sequence
-
CleanCap® Reagent AG (3' OMe)
-
HiScribe™ T7 High Yield RNA Synthesis Kit (or similar)
-
NTPs (ATP, CTP, GTP, UTP)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Thaw all reagents at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.
-
Assemble the 20 µL IVT reaction at room temperature in the following order:
-
Nuclease-free water: X µL
-
10X Reaction Buffer: 2 µL
-
ATP (100 mM): 1.8 µL
-
CTP (100 mM): 1.8 µL
-
UTP (100 mM): 1.8 µL
-
GTP (100 mM): 0.6 µL
-
CleanCap® Reagent AG (3' OMe) (100 mM): 3.6 µL
-
Linearized DNA template (1 µg): Y µL
-
T7 RNA Polymerase Mix: 2 µL
-
Total Volume: 20 µL
-
-
Mix thoroughly by pipetting and incubate at 37°C for 2 hours.
-
To remove the DNA template, add 2 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the mRNA using a suitable RNA purification kit or via lithium chloride precipitation.
Protocol 2: Analysis of Capping Efficiency by LC-MS
This method allows for the quantitative determination of capping efficiency.
Materials:
-
Purified mRNA sample
-
RNase H
-
Biotinylated DNA probe complementary to the 5' end of the mRNA
-
Streptavidin-coated magnetic beads
-
LC-MS system
Procedure:
-
Anneal the biotinylated DNA probe to the mRNA sample.
-
Digest the RNA:DNA hybrid with RNase H to cleave the 5' end of the mRNA.
-
Isolate the 5' fragment using streptavidin-coated magnetic beads.
-
Analyze the captured fragment by LC-MS to identify and quantify the capped and uncapped species based on their unique mass-to-charge ratios.
-
Calculate capping efficiency as the percentage of the capped species relative to the total (capped + uncapped) species.
Protocol 3: In Vivo Protein Expression Analysis using Luciferase Assay
This protocol describes the assessment of protein expression from capped mRNA in a mouse model.
Materials:
-
Lipid nanoparticles (LNPs) for mRNA formulation
-
Capped firefly luciferase (FLuc) mRNA
-
CD-1 mice
-
D-luciferin
-
In vivo imaging system (IVIS)
Procedure:
-
Encapsulate the FLuc mRNA into LNPs.
-
Administer the mRNA-LNPs to mice via tail-vein injection (e.g., 1 mg/kg).
-
At desired time points (e.g., 3, 6, 9, 12, 24 hours post-injection), administer D-luciferin (150 mg/kg) via intraperitoneal injection.
-
After 10 minutes, anesthetize the mice and measure bioluminescence using an IVIS.
-
Quantify the luminescent signal from regions of interest to determine the level of luciferase expression.
Visualizing the Advantage
The following diagrams illustrate the key workflows and the cost-benefit relationship discussed in this guide.
Caption: Comparison of mRNA capping workflows.
Caption: Cost-benefit matrix of capping methods.
References
A Comparative Guide to 3'Ome-m7GpppAmpG Capping Efficiency Validated by LC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 3'Ome-m7GpppAmpG mRNA capping method with other common alternatives, supported by experimental data from Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The information presented here is intended to assist researchers in selecting the most suitable capping strategy for their in vitro transcription (IVT) needs, with a focus on achieving high capping efficiency for optimal mRNA translation and function.
Quantitative Comparison of Capping Efficiencies
The choice of a capping method directly impacts the percentage of successfully capped mRNA transcripts in an IVT reaction. This, in turn, influences the translational efficiency and biological activity of the synthesized mRNA. The following table summarizes the capping efficiencies of this compound and other widely used capping methods, as determined by LC-MS analysis.
| Capping Method | Capping Efficiency (%) | Cap Structure | Method Type |
| This compound | ~90%[1][][3] | Cap-1 | Co-transcriptional |
| Enzymatic (e.g., Vaccinia Capping Enzyme) | 88% to nearly 100%[4][5] | Cap-0/Cap-1 | Post-transcriptional |
| ARCA (Anti-Reverse Cap Analog) | 50 - 80% | Cap-0 | Co-transcriptional |
Experimental Protocols
Accurate determination of capping efficiency is crucial for the quality control of synthetic mRNA. LC-MS has emerged as a powerful analytical technique for this purpose, offering high sensitivity and specificity. Herein, we provide a detailed protocol for the validation of this compound capping efficiency using an LC-MS-based method.
Objective: To quantify the percentage of this compound capped mRNA relative to uncapped species.
Principle: The method involves the enzymatic digestion of the mRNA population to liberate the 5'-terminal fragments. These fragments, which will either be capped or uncapped, are then separated by liquid chromatography and detected by mass spectrometry. The relative abundance of the capped and uncapped fragments is used to calculate the capping efficiency.
Materials:
-
This compound capped mRNA sample
-
RNase H
-
Custom DNA probe complementary to the 5' end of the mRNA transcript
-
Nuclease P1
-
Ammonium acetate buffer
-
Solvents for LC-MS (e.g., acetonitrile, water with ion-pairing agents like dibutylammonium acetate)
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)
Procedure:
-
Sample Preparation (RNase H Digestion):
-
Anneal a custom DNA probe, designed to bind to a specific sequence downstream of the 5' cap, to the mRNA sample.
-
Incubate the mRNA-DNA hybrid with RNase H. This enzyme will specifically cleave the RNA strand of the hybrid, releasing a short 5'-terminal RNA fragment.
-
Alternatively, for a more complete digestion to nucleosides while leaving the cap structure intact, treat the mRNA with Nuclease P1.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the digested sample into the LC system.
-
Employ a reversed-phase chromatography method using a suitable column (e.g., C18) to separate the capped and uncapped 5' fragments.
-
Use a gradient of an ion-pairing agent (e.g., dibutylammonium acetate) and an organic solvent (e.g., acetonitrile) to achieve optimal separation.
-
-
Mass Spectrometry (MS) Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Operate the mass spectrometer in negative ion mode to detect the negatively charged RNA fragments.
-
Acquire full scan mass spectra to identify the molecular weights of the capped and uncapped fragments.
-
The expected mass of the this compound capped fragment will be higher than the uncapped fragment due to the presence of the cap analog.
-
-
Data Analysis:
-
Extract the ion chromatograms corresponding to the m/z values of the capped and uncapped species.
-
Integrate the peak areas for both the capped and uncapped fragments.
-
Calculate the capping efficiency using the following formula: Capping Efficiency (%) = [Peak Area (capped) / (Peak Area (capped) + Peak Area (uncapped))] x 100
-
Visualizing the Workflow and Capping Strategies
To further clarify the experimental process and the differences between capping methods, the following diagrams are provided.
Caption: Experimental workflow for LC-MS validation of mRNA capping efficiency.
Caption: Comparison of co-transcriptional and post-transcriptional mRNA capping methods.
References
A Comparative Guide to the Immunogenicity of mRNA Cap Analogs
For researchers and professionals in drug development, the design of synthetic messenger RNA (mRNA) is a critical step that dictates its efficacy and safety. The 5' cap structure is a key determinant of mRNA performance, influencing its stability, translational efficiency, and, crucially, its interaction with the host immune system. This guide provides an objective comparison of common cap analogs, supported by experimental data, to aid in the selection of the optimal capping strategy for therapeutic and research applications.
The innate immune system has evolved to recognize foreign RNA, and in vitro transcribed (IVT) mRNA can trigger these defense mechanisms if not properly modified to mimic endogenous transcripts.[] Uncapped or improperly capped mRNAs are potent inducers of the type I interferon (IFN) response, primarily through pattern recognition receptors (PRRs) like RIG-I and MDA5.[][2] This immune activation can reduce protein expression and potentially lead to adverse effects.[3] The key to mitigating this response lies in the 5' cap, with different cap analogs offering varying degrees of immune evasion.[4]
Overview of Common Cap Analogs
-
m7GpppG (m7G or "Standard Cap"): This was the first-generation dinucleotide cap analog used in co-transcriptional capping. Its primary drawback is that the T7 RNA polymerase can incorporate it in either the correct (forward) or incorrect (reverse) orientation with roughly equal frequency. This results in only about 50% of the mRNA being translatable and leaves a significant portion of immunogenic, improperly capped RNA.
-
Anti-Reverse Cap Analog (ARCA): ARCA was developed to solve the orientation problem of the m7G cap. A methyl group on the 3'-OH of the 7-methylguanosine prevents its incorporation by the polymerase in the reverse orientation. While this significantly increases the proportion of correctly capped mRNA, ARCA produces a Cap 0 structure (m7GpppG). This structure lacks the 2'-O-methylation on the first transcribed nucleotide found in most mature eukaryotic mRNAs, making it more susceptible to recognition by the innate immune system compared to a natural Cap 1 structure.
-
CleanCap® Analogs: CleanCap® represents a third generation of co-transcriptional capping technology. These trinucleotide reagents are designed to be incorporated efficiently in a single step, producing a natural Cap 1 structure (m7GpppAmG) directly during in vitro transcription. The presence of the Cap 1 structure is critical for immune evasion, as it marks the mRNA as "self" and significantly reduces activation of innate immune sensors.
-
Enzymatic Capping: This is a post-transcriptional method where uncapped RNA is first synthesized and then treated with capping enzymes (e.g., Vaccinia Capping Enzyme) in a separate reaction. This multi-step process can achieve nearly 100% capping efficiency and can be used to generate Cap 1 structures. However, it is generally more time-consuming and expensive than co-transcriptional methods.
Innate Immune Sensing of Synthetic mRNA
The immunogenicity of synthetic mRNA is primarily mediated by the recognition of "non-self" RNA features. Uncapped 5'-triphosphate RNA is a potent ligand for the cytosolic sensor RIG-I. Similarly, Cap 0 structures are recognized by the interferon-induced proteins with tetratricopeptide repeats (IFIT) family, which can sequester the mRNA and inhibit translation. Activation of these pathways converges on the MAVS signalosome, leading to the phosphorylation of transcription factors like IRF3 and subsequent production of type I interferons and other pro-inflammatory cytokines.
Comparative Data of Cap Analogs
The choice of cap analog directly impacts capping efficiency, protein expression, and the resulting immune response. The following table summarizes the key characteristics and performance metrics of common capping strategies.
| Feature | m7GpppG (Standard Cap) | ARCA (Cap 0) | CleanCap® AG (Cap 1) | Enzymatic Capping (Cap 1) |
| Capping Method | Co-transcriptional | Co-transcriptional | Co-transcriptional | Post-transcriptional |
| Resulting Cap | Cap 0 | Cap 0 | Cap 1 | Cap 1 |
| Capping Efficiency | ~40-60% | ~70-80% | >94% | ~100% |
| Immune Evasion | Low (High dsRNA & uncapped RNA) | Moderate (Cap 0 is immunogenic) | High (Natural Cap 1 structure) | High (Natural Cap 1 structure) |
| Relative Protein Yield | Low | Moderate | High | High |
| Workflow Complexity | Single Step | Single Step | Single "one-pot" reaction | Multi-step, requires purification |
| Key Advantage | Inexpensive | Prevents reverse incorporation | High yield of Cap 1 mRNA in one step | Highest capping efficiency |
| Key Disadvantage | Reverse incorporation, low yield | Produces immunogenic Cap 0 | Higher initial reagent cost | Complex, time-consuming, expensive |
Supporting Experimental Data
Quantitative studies consistently demonstrate the superiority of Cap 1 structures for maximizing protein expression and minimizing immunogenicity.
-
Protein Expression: A study comparing linear mRNA vectors for in vitro luciferase expression found that constructs capped with CleanCap generated higher luciferase activity compared to ARCA-capped mRNA . Another study focused on CAR-T cell generation found that T cells transfected with CleanCap-mRNA showed a significantly higher CAR intensity on the cell surface compared to those transfected with ARCA-mRNA.
-
Immunogenicity: The presence of a Cap 1 structure, as generated by CleanCap or enzymatic methods, significantly reduces the activation of innate immune sensors. In contrast, uncapped byproducts from less efficient capping methods (like ARCA) can induce a substantial immune response. Studies have shown that removing these uncapped 5'-triphosphate RNA species is critical for reducing the immunogenic profile of an mRNA preparation.
Experimental Protocols
To assess the immunogenicity of different cap analogs, a standardized workflow is essential. This involves synthesizing mRNA with various caps, delivering it to immune-competent cells, and measuring the subsequent immune response.
Detailed Methodology: Immunogenicity Assessment in Human PBMCs
This protocol provides a method for comparing the cytokine response to mRNAs synthesized with different cap analogs.
1. mRNA Synthesis (Co-transcriptional Capping) a. Set up parallel in vitro transcription reactions using a linearized plasmid DNA template encoding a reporter gene (e.g., EGFP). b. For each reaction, use an optimized T7 RNA polymerase buffer. c. Add RNase inhibitor, NTPs, and the respective cap analog (e.g., ARCA or CleanCap) according to the manufacturer's recommendations. The ratio of cap analog to GTP is critical and typically ranges from 4:1 to 5:1. d. Incubate the reaction at 37°C for 2-4 hours. e. Degrade the DNA template by adding DNase I and incubating for a further 15-30 minutes.
2. mRNA Purification a. Purify the synthesized mRNA using lithium chloride (LiCl) precipitation or a silica-column-based RNA purification kit to remove unincorporated nucleotides, enzymes, and the DNA template. b. Resuspend the purified mRNA in RNase-free water.
3. Quality Control a. Quantify mRNA concentration using a spectrophotometer (e.g., NanoDrop). b. Assess RNA integrity by running an aliquot on a denaturing agarose gel or using a Bioanalyzer. A sharp, single band should be observed.
4. Transfection of Human PBMCs a. Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. b. Resuspend PBMCs in complete RPMI medium at a concentration of 1x10^6 cells/mL. c. In a 96-well plate, transfect 1x10^5 cells per well with 100-250 ng of the purified mRNA from each capping condition using a suitable transfection reagent (e.g., Lipofectamine MessengerMAX or TransIT-mRNA). d. Include a mock-transfected control (transfection reagent only) and a positive control (e.g., LPS or poly(I:C)).
5. Cytokine Analysis a. Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator. b. After incubation, centrifuge the plate and collect the cell culture supernatant. c. Quantify the concentration of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-beta (IFN-β), in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. d. Analyze the data by comparing the cytokine levels induced by mRNAs with different cap analogs to the mock control.
Logic for Cap Analog Selection
Choosing the right cap analog depends on the specific requirements of the application, balancing efficiency, immunogenicity, workflow complexity, and cost.
Conclusion
The choice of 5' cap analog is a foundational decision in the design of synthetic mRNA with profound implications for its immunogenic profile and therapeutic potential. While first-generation caps like m7G and ARCA were important developments, they produce immunogenic Cap 0 structures or suffer from low efficiency. Modern co-transcriptional capping reagents like CleanCap® provide a streamlined, "one-pot" solution to generate highly pure mRNA with a natural Cap 1 structure, leading to lower immunogenicity and robust protein expression. For applications demanding the absolute highest capping efficiency, post-transcriptional enzymatic capping remains a viable, albeit more complex, alternative. By carefully selecting a capping strategy based on empirical data, researchers can significantly enhance the safety and efficacy of their mRNA-based platforms.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 3'Ome-m7GpppAmpG
For Immediate Reference: Treat 3'Ome-m7GpppAmpG as non-hazardous chemical waste. Always consult your institution's specific Safety Data Sheet (SDS) and chemical hygiene plan before disposal. Segregate from hazardous materials to prevent cross-contamination.
This guide provides essential safety and logistical information for the proper disposal of this compound, a trinucleotide cap analog frequently used in mRNA vaccine research and various molecular biology applications. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.
Hazard Assessment and Safety Precautions
While this compound and similar modified RNA cap analogs are not classified as acutely hazardous, they must be handled with standard laboratory precautions to minimize exposure and environmental release.
-
Primary Reference: The manufacturer's Safety Data Sheet (SDS) is the most authoritative source for hazard information and disposal instructions. A representative SDS for a 100mM solution indicates that the compound should be disposed of via an approved waste disposal plant.[1]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and gloves, when handling the compound in any form (solid, liquid, or on contaminated materials).
-
Waste Segregation: A crucial aspect of laboratory waste management is the segregation of hazardous and non-hazardous waste.[2] Mixing non-hazardous waste like this compound with hazardous materials (e.g., flammable solvents, toxic chemicals) requires the entire mixture to be treated as hazardous, significantly increasing disposal costs and complexity.[2][3]
Step-by-Step Disposal Procedures
The correct disposal method depends on the form of the this compound waste. The following steps provide a clear protocol for each waste stream.
Step 1: Identify the Waste Stream Determine the physical state of the waste:
-
Stream A: Unused or expired neat (solid/lyophilized) compound.
-
Stream B: Aqueous solutions (e.g., buffers, reaction mixes) containing the compound.
-
Stream C: Contaminated labware (e.g., pipette tips, microcentrifuge tubes, gloves).
Step 2: Package and Label Waste Correctly Proper containment and labeling are mandatory for regulatory compliance and safety.
-
Use chemically resistant, sealed containers for all waste streams.
-
Clearly label the container with "Non-Hazardous Chemical Waste" and list the primary contents (e.g., "Aqueous waste with this compound").
-
Include the accumulation start date on the label.[3]
Step 3: Follow Stream-Specific Disposal Protocols
-
For Stream A (Solid Waste):
-
Collect the solid compound in a designated, sealed container.
-
Manage the container as non-hazardous solid chemical waste.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or designated chemical waste contractor. Do not dispose of solid chemical waste in the regular trash.
-
-
For Stream B (Aqueous Waste):
-
Collect all solutions containing this compound in a sealed, leak-proof container labeled for non-hazardous aqueous chemical waste.
-
Do not pour down the drain unless you have explicit approval from your institution's EHS office. While some non-hazardous chemical solutions can be sewer-disposed, approval is often required.
-
Manage the container for pickup by your institution's chemical waste disposal service.
-
-
For Stream C (Contaminated Labware):
-
Collect all disposable items that have come into direct contact with the compound (e.g., pipette tips, tubes, contaminated wipes) in a designated container or durable bag.
-
This waste should be managed as solid, non-hazardous chemical waste.
-
Ensure the container is sealed before disposal to prevent any potential release. Custodial staff should not be expected to handle laboratory chemical waste.
-
Summary of Disposal Streams
For clarity, the disposal pathways are summarized in the table below.
| Waste Type | Description | Recommended Disposal Stream | Key Logistical Steps |
| Solid Compound | Unused, expired, or residual lyophilized this compound. | Solid Chemical Waste (Non-Hazardous) | Collect in a sealed, labeled container. Arrange for EHS pickup. |
| Aqueous Solutions | Buffers, stock solutions, or experimental mixes containing the compound. | Liquid Chemical Waste (Non-Hazardous) | Collect in a sealed, leak-proof container. Arrange for EHS pickup. |
| Contaminated Labware | Pipette tips, tubes, gloves, and other disposables. | Solid Chemical Waste (Non-Hazardous) | Collect in a designated, sealed container. Arrange for EHS pickup. |
Disposal of Waste from Experimental Protocols
While this compound itself is considered non-hazardous, its use in experimental protocols may generate complex waste. If it is mixed with other materials during an experiment, the entire waste product must be assessed for hazards.
-
Mixed Chemical Waste: If mixed with a regulated hazardous chemical (e.g., flammable solvents, toxic reagents), the entire mixture must be treated as hazardous waste.
-
Biohazardous Waste: If used in experiments involving biological agents (e.g., cell lines, viruses, bacteria), the waste must be decontaminated (e.g., by autoclaving or chemical disinfection) and disposed of as biohazardous waste according to institutional protocols.
The following diagram outlines the decision-making process for proper waste stream segregation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
